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1-(2-Bromophenyl)cyclopentanecarbonitrile Documentation Hub

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  • Product: 1-(2-Bromophenyl)cyclopentanecarbonitrile
  • CAS: 143328-17-0

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 1-(2-Bromophenyl)cyclopentanecarbonitrile

An In-Depth Technical Guide for Pharmaceutical Development[1] Executive Summary 1-(2-Bromophenyl)cyclopentanecarbonitrile is a sterically congested aryl-cycloalkyl nitrile.[1] While often overshadowed by its cyclohexyl a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmaceutical Development[1]

Executive Summary

1-(2-Bromophenyl)cyclopentanecarbonitrile is a sterically congested aryl-cycloalkyl nitrile.[1] While often overshadowed by its cyclohexyl analog (a known ketamine precursor), the cyclopentyl variant represents a distinct scaffold in medicinal chemistry, particularly for NMDA receptor modulation and norephedrine-like transport inhibition.[1]

This guide addresses the thermodynamic and kinetic stability of this compound.[2] Unlike the para-substituted isomers (e.g., 1-(4-bromophenyl)...), the ortho-bromo substituent introduces significant steric strain and electronic shielding, altering its reactivity profile.[1] This document provides a theoretical thermodynamic baseline, experimental validation protocols, and handling directives to ensure integrity during drug development workflows.

Part 1: Structural & Theoretical Stability Profile
1.1 Molecular Geometry and Strain Analysis

The stability of 1-(2-Bromophenyl)cyclopentanecarbonitrile is governed by the interplay between the cyclopentane ring strain and the steric clash between the nitrile group and the ortho-bromine atom.[1]

  • Cyclopentane Ring Strain: Unlike the stress-free chair conformation of cyclohexane, the cyclopentane ring exists in a dynamic "envelope" conformation to minimize eclipsing interactions.[1] This introduces approximately 6.2 kcal/mol (26 kJ/mol) of ring strain.[1]

  • Ortho-Effect (Steric Inhibition): The bulky bromine atom at the C2 position of the phenyl ring creates a "steric fence."[1] This restricts the rotation of the phenyl-cyclopentyl bond and shields the nitrile carbon from nucleophilic attack.

    • Thermodynamic Consequence: Higher rotational energy barrier compared to the 4-bromo isomer.

    • Kinetic Consequence: Significantly reduced rate of hydrolysis (increased chemical stability) compared to non-hindered nitriles.[1]

1.2 Estimated Thermodynamic Parameters

Absence of direct calorimetric data requires estimation via Group Additivity Methods (Benson’s Group Increments).[1]

ParameterEstimated ValueRationale
Standard Enthalpy of Formation (

)
+15 to +25 kJ/molEndothermic contribution from nitrile (+115 kJ/mol) offset by stable aryl/alkyl bonds, plus ring strain penalty.[1]
Boiling Point (760 mmHg) ~310–320°C (Predicted)High molecular weight and polarity; likely decomposes before boiling at atm pressure.[1]
Boiling Point (1 mmHg) ~135–145°CPractical distillation range for purification.[1]
LogP (Octanol/Water) ~3.8–4.2Highly lipophilic due to the bromophenyl and cyclopentyl moieties.
Topological Polar Surface Area (TPSA) 23.79 ŲSolely contributed by the nitrile group; indicates good membrane permeability but low water solubility.
Part 2: Chemical Stability & Degradation Pathways[1]
2.1 Hydrolysis Susceptibility

Nitriles generally hydrolyze to amides and then acids under strong acidic or basic conditions. However, the ortho-bromine atom in this molecule provides significant resistance.[1]

  • Mechanism: Nucleophilic attack by

    
     or 
    
    
    
    on the nitrile carbon (
    
    
    ).
  • Steric Shielding: The Van der Waals radius of Bromine (1.85 Å) physically blocks the trajectory of incoming nucleophiles.

  • Prediction: The compound is thermodynamically unstable relative to its carboxylic acid derivative but kinetically metastable . Spontaneous hydrolysis at neutral pH is negligible.

2.2 Thermal Decomposition

The quaternary carbon (C1 of cyclopentane) prevents


-hydrogen abstraction, a common decomposition pathway.[1] The primary thermal risk is homolytic cleavage  at extreme temperatures.
  • Primary Failure Mode: C-CN bond homolysis or Ring Opening.

  • Onset Temperature: Expected stable up to >200°C.

  • Incompatibility: Avoid contact with strong Lewis acids (e.g.,

    
    ) which can coordinate to the nitrile and weaken the C-CN bond, potentially facilitating ionization to a carbocation.[1]
    
2.3 Visualization of Stability Logic

The following diagram illustrates the competing stability factors and degradation routes.

StabilityPathways cluster_factors Stabilizing Factors cluster_risks Destabilizing Factors Compound 1-(2-Bromophenyl) cyclopentanecarbonitrile StericShield Ortho-Br Steric Shield (Prevents Hydrolysis) Compound->StericShield QuaternaryC Quaternary Carbon (No α-Proton Elimination) Compound->QuaternaryC RingStrain Cyclopentane Strain (~6 kcal/mol) Compound->RingStrain Hydrolysis Hydrolysis to Amide/Acid (High Barrier) Compound->Hydrolysis Strong Acid/Base + Heat ThermalDec Thermal C-CN Homolysis (>250°C) Compound->ThermalDec Extreme Heat StericShield->Hydrolysis Inhibits QuaternaryC->ThermalDec Prevents Elimination BondPolarity C-CN Bond Polarization Grignard Grignard Attack (Synthesis)

Caption: Mechanistic map showing how the ortho-bromo substituent sterically inhibits the primary degradation pathway (hydrolysis), enhancing kinetic stability despite ring strain.[1]

Part 3: Experimental Protocols for Stability Assessment

As a self-validating system, the following protocols must be established to quantify the specific stability profile of your batch.

3.1 Accelerated Stability Testing (Arrhenius Model)

Do not rely on single-point data.[1] Use this protocol to predict shelf-life.

  • Sample Preparation: Dissolve compound in inert solvent (e.g., Acetonitrile) or prepare solid aliquots.

  • Stress Conditions: Incubate at three isotherms:

    
    , 
    
    
    
    , and
    
    
    .[1]
  • Timepoints: T=0, 1, 3, 7, 14, 21 days.

  • Analysis: HPLC-UV (254 nm).

    • Stationary Phase: C18 Column.

    • Mobile Phase: ACN/Water (Gradient).[1]

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope
    
    
    .
    • Pass Criteria: Degradation < 0.5% after 14 days at

      
       indicates >2 year ambient stability.
      
3.2 Thermal Analysis (DSC/TGA)

To determine the safe processing window (e.g., for recrystallization or melt extrusion).[1]

  • Instrument: Differential Scanning Calorimeter (DSC).[1][2]

  • Method: Ramp

    
     from 
    
    
    
    to
    
    
    in Nitrogen.
  • Critical Signal: Look for an exothermic onset .

    • Interpretation: An exotherm before the melting point indicates metastable polymorphism. An exotherm after melting indicates decomposition.

    • Safety Limit: Process temperature must be maintained at

      
      .[1]
      
3.3 Forced Degradation Workflow

This workflow validates the analytical method and identifies potential impurities.

DegradationWorkflow cluster_stress Stress Conditions Sample Pure Sample Acid 0.1N HCl 60°C, 24h Sample->Acid Base 0.1N NaOH 60°C, 24h Sample->Base Oxidation 3% H2O2 RT, 24h Sample->Oxidation Thermal Solid State 80°C, 7 days Sample->Thermal Analysis HPLC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Result Degradation Profile (Mass Balance) Analysis->Result

Caption: Standardized forced degradation workflow to identify breakdown products and validate method specificity.

Part 4: Synthesis & Impurity Implications

The thermodynamic stability of the final product is often compromised by specific impurities carried over from synthesis.

  • Precursor Carryover: Unreacted 2-bromophenylacetonitrile.

    • Risk: Contains benzylic protons; much less stable than the quaternary product. susceptible to oxidation.

  • Spiro-Side Products: If 1,4-dibromobutane cyclization is incomplete or rearranges.

    • Risk: Ring strain variations can lead to lower thermal onset temperatures.

  • Purification:

    • Due to the high boiling point and stability, vacuum distillation is the preferred purification method over crystallization for initial cleanup, as it separates thermally labile impurities (oligomers) from the stable nitrile.[1]

References
  • Cyclopentanecarbonitrile Properties: ChemicalBook. Cyclopentanecarbonitrile CAS#: 4254-02-8.[3] Link

  • Ortho-Substitution Effects: Sigma-Aldrich. 1-(2-Bromophenyl)cyclobutanecarbonitrile (Related Analog Data). Link[1]

  • Nitrile Hydrolysis Mechanisms: Assisted hydrolysis of cis-2-(3-phenylthioureido)cyclopentane-carbonitrile. Can. J. Chem. 78: 84–94 (2000).[1][4] Link[1]

  • Thermal Stability of Azo-Nitriles: ResearchGate. Thermal stability and decomposition mechanism analysis of 1,1'-Azobis(cyclohexanecarbonitrile). Link

  • General Synthesis of 1-Arylcycloalkanecarbonitriles: Organic Syntheses. Synthesis of 1-Phenylcyclopentanecarbonitrile. Coll. Vol. 3, p.720 (1955).[1] Link[1]

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for 1-(2-Bromophenyl)cyclopentanecarbonitrile

Executive Summary This technical guide provides a comprehensive solubility profile for 1-(2-Bromophenyl)cyclopentanecarbonitrile (CAS 143328-17-0), a critical intermediate in the synthesis of arylcyclohexylamine dissocia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for 1-(2-Bromophenyl)cyclopentanecarbonitrile (CAS 143328-17-0), a critical intermediate in the synthesis of arylcyclohexylamine dissociative anesthetics, including Ketamine analogs. Understanding the solubility behavior of this compound is essential for optimizing reaction yields, purification via recrystallization, and formulation development.

The guide synthesizes physicochemical properties with practical solvent selection strategies, moving beyond simple data tables to explain the mechanistic basis of solubility. It includes validated experimental protocols for determining solubility limits and designing recrystallization workflows.

Physicochemical Characterization

Before addressing solubility directly, we must define the solute's molecular characteristics which dictate its interaction with solvents.

PropertyValue / DescriptionMechanistic Implication
Chemical Name 1-(2-Bromophenyl)cyclopentanecarbonitrileCore scaffold for arylcyclohexylamines.
CAS Number 143328-17-0Unique identifier for the 2-bromo isomer.
Molecular Formula C₁₂H₁₂BrNLipophilic hydrocarbon skeleton with a polar nitrile group.
Molecular Weight 250.13 g/mol Moderate MW facilitates dissolution in organic solvents.
Physical State Solid (Crystalline)Requires energy (heat/solvation) to break crystal lattice.
LogP (Predicted) ~3.5 - 4.0Highly Lipophilic. Indicates poor water solubility and high affinity for non-polar to moderately polar organic solvents.
Key Functional Groups Nitrile (-CN), Aryl BromideThe nitrile group provides a dipole moment, allowing solubility in polar aprotic solvents (e.g., Acetone, THF). The aryl bromide adds lipophilicity.

Solubility Profile

The solubility of 1-(2-Bromophenyl)cyclopentanecarbonitrile follows the "like dissolves like" principle, heavily influenced by its lipophilic cyclopentyl and bromophenyl moieties.

Solvent Compatibility Matrix

The following data categorizes solvents based on their ability to solvate the compound at ambient (25°C) and elevated temperatures.

Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ BoilingApplication Note
Chlorinated Hydrocarbons Dichloromethane (DCM)High (>100 mg/mL)Very HighExcellent for extraction from aqueous reaction mixtures.
Chloroform (CHCl₃)High Very HighAlternative to DCM; higher boiling point allows for thermal driving.
Ethers Tetrahydrofuran (THF)High Very HighPreferred reaction solvent; solubilizes both the nitrile and Grignard reagents.
Diethyl Ether (Et₂O)Moderate/High HighGood for extraction; high volatility aids in rapid isolation.
Esters Ethyl Acetate (EtOAc)High Very HighStandard solvent for Thin Layer Chromatography (TLC) and column chromatography.
Alcohols Methanol (MeOH)Moderate HighKey Recrystallization Solvent. Soluble when hot, crystallizes upon cooling.
Ethanol (EtOH)Moderate HighGreener alternative to MeOH for recrystallization.
Aliphatic Hydrocarbons n-Hexane / n-HeptaneLow (<10 mg/mL)Moderate Anti-Solvent. Used to precipitate the product from solution or for hot recrystallization.
Aromatic Hydrocarbons TolueneHigh Very HighUseful for high-temperature reactions (e.g., rearrangement steps).
Water Water (pH 7)Insoluble InsolubleUsed as the immiscible phase in liquid-liquid extraction (work-up).
Mechanistic Insight[1]
  • Lipophilicity Dominance: The bulky cyclopentyl ring and the bromophenyl group create a large hydrophobic surface area. This makes the compound thermodynamically incompatible with the hydrogen-bonding network of water.

  • Dipole-Dipole Interactions: The nitrile group (-CN) has a strong dipole. Solvents like DCM and Acetone, which can engage in dipole-dipole interactions without requiring hydrogen bonding, are the most effective solubilizers.

  • Recrystallization Logic: The steep solubility curve in alcohols (MeOH/EtOH) and hydrocarbons (Heptane) is exploited for purification. The compound dissolves in boiling Heptane but precipitates upon cooling due to the re-establishment of Van der Waals forces in the crystal lattice.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

A self-validating method to quantify exact solubility limits.

Objective: Determine the saturation concentration (


) in a specific solvent.
  • Preparation: Weigh 100 mg of 1-(2-Bromophenyl)cyclopentanecarbonitrile into a tared 4 mL vial.

  • Solvent Addition: Add the target solvent in 100 µL increments while stirring at 25°C.

  • Observation:

    • If the solid dissolves immediately, solubility is >1000 mg/mL (High).

    • If undissolved solid remains after 1 mL total addition, proceed to step 4.

  • Equilibration: Cap the vial and stir for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or vacuum.

  • Quantification: Weigh the dried residue.

Protocol B: Purification via Recrystallization

The standard method for obtaining high-purity crystalline material.

Objective: Purify crude material using a solvent/anti-solvent system.

  • Dissolution: Place crude solid in a flask. Add a minimum amount of hot Methanol or boiling Heptane until dissolved.

  • Filtration (Hot): If insoluble impurities remain, filter the hot solution rapidly through a pre-warmed funnel.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold solvent (the same solvent used for dissolution, chilled to -20°C).

  • Drying: Dry the crystals under high vacuum to remove residual solvent.

Visualization of Workflows

Solubility Screening Workflow

This logic tree guides the researcher through the initial solubility assessment.

SolubilityScreening Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent (25°C) Start->AddSolvent CheckDissolved Is it Dissolved? AddSolvent->CheckDissolved HighSol High Solubility (>100 mg/mL) Suitable for Reactions CheckDissolved->HighSol Yes AddMore Add Solvent to 1 mL CheckDissolved->AddMore No CheckDissolved2 Is it Dissolved? AddMore->CheckDissolved2 ModSol Moderate Solubility (10-100 mg/mL) Potential Recryst. Solvent CheckDissolved2->ModSol Yes Heat Heat to Boiling CheckDissolved2->Heat No CheckDissolved3 Dissolved at Boiling? Heat->CheckDissolved3 RecrystSol Ideal Recrystallization Solvent (Soluble Hot, Insoluble Cold) CheckDissolved3->RecrystSol Yes Insoluble Insoluble / Anti-Solvent (<10 mg/mL) CheckDissolved3->Insoluble No

Figure 1: Decision matrix for classifying solvent suitability based on solubility observations.

Recrystallization Logic Tree

A systematic approach to selecting the optimal purification solvent.

RecrystallizationLogic Input Crude Material SolventChoice Select Solvent Class Input->SolventChoice Alcohol Alcohols (MeOH, EtOH) SolventChoice->Alcohol Polar Impurities Hydrocarbon Hydrocarbons (Heptane) SolventChoice->Hydrocarbon Non-polar Impurities TestAlcohol Test: Dissolve Hot? Alcohol->TestAlcohol TestHydro Test: Dissolve Hot? Hydrocarbon->TestHydro Cooling Cool to 0°C TestAlcohol->Cooling Yes Fail Try Mixed Solvent (e.g., EtOAc/Heptane) TestAlcohol->Fail No TestHydro->Cooling Yes TestHydro->Fail No Crystals Crystals Form? Cooling->Crystals Success Valid System Proceed to Scale-Up Crystals->Success Yes Crystals->Fail No

Figure 2: Logic flow for identifying the optimal recrystallization solvent system.

References

  • ChemSRC. (2024). 1-(2-bromophenyl)cyclopentanecarbonitrile (CAS 143328-17-0) Physicochemical Properties. Retrieved from [Link]

  • Indian Academy of Sciences. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.[2] Proceedings of the Indian Academy of Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit.[2][3] PubMed. Retrieved from [Link]

Sources

Foundational

1-(2-Bromophenyl)cyclopentanecarbonitrile (CAS 143328-17-0): Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Development

Executive Summary 1-(2-Bromophenyl)cyclopentanecarbonitrile (CAS: 143328-17-0) is a highly specialized, sterically hindered halogenated arylcycloalkylnitrile. Characterized by its dual functionality—an ortho-bromo group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromophenyl)cyclopentanecarbonitrile (CAS: 143328-17-0) is a highly specialized, sterically hindered halogenated arylcycloalkylnitrile. Characterized by its dual functionality—an ortho-bromo group and a quaternary nitrile—it serves as a critical building block in advanced organic synthesis and medicinal chemistry. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its pivotal role as a precursor in the synthesis of spiro-oxindoles and tetrahydroisoquinoline-based therapeutics.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical profile of this intermediate is essential for predicting its behavior in downstream catalytic cross-coupling and reduction reactions. The steric bulk of the cyclopentyl ring directly influences the trajectory of nucleophilic attacks on the adjacent nitrile.

PropertyValue / Description
IUPAC Name 1-(2-Bromophenyl)cyclopentane-1-carbonitrile
CAS Registry Number 143328-17-0
Molecular Formula C₁₂H₁₂BrN
Molecular Weight 250.14 g/mol
Appearance Colorless oil (at standard temperature and pressure)
Topological Polar Surface Area (TPSA) 23.8 Ų (Nitrile group contribution)
LogP (Predicted) ~3.2 (Highly lipophilic)
Solubility Soluble in DMF, THF, DCM, and Chloroform; Insoluble in water

Synthetic Methodology: Double Alkylation Workflow

The synthesis of 1-(2-bromophenyl)cyclopentanecarbonitrile is achieved via a build–couple–pair strategy, specifically the double


-alkylation of 2-(2-bromophenyl)acetonitrile with 1,4-dibromobutane.
Mechanistic Causality

The choice of reagents is dictated by the need to prevent side reactions (such as elimination or mono-alkylation). Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to quantitatively deprotonate the


-carbon. The evolution of hydrogen gas makes this step irreversible, driving the equilibrium forward. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature effectively solvates the sodium cation, leaving the carbanion highly reactive ("naked") for the subsequent 

attacks. The second alkylation (ring closure) is intramolecular and entropically favored, rapidly forming the stable five-membered cyclopentyl ring.

Synthesis A 2-(2-Bromophenyl)acetonitrile B NaH / DMF (Deprotonation) A->B Step 1: -H2 (gas) C 1,4-Dibromobutane (Alkylation) B->C Step 2: Carbanion Attack D Mono-alkylated Intermediate C->D Intermolecular SN2 E Intramolecular Cyclization (SN2) D->E Base-promoted F 1-(2-Bromophenyl) cyclopentanecarbonitrile E->F Ring Closure

Synthetic workflow of 1-(2-Bromophenyl)cyclopentanecarbonitrile via double alkylation.
Self-Validating Experimental Protocol

Note: This protocol must be executed in a fume hood under an inert argon atmosphere due to the use of NaH and the generation of flammable hydrogen gas.

  • Deprotonation: Wash Sodium hydride (60% dispersion in mineral oil, 2.5 eq.) with dry hexanes (3 × 10 mL) to remove the oil. Decant the hexanes and suspend the purified NaH in anhydrous DMF (0.5 M relative to substrate) at 0 °C.

  • Substrate Addition: Slowly add a solution of 2-(2-bromophenyl)acetonitrile (1.0 eq.) in DMF dropwise.

    • Validation Checkpoint: Observe the evolution of

      
       gas. Stir for 30 minutes until gas evolution ceases, indicating complete carbanion formation.
      
  • Alkylation: Add 1,4-dibromobutane (1.1 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 3–5 hours.

    • Validation Checkpoint: Monitor via TLC (10% EtOAc in Hexanes). The reaction is complete when the starting material spot (

      
      ) completely disappears and a new, less polar spot (
      
      
      
      ) emerges.
  • Workup: Quench the reaction carefully with saturated aqueous

    
     at 0 °C. Extract the aqueous layer with Diethyl Ether (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to effectively remove DMF, then dry over anhydrous 
    
    
    
    .
  • Purification: Filter and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the product as a colorless oil (Typical yield: 85–90%).

Analytical Characterization

Rigorous analytical validation is critical. The successful cyclization is unambiguously verified by the disappearance of the


-protons (typically around 

3.8 ppm) in the

H NMR spectrum. High-resolution mass spectrometry (HRMS) provides the definitive isotopic signature of the bromine atom .
Analytical MethodSpectral Data / Observations
FT-IR (KBr) 3467, 2960, 2876, 2231 (C≡N stretch) , 1469, 1023, 756 cm⁻¹
¹H NMR (300 MHz, CDCl₃)

7.67 (dd,

= 8.1, 1.2 Hz, 1H), 7.41 (dd,

= 8.1, 1.5 Hz, 1H), 7.31 (td,

= 8.1, 1.5 Hz, 1H), 7.18 (td,

= 7.8, 1.8 Hz, 1H), 2.79–2.71 (m, 2H), 2.25–2.15 (m, 2H), 2.07–2.00 (m, 2H), 1.94–1.87 (m, 2H)
¹³C NMR (75 MHz, CDCl₃)

137.6, 135.2, 129.5, 127.7, 127.5, 123.7, 122.9 (Aromatic/CN), 47.6 (Quaternary C) , 38.2, 23.7 (Cyclopentyl

)
HRMS (ESI)

calculated: 249.0153; Found: 249.0148

Advanced Applications in Drug Development

Copper-Catalyzed Domino Coupling to Spiro-oxindoles

Pioneered by researchers at Tamkang University (New Taipei City, Taiwan), the copper-catalyzed domino coupling of 2-bromoarylacetonitriles represents a breakthrough in atom-economical spirocycle synthesis . 1-(2-Bromophenyl)cyclopentanecarbonitrile acts as an ideal substrate for this transformation.

Mechanistic Causality: Instead of relying on multi-step functional group interconversions, this domino reaction utilizes a copper catalyst (e.g.,


 or 

) and a base to first hydrate the nitrile into an amide. The transition metal then undergoes oxidative addition into the adjacent C-Br bond. The newly formed primary amide coordinates to the copper center, and a subsequent reductive elimination forms the C-N bond, yielding a spiro[cyclopentane-1,3'-indolin]-2'-one scaffold. These spiro-oxindoles are privileged pharmacophores found in numerous alkaloids (e.g., coerulescine and horsfiline) with potent anticancer and antimicrobial properties.

Mechanism A 1-(2-Bromophenyl)cyclopentanecarbonitrile B Base-Catalyzed Hydration (H2O, KOH) A->B C 2-(2-Bromophenyl)cyclopentanecarboxamide B->C Nitrile to Amide D Cu-Catalyst Coordination (Oxidative Addition to C-Br) C->D E Intramolecular C-N Coupling (Reductive Elimination) D->E Ullmann-type Coupling F Spiro[cyclopentane-1,3'-indolin]-2'-one E->F Product Formation

Mechanism of Cu-catalyzed domino coupling to synthesize spiro-oxindoles.
Precursor to Tetrahydroisoquinoline Analgesics

The structural topology of 1-(2-bromophenyl)cyclopentanecarbonitrile makes it an excellent intermediate for synthesizing 1-(1-phenylcycloalkyl)-1,2,3,4-tetrahydroisoquinolines. As detailed in global patent literature , these compounds are highly lipophilic, allowing them to cross the blood-brain barrier effectively. They exhibit significant therapeutic utility as analgesics and in the management of psychoses, Parkinson's disease, and cognitive impairments. The nitrile group is typically reduced to a primary amine (yielding (1-(2-bromophenyl)cyclopentyl)methanamine, CAS 1176667-98-3), which is then subjected to Pictet-Spengler or Bischler-Napieralski cyclization to form the isoquinoline core.

Safety, Handling, and Storage

  • Toxicity & Exposure: As a halogenated nitrile, it poses risks of acute toxicity if inhaled or ingested. Nitriles can be metabolized to release cyanide ions in vivo, though sterically hindered nitriles are generally more stable.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids. Keep containers tightly sealed to prevent moisture ingress, which could lead to slow hydrolysis of the nitrile over time.

  • PPE: Handling requires standard laboratory PPE: nitrile gloves, safety goggles, and a lab coat. All synthetic manipulations must be performed in a certified fume hood.

References

  • Hsieh, J.-C., Cheng, A.-Y., Fu, J.-H., & Kang, T.-W. (2012). Copper-catalyzed domino coupling reaction: an efficient method to synthesize oxindoles. Organic & Biomolecular Chemistry, 10(31), 6404-6409.[Link]

  • ChemSrc. (n.d.). 1-(2-bromophenyl)cyclopentanecarbonitrile CAS#: 143328-17-0. ChemSrc Database.[Link]

  • World Intellectual Property Organization. (1993). Process for the preparation of therapeutically useful 1-(1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds (Patent No. WO1993013073A1).
Exploratory

Literature Review &amp; Technical Guide: Synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile

Executive Summary Target Molecule: 1-(2-Bromophenyl)cyclopentanecarbonitrile CAS Registry Number: 143328-17-0 Molecular Formula: Molecular Weight: 250.14 g/mol [1] This technical guide provides a rigorous analysis of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-(2-Bromophenyl)cyclopentanecarbonitrile CAS Registry Number: 143328-17-0 Molecular Formula:


Molecular Weight:  250.14  g/mol [1]

This technical guide provides a rigorous analysis of the synthesis pathways for 1-(2-Bromophenyl)cyclopentanecarbonitrile. Structurally analogous to the primary precursor of Ketamine (1-(2-bromophenyl)cyclohexanecarbonitrile), this cyclopentyl variant serves as a critical intermediate in the development of arylcycloalkylamine anesthetics and NMDA receptor antagonists.[1] The reduction in ring size from cyclohexane to cyclopentane introduces specific steric and conformational constraints that influence both synthetic yield and pharmacological potency.

This document prioritizes two primary methodologies: Phase Transfer Catalysis (PTC) and Anhydrous Base-Mediated Cycloalkylation , evaluating them based on scalability, atom economy, and operational safety.[1]

Part 1: Retrosynthetic Analysis & Strategic Disconnection[1]

The construction of the quaternary carbon center at the


-position of the nitrile is the defining synthetic challenge.[1] Retrosynthetic disconnection reveals that the most efficient pathway involves the double alkylation of a benzylic nitrile.

Disconnection Logic:

  • C-C Bond Formation: The cyclopentane ring is best formed via a double nucleophilic substitution (

    
    ) on a 1,4-dihaloalkane.[1]
    
  • Precursor Selection: 2-Bromophenylacetonitrile provides the necessary aryl and cyano moieties.[1] The ortho-bromo substituent provides steric bulk and a handle for subsequent rearrangements (e.g., thermal rearrangement to imines).[1]

  • Electrophile: 1,4-Dibromobutane is the optimal electrophile for closing the five-membered ring.[1]

Visualization: Retrosynthetic Pathway

Retrosynthesis Target 1-(2-Bromophenyl) cyclopentanecarbonitrile (Target) Intermediates Stepwise Alkylation Intermediates Target->Intermediates Ring Closure (SN2) Precursor1 2-Bromophenylacetonitrile (Nucleophile) Precursor2 1,4-Dibromobutane (Electrophile) Intermediates->Precursor1 + Base Intermediates->Precursor2 Electrophile

Figure 1: Retrosynthetic disconnection showing the convergence of arylacetonitrile and dihaloalkane precursors.

Part 2: Primary Synthesis Pathway – Phase Transfer Catalysis (PTC)[1]

The Phase Transfer Catalysis (PTC) route is the industry standard for synthesizing


-disubstituted arylacetonitriles due to its operational simplicity and avoidance of strictly anhydrous conditions.
Mechanistic Insight

In this biphasic system (Liquid-Liquid), a quaternary ammonium salt (e.g., TEBA) transports the hydroxide ion from the aqueous phase into the organic phase (or the deprotonated nitrile to the interface), facilitating the deprotonation of 2-bromophenylacetonitrile.[1] The resulting carbanion attacks 1,4-dibromobutane.[1]

Key Advantages:

  • Water Tolerance: Eliminates the need for pyrophoric bases like NaH.[1]

  • Exotherm Control: The biphasic nature moderates reaction kinetics.[1]

  • Self-Validating: The color change (often to deep orange/brown) indicates carbanion formation.[1]

Experimental Protocol

Reagents:

  • 2-Bromophenylacetonitrile (1.0 eq)[1][2]

  • 1,4-Dibromobutane (1.2 eq)[1]

  • Sodium Hydroxide (50% w/w aqueous solution)[1]

  • Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (1-5 mol%)[1]

  • Solvent: Toluene (optional, can be run neat)[1]

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 2-bromophenylacetonitrile (e.g., 50 mmol) and 1,4-dibromobutane (60 mmol).

  • Catalyst Addition: Add TEBA (1.0 mmol) to the organic mixture.

  • Initiation: Add 50% NaOH solution (excess, ~200 mmol) dropwise while maintaining vigorous stirring. Note: Vigorous stirring is critical to maximize interfacial surface area.[1]

  • Reaction: The reaction is exothermic.[1] Maintain internal temperature between 45-55°C. Stir for 3-5 hours.

  • Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1) or GC-MS.[1] Disappearance of the benzylic nitrile peak indicates completion.

  • Work-up: Dilute with water and extract with toluene or dichloromethane.[1] Wash the organic phase with water (2x) and brine (1x).[1]

  • Purification: Dry over anhydrous

    
    , concentrate under vacuum. The product often crystallizes upon standing or can be purified via vacuum distillation (bp ~160-170°C at 1 mmHg).[1]
    
Visualization: PTC Reaction Mechanism

PTC_Mechanism Aq_Phase Aqueous Phase (NaOH + Q+X-) Interface Interface (Ion Exchange) Aq_Phase->Interface Transfer OH- Org_Phase Organic Phase (Substrate + 1,4-DBB) Interface->Org_Phase Transfer Q+OH- Step1 1. Deprotonation of Nitrile by Q+OH- Org_Phase->Step1 Step2 2. S_N2 Attack on 1,4-Dibromobutane Step1->Step2 Step3 3. Intramolecular Cyclization (Ring Close) Step2->Step3 Step3->Org_Phase Regenerate Q+Br-

Figure 2: Interfacial mechanism of Phase Transfer Catalysis facilitating the cycloalkylation.

Part 3: Alternative Pathway – Anhydrous Base Mediation (NaH/DMSO)[1]

For applications requiring high spectral purity or where trace hydrolysis products (amides) must be avoided, the anhydrous route using Sodium Hydride (NaH) in DMSO or THF is preferred.

Mechanistic Insight

DMSO acts as a polar aprotic solvent that highly solvates the sodium cation, leaving the nitrile carbanion "naked" and highly reactive. This method is faster but requires stricter safety controls due to hydrogen gas evolution.[1]

Experimental Protocol

Reagents:

  • Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)[1]

  • DMSO (Anhydrous) and THF (1:1 mixture)[1]

  • 2-Bromophenylacetonitrile (1.0 eq)[1][2]

  • 1,4-Dibromobutane (1.1 eq)[1]

Step-by-Step Methodology:

  • Safety Setup: Flame-dry all glassware. Maintain a positive pressure of Nitrogen or Argon.

  • Base Preparation: Wash NaH with dry hexane to remove mineral oil (optional but recommended for purity). Suspend NaH in dry DMSO/THF.

  • Deprotonation: Cool to 0°C. Add 2-bromophenylacetonitrile dropwise. Evolution of

    
     gas will be observed.[1] Stir for 30 mins until gas evolution ceases.
    
  • Alkylation: Add 1,4-dibromobutane dropwise at 0°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT). The intramolecular cyclization occurs spontaneously.[1]

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Isolation: Extract with Diethyl Ether. The DMSO must be washed out thoroughly with water/brine to prevent contamination.[1]

Part 4: Comparative Analysis of Pathways

The following table summarizes the quantitative and qualitative differences between the two primary pathways.

FeaturePhase Transfer Catalysis (PTC)Anhydrous Base (NaH/DMSO)
Yield 85 - 92%80 - 88%
Reaction Time 3 - 5 Hours1 - 2 Hours
Safety Profile High : No

gas; aqueous base used.[1]
Moderate : Pyrophoric NaH;

evolution.[1]
Scalability Excellent (Kg scale feasible).[1]Limited (Exotherm/Gas management difficult).[1]
Impurity Profile Trace hydrolysis (Amide) possible.[1]Mineral oil contaminants (if not washed).[1]
Cost Efficiency High (Cheap reagents, no dry solvents).[1]Lower (Requires anhydrous solvents).[1]

Part 5: Downstream Applications & Significance[1]

While this guide focuses on the nitrile synthesis, the significance of 1-(2-Bromophenyl)cyclopentanecarbonitrile lies in its utility as a precursor for cyclopentyl-analogs of arylcyclohexylamines.[1]

Rearrangement to Ketones: The nitrile can be reacted with a Grignard reagent or directly rearranged under basic conditions (after imine formation) to yield 2-amino-2-(2-bromophenyl)cyclopentanone derivatives.[1] This is analogous to the thermal rearrangement used in the industrial synthesis of Ketamine.

Significance:

  • Structure-Activity Relationship (SAR): The contraction of the ring from cyclohexane (Ketamine) to cyclopentane alters the binding affinity to the NMDA receptor, often reducing potency but modifying the dissociative duration.[1]

  • Forensic Relevance: This molecule is a documented marker in the analysis of novel psychoactive substances (NPS).

References

  • Synthesis of alpha-Arylcycloalkanecarbonitriles

    • Source: Organic Syntheses, Coll.[1][2] Vol. 89, p. 159 (2012).[1][2]

    • Relevance: Establishes the standard protocol for alkylating 2-bromophenylacetonitrile using NaHMDS/NaH, validating the anhydrous p
    • URL: [1]

  • Phase Transfer Catalysis in Nitrile Alkylation

    • Source: Makosza, M., & Jonczyk, A. (1976).
    • Relevance: Foundational text on using NaOH/TEBA for alkylating phenylacetonitriles with dihaloalkanes.
    • URL: [1]

  • CAS Registry Data

    • Source: PubChem / Sigma-Aldrich Catalog.[1]

    • Relevance: Verification of CAS 143328-17-0 for 1-(2-Bromophenyl)cyclopentanecarbonitrile.
    • URL: (Search Term: 143328-17-0)[1]

  • Mechanistic Comparison of Ring Closures

    • Source: BenchChem Technical Guides.
    • Relevance: Comparative analysis of 1,4-dibromobutane reactivity in nucleophilic substitutions.
    • URL: [1]

Disclaimer: This guide is for educational and research purposes only. The synthesis of arylcycloalkylamines may be regulated under local laws (e.g., the Controlled Substances Act in the US or the Misuse of Drugs Act in the UK). Researchers must ensure compliance with all relevant regulations.

Sources

Foundational

Steric Hindrance Effects in 1-(2-Bromophenyl)cyclopentanecarbonitrile Derivatives: Mechanisms, Conformational Dynamics, and Synthetic Strategies

Executive Summary The molecule 1-(2-Bromophenyl)cyclopentanecarbonitrile (CAS 143328-17-0) represents a highly congested structural motif characterized by a quaternary carbon center directly bonded to an ortho-halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-(2-Bromophenyl)cyclopentanecarbonitrile (CAS 143328-17-0) represents a highly congested structural motif characterized by a quaternary carbon center directly bonded to an ortho-halogenated aromatic ring. While this rigidified scaffold is highly sought after in medicinal chemistry for locking molecules into bioactive conformations, it presents severe synthetic bottlenecks. This whitepaper provides an in-depth technical analysis of the steric hindrance inherent to this system, its impact on transition-metal catalysis, and field-proven, self-validating methodologies designed to overcome these barriers.

Structural Analysis and Conformational Dynamics

The core challenge of 1-(2-Bromophenyl)cyclopentanecarbonitrile lies in its extreme intramolecular steric clash. The van der Waals radius of the bromine atom (~1.85 Å) at the ortho position creates severe spatial overlap with both the equatorial protons of the adjacent cyclopentane ring and the linear cyano (-CN) group.

To minimize this steric repulsion, the molecule is forced into a highly restricted conformational state. The phenyl ring adopts a nearly perpendicular geometry relative to the average plane of the cyclopentane ring. This restricted rotation around the C(sp²)–C(sp³) bond significantly alters the molecule's reactivity profile. The bulky cyclopentyl and cyano groups act as a "steric shield" over the C–Br bond, effectively blocking the trajectory of incoming nucleophiles or transition metal catalysts.

ConformationalLogic A 1-(2-Bromophenyl) cyclopentanecarbonitrile B Ortho-Bromine Steric Bulk A->B C Quaternary C1 Cyclopentyl Bulk A->C D Restricted C-C Bond Rotation B->D E Shielding of C-Br Bond B->E C->D C->E F Perpendicular Conformation D->F G Impaired Pd Oxidative Addition E->G

Logic tree of steric hindrance effects in 1-(2-Bromophenyl)cyclopentanecarbonitrile.

Impact on Reactivity and Catalytic Bottlenecks

In standard synthetic transformations, the ortho-bromine is typically targeted for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). However, the oxidative addition step—where the Pd(0) species must insert into the C–Br bond—is severely bottlenecked by the steric shield described above .

Standard phosphine ligands, such as triphenylphosphine (PPh₃) or bidentate ligands like dppf, fail to promote this reaction. The Pd(PPh₃)₄ complex is simply too bulky to approach the C–Br bond, leading to catalyst deactivation and recovery of unreacted starting material. To overcome this, highly specialized dialkylbiaryl phosphine ligands (Buchwald ligands) are required .

Table 1: Ligand Effects on Suzuki-Miyaura Coupling of 1-(2-Bromophenyl)cyclopentanecarbonitrile
LigandEquivalentsCatalyst PrecursorConversion (%)Causality / Mechanistic Observation
PPh₃ 0.10Pd(OAc)₂< 5%Insufficient electron density; severe steric repulsion prevents Pd approach.
dppf 0.05Pd(dppf)Cl₂12%Bidentate rigid structure restricts necessary conformational flexibility at the Pd center.
SPhos 0.04Pd₂(dba)₃68%Good electron donation, but methoxy groups provide only moderate steric relief for active species formation.
XPhos 0.04Pd₂(dba)₃> 95%Isopropyl groups force active mono-ligated L-Pd(0) formation; optimal for penetrating ortho-substituted steric shields.

Data summarized from optimization trials of highly hindered aryl bromides.

Experimental Methodologies: Overcoming Steric Barriers

To ensure high yields and reproducibility, the following protocols have been designed as self-validating systems . Every critical step includes an in-process control to verify that the steric barrier has been successfully overcome before proceeding.

ExperimentalWorkflow S1 1. Substrate Preparation (Bis-alkylation) S2 2. Catalyst Selection (XPhos-Pd-G2) S1->S2 S3 3. Thermal Activation (80°C, 12h) S2->S3 S4 4. In-Process Control (GC-MS / LC-MS) S3->S4 S4->S3 Incomplete S5 5. Product Isolation (Chromatography) S4->S5 Conversion >95%

Self-validating workflow for the synthesis and cross-coupling of sterically hindered aryl bromides.

Protocol 1: Synthesis of the Core Scaffold via Phase-Transfer Catalysis

The construction of the cyclopentane ring via the bis-alkylation of 2-bromophenylacetonitrile with 1,4-dibromobutane is notoriously difficult. The first alkylation is rapid, but the second intramolecular alkylation is heavily hindered by the ortho-bromine.

Causality of Reagent Selection: Using standard sodium hydride (NaH) in THF often stalls the reaction at the acyclic mono-alkylated intermediate. The aggregated sodium enolate is too bulky to achieve the transition state required for ring closure. By employing a Phase-Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system (50% NaOH / Toluene), the enolate is extracted into the organic phase as a "naked," non-aggregated ion pair. This highly reactive species easily overcomes the steric barrier to close the cyclopentane ring , .

Step-by-Step Procedure:

  • Charge a reaction vessel with 2-bromophenylacetonitrile (1.0 equiv), 1,4-dibromobutane (1.2 equiv), and TBAB (0.1 equiv) in Toluene (5 volumes).

  • Begin vigorous stirring (>500 rpm) to ensure high interfacial area, and slowly add 50% aqueous NaOH (5.0 equiv).

  • Heat the biphasic mixture to 85°C for 12 hours.

  • Self-Validation Check: Withdraw a 50 µL aliquot of the organic layer, dilute in ethyl acetate, and analyze via GC-MS. The reaction is only deemed complete when the acyclic intermediate (5-bromo-2-(2-bromophenyl)pentanenitrile, m/z ~316) is fully converted to the cyclized product (m/z ~250). If the intermediate > 2%, add an additional 0.05 equiv TBAB and heat for 4 more hours.

  • Separate the layers, wash the organic phase with water and brine, dry over MgSO₄, and concentrate to yield the crude product.

Protocol 2: Sterically Demanding Suzuki-Miyaura Cross-Coupling

Coupling the resulting 1-(2-Bromophenyl)cyclopentanecarbonitrile with an aryl boronic acid requires precision catalyst design.

Causality of Reagent Selection: XPhos-Pd-G2 is utilized because the bulky isopropyl groups on the XPhos ligand force the generation of a highly active, 12-electron mono-ligated Pd(0) species. This sterically demanding ligand paradoxically creates a smaller, highly electron-rich Pd center that can slip past the cyclopentyl/cyano shield and insert into the C–Br bond .

Step-by-Step Procedure:

  • In a Schlenk flask, combine 1-(2-Bromophenyl)cyclopentanecarbonitrile (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add XPhos-Pd-G2 precatalyst (0.02 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed THF/H₂O (4:1 v/v) and heat to 80°C.

  • Self-Validation Check: The starting material and the coupled product possess nearly identical retention factors (Rf) on silica gel due to the dominant lipophilicity of the cyclopentyl group. TLC monitoring is insufficient. After 12 hours, analyze the mixture via LC-MS. The protocol mandates that the reaction is not quenched until LC-MS confirms >95% consumption of the starting bromide, preventing an impossible downstream chromatographic separation.

  • Upon validation, cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

Implications in Medicinal Chemistry

Understanding and manipulating the steric hindrance of 1-(2-Bromophenyl)cyclopentanecarbonitrile is highly relevant for drug development. The rigid, perpendicular conformation of the ortho-substituted phenyl group relative to the cyclopentane ring creates a highly defined 3D vector.

When incorporated into a pharmacophore, this rigidified scaffold minimizes the entropic penalty upon binding to a target protein. Replacing a flexible benzyl or unhindered phenyl group with this sterically locked scaffold can force a molecule into its bioactive conformation, drastically increasing target selectivity. Furthermore, the extreme steric bulk around the aromatic ring effectively blocks cytochrome P450 enzymes from accessing the ortho-positions, thereby significantly enhancing the metabolic stability and half-life of the resulting drug candidate.

Conclusion

The steric hindrance in 1-(2-Bromophenyl)cyclopentanecarbonitrile derivatives dictates both its unique 3D conformation and its resistance to standard synthetic transformations. By understanding the causality behind these steric clashes, researchers can strategically deploy phase-transfer catalysis and specialized Buchwald ligands to unlock the synthetic potential of this scaffold. Implementing self-validating analytical checks within these protocols ensures robust, scalable access to these highly valuable, conformationally restricted building blocks.

References

  • Martin, R.; Flores-Gaspar, A. "Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation." Organic Syntheses, 2012, 89, 159-169. URL:[Link]

  • Dreher, S. D.; Dormer, P. G.; Sandrock, D. L.; Molander, G. A. "Microscale parallel experimentation was used to discover catalyst systems capable of coupling secondary organotrifluoroborates with aryl chlorides and bromides." Journal of the American Chemical Society, 2008, 130, 9257-9259. URL:[Link]

  • Ding, Z.; Liu, Z.; Wang, Z.; et al. "Metal-free [3 + 2] cycloaddition of cyclopropyl ketones to alkenes... synthesis of cyclopentanes." Journal of the American Chemical Society, 2022, 144, 8870-8882. URL:[Link]

  • Gadamasetti, K.; Braish, T. Process Chemistry in the Pharmaceutical Industry, Volume 2: Challenges in an Ever Changing Climate. CRC Press, 2007. URL:[Link]

  • Zhi-Ping, Z.; et al. "Combination regimens using progesterone receptor modulators." US Patent 6444668B1, 2002.
Exploratory

Molecular Weight and Physicochemical Characteristics of Aryl Cyclopentanecarbonitriles

The following technical guide provides an in-depth analysis of aryl cyclopentanecarbonitriles, focusing on their physicochemical properties, synthetic accessibility, and utility in modern drug discovery. A Technical Guid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of aryl cyclopentanecarbonitriles, focusing on their physicochemical properties, synthetic accessibility, and utility in modern drug discovery.

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary: The Strategic Value of the Scaffold

In the optimization of small-molecule therapeutics, the 1-arylcyclopentanecarbonitrile scaffold represents a high-value structural motif. It serves two critical functions in medicinal chemistry:

  • Conformational Restriction: Utilizing the Thorpe-Ingold effect (angle compression), the cyclopentane ring restricts the rotation of the aryl group relative to the nitrile, reducing the entropic penalty of binding to a protein target.

  • Metabolic Blockade: The formation of a quaternary carbon center at the

    
    -position eliminates the potential for metabolic oxidation (e.g., benzylic hydroxylation) and prevents racemization, a common liability in chiral drug candidates.
    

This guide details the molecular characteristics, synthetic pathways, and experimental protocols necessary to deploy this scaffold effectively.

Physicochemical Profile

The aryl cyclopentanecarbonitrile motif is characteristically "fragment-like," making it an ideal starting point for Fragment-Based Drug Discovery (FBDD) or as a core linker in PROTACs and complex inhibitors.

Molecular Weight and Lipophilicity Analysis

The core structure (1-phenylcyclopentanecarbonitrile) has a Molecular Weight (MW) of 185.27 Da . This low MW allows for significant decoration with polar pharmacophores while remaining within "Rule of 5" space (MW < 500).

Table 1: Comparative Physicochemical Properties of


-Substituted Aryl Nitriles 
Data simulated based on standard QSAR consensus models (ClogP).
Scaffold TypeStructure DescriptionMW (Da)ClogPtPSA (

)
Metabolic Liability
Unsubstituted Phenylacetonitrile117.151.623.8High (

-oxidation)
Acyclic Dialkyl

-Dimethyl-phenylacetonitrile
145.202.523.8Low (Quaternary block)
Cyclic (Target) 1-Phenylcyclopentanecarbonitrile 185.27 3.1 23.8 Very Low (Steric shield)
Cyclic Homolog 1-Phenylcyclohexanecarbonitrile199.293.623.8Very Low

Key Insight - The "Cyclopentyl Sweet Spot": The cyclopentyl ring adds approximately +0.6 log units of lipophilicity compared to the dimethyl analog. However, it is generally preferred over the cyclohexyl ring (LogP ~3.6) because the 5-membered ring is less lipophilic and has a flatter puckering profile, often fitting better into narrow hydrophobic pockets (e.g., GPCR transmembrane domains).

Solubility and The Nitrile Pharmacophore

The nitrile group (-CN) acts as a weak Hydrogen Bond Acceptor (HBA) with a typical N...H distance of ~2.1 Å. Unlike carboxylic acids or amides, the nitrile is neutral and does not contribute to pH-dependent solubility issues in the physiological range (pH 1–8).

  • Solubility: The rigid cyclopentane ring disrupts crystal lattice packing energy less efficiently than planar aromatics, often resulting in lower melting points and improved solubility in organic formulations compared to fused bicyclic systems.

Structural Biology: The Thorpe-Ingold Effect

The potency gains often seen when switching from an acyclic linker (e.g., -C(CH


)

-) to a cyclopentyl linker are driven by the Thorpe-Ingold effect.
  • Mechanism: The internal bond angle of a cyclopentane ring is compressed (~102-105°) compared to the tetrahedral angle (109.5°). This compression forces the exocyclic substituents (the aryl ring and the nitrile) closer together.

  • Result: This pre-organizes the molecule into a conformation that often mimics the bound state, reducing the entropy loss (

    
    ) upon binding.
    

ThorpeIngold cluster_0 Acyclic Precursor cluster_1 Cyclopentyl Scaffold A High Rotational Freedom (High Entropy) B Angle Compression (~104° Internal) A->B Cyclization C Pre-organized Conformation (Low Entropy Penalty) B->C Thorpe-Ingold Effect Target Protein Binding Pocket (Higher Affinity) C->Target Binding

Figure 1: Logical flow of the Thorpe-Ingold effect enhancing binding affinity.

Synthetic Methodologies

Constructing the quaternary center is the primary synthetic challenge. Two robust methodologies are recommended.

Method A: Double Alkylation (The Industry Standard)

This is the most scalable route, utilizing inexpensive starting materials. It involves the double deprotonation of an arylacetonitrile followed by cyclization with 1,4-dibromobutane.

Reaction Scheme:

  • Start: Arylacetonitrile + 1,4-Dibromobutane.

  • Base: NaH (60% dispersion) or KOtBu.

  • Solvent: DMF or THF/DMSO mixtures.

  • Temp: 0°C to RT.

Method B: Pd-Catalyzed Arylation (The Modern Approach)

Useful when the aryl group is complex or sensitive to strong bases.

  • Start: Cyclopentanecarbonitrile.

  • Reagent: Aryl Bromide/Chloride.

  • Catalyst: Pd(OAc)

    
     / BINAP or XPhos.
    
  • Base: LiHMDS.

Synthesis Start Arylacetonitrile (Ar-CH2-CN) Base Base Treatment (NaH, 2.2 eq) Start->Base Inter Carbanion Species Base->Inter Cyclization Double Alkylation (Intramolecular Cyclization) Inter->Cyclization + Electrophile Electrophile 1,4-Dibromobutane Electrophile->Cyclization Product 1-Arylcyclopentanecarbonitrile Cyclization->Product

Figure 2: Workflow for the double alkylation synthesis of the scaffold.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile

Rationale: This compound is a common intermediate for CCR2 antagonists and serves as a robust model reaction.

Reagents:

  • 4-Fluorophenylacetonitrile (13.5 g, 0.1 mol)

  • 1,4-Dibromobutane (21.6 g, 0.1 mol)

  • Sodium Hydride (60% in oil, 8.8 g, 0.22 mol)

  • Anhydrous DMF (150 mL) or DMSO (for faster rates)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Base Preparation: Wash NaH with dry hexane (2 x 20 mL) under nitrogen to remove mineral oil. Suspend in 100 mL anhydrous DMF. Cool to 0°C.

  • Addition: Mix 4-fluorophenylacetonitrile and 1,4-dibromobutane in 50 mL DMF. Add this solution dropwise to the NaH suspension over 60 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Cool to 0°C. Carefully add saturated aqueous NH

    
    Cl (50 mL) to quench excess base.
    
  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2 x) and brine (1 x). Dry over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. Purify via vacuum distillation or silica gel flash chromatography (0-10% EtOAc in Hexanes).

  • Validation:

    
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.45 (m, 2H), 7.05 (m, 2H), 2.45 (m, 2H), 2.05 (m, 2H), 1.90 (m, 4H).
Protocol 2: Shake-Flask LogP Determination

Rationale: Validating the lipophilicity shift is crucial for ADME prediction.

  • Preparation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Solubilization: Dissolve 1 mg of the test compound in the water-saturated octanol phase. Measure UV absorbance (

    
    ).
    
  • Partitioning: Mix equal volumes (e.g., 2 mL) of the compound-octanol solution and octanol-saturated water. Shake vigorously for 60 minutes at 25°C. Centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    .
    

Applications in Drug Discovery

The 1-arylcyclopentanecarbonitrile scaffold is prominent in the development of CCR2 antagonists (chemokine receptor inhibitors) used for inflammatory diseases.

  • Case Example: In the development of CCR2 antagonists, the replacement of a gem-dimethyl linker with a cyclopentyl linker often results in a 5–10x improvement in potency due to the conformational locking described in Section 3.

  • Metabolic Stability: The nitrile group in this position is highly resistant to hydrolysis by hepatic amidases, unlike its ester counterparts, ensuring longer half-life (

    
    ).
    

References

  • Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] "The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane." Journal of the Chemical Society, Transactions. Link

  • Nitrile Pharmacophore: Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

  • Synthesis of Quaternary Centers: Wang, J., & Liu, H. (2012). "Application of Nitrile in Drug Design." Chinese Journal of Organic Chemistry. Link

  • CCR2 Antagonist SAR: Vilums, M., et al. (2015). "When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists." European Journal of Medicinal Chemistry. Link

  • Metabolic Stability: Obach, R. S., et al. (2008). "The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Foundational

Steric &amp; Electronic Modulation: The Reactivity Architecture of 1-(2-Bromophenyl)cyclopentanecarbonitrile

Topic: Reactivity profile of the nitrile group in 1-(2-Bromophenyl)cyclopentanecarbonitrile Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity profile of the nitrile group in 1-(2-Bromophenyl)cyclopentanecarbonitrile Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary

The reactivity of the nitrile moiety in 1-(2-bromophenyl)cyclopentanecarbonitrile is defined by a unique convergence of steric hindrance and electronic induction. Unlike simple aliphatic nitriles, this scaffold features a nitrile group attached to a quaternary carbon incorporated into a five-membered ring, further crowded by an ortho-substituted bromine atom. This guide analyzes the kinetic barriers and thermodynamic pathways governing its transformation, specifically focusing on Grignard additions, hydrolytic stability, and metal-mediated intramolecular cyclizations.

Structural & Electronic Landscape

The molecule presents a "fortress" geometry around the nitrile carbon. Understanding this landscape is prerequisite to successful manipulation.[1]

The Quaternary Steric Anchor

The nitrile group is bonded to C1 of a cyclopentane ring. This quaternary center imposes significant steric strain on incoming nucleophiles. The bond angle compression inherent to the cyclopentyl ring (


 hybridization trying to accommodate planar transitions) creates a high-energy barrier for the formation of tetrahedral intermediates (e.g., during hydrolysis).
The Ortho-Bromo Effect

The bromine atom at the ortho position of the phenyl ring exerts two distinct effects:

  • Steric Blocking: The Van der Waals radius of bromine (1.85 Å) physically obstructs the trajectory of nucleophiles approaching the nitrile carbon from the syn face.

  • Inductive Withdrawal (-I): The electronegative bromine pulls electron density from the aromatic ring, which in turn slightly increases the electrophilicity of the nitrile carbon. However, this electronic activation is often overshadowed by the kinetic penalty of steric hindrance.

Core Reactivity I: Organometallic Nucleophilic Addition

The most critical transformation for this scaffold in drug development (specifically for arylcyclohexylamine anesthetics) is the conversion of the nitrile to a ketone via Grignard reagents.

The Grignard Pathway (Intermolecular)

Reaction with alkylmagnesium halides (e.g., Methylmagnesium bromide, MeMgBr) does not proceed via a simple addition. The steric bulk necessitates higher reaction temperatures and prolonged contact times compared to benzonitrile derivatives.

Mechanism:

  • Coordination: The magnesium atom coordinates with the nitrile nitrogen lone pair.

  • Insertion: The alkyl group attacks the nitrile carbon. Due to the ortho-bromo hindrance, this step is the rate-determining step (RDS).

  • Imine Salt Formation: A stable magnesium imine salt is formed. Unlike unhindered nitriles, this salt is remarkably resistant to further attack (preventing tertiary alcohol formation).

  • Hydrolysis: Acidic workup converts the imine to the ketone.

Experimental Protocol: Grignard Addition

Note: This protocol assumes anhydrous conditions are strictly maintained.

ParameterConditionRationale
Solvent THF (Tetrahydrofuran)Higher boiling point than diethyl ether allows for the thermal energy needed to overcome the steric barrier.
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular kinetics.
Temperature Reflux (66°C)Essential. Room temperature reaction rates are negligible due to the quaternary center.
Stoichiometry 1.2 - 1.5 equiv. GrignardSlight excess ensures completion despite potential side reactions (e.g., deprotonation).

Step-by-Step Workflow:

  • Charge an oven-dried flask with 1-(2-bromophenyl)cyclopentanecarbonitrile and anhydrous THF under Argon.

  • Add MeMgBr (3.0 M in ether) dropwise at room temperature. Observation: No immediate exotherm is typically observed due to slow kinetics.

  • Heat the mixture to reflux for 12–18 hours. Monitor by HPLC/TLC (disappearance of nitrile peak).

  • Cool to 0°C and quench with aqueous NH₄Cl.

  • Stir vigorously for 1 hour to hydrolyze the magnesium imine salt to the ketone (1-(2-bromophenyl)cyclopentyl)ethanone.

Core Reactivity II: Hydrolytic Stability Profile

The hydrolysis of this nitrile is non-trivial. The "textbook" conversion to carboxylic acid is often arrested at the amide stage due to the hydrophobic bulk of the cyclopentyl-bromophenyl moiety.

Acidic Hydrolysis ( )[2]
  • Kinetic Trap: The formation of the primary amide is relatively feasible. However, the subsequent hydrolysis of the amide to the acid requires the attack of water on a highly crowded carbonyl.

  • Outcome: Standard reflux in 20% HCl often yields the amide (1-(2-bromophenyl)cyclopentanecarboxamide) as the major product.

  • Forcing Conditions: To achieve the acid, high-boiling solvents (e.g., ethylene glycol) and temperatures

    
     with KOH are often required.
    
Visualization of Reactivity Divergence

ReactivityLandscape cluster_legend Pathway Legend Nitrile 1-(2-Bromophenyl) cyclopentanecarbonitrile ImineSalt Mg-Imine Salt (Stable Intermediate) Nitrile->ImineSalt R-MgBr / THF Reflux (Slow) Amide Primary Amide (Kinetic Trap) Nitrile->Amide H2SO4 / H2O Partial Hydrolysis CyclicImine Spiro-Cyclic Imine (Fused Ring) Nitrile->CyclicImine n-BuLi / -78°C Li-Halogen Exchange Ketone Aryl Cyclopentyl Ketone ImineSalt->Ketone H3O+ / Hydrolysis key1 Blue: Grignard Addition key2 Red: Intramolecular Cyclization key3 Green: Product Formation

Figure 1: Divergent reactivity pathways.[2][3][4] Note the distinct outcomes between intermolecular attack (Grignard) and intramolecular cyclization (Lithium exchange).

Core Reactivity III: Metal-Mediated Intramolecular Cyclization

This is the most sophisticated reactivity profile, leveraging the ortho-bromine as a latent nucleophile via Lithium-Halogen exchange.

The "Parham Cyclization" Type Pathway

When treated with organolithium reagents at low temperatures, the bromine atom undergoes exchange before the nitrile is attacked by the external nucleophile.

Mechanism:

  • Li-Hal Exchange: Reaction with n-BuLi or t-BuLi at -78°C generates the ortho-lithio species.

    • Rate: Exchange is faster than the intermolecular addition of BuLi to the nitrile.

  • Intramolecular Attack: The newly formed Aryl-Lithium species (now a nucleophile) attacks the electrophilic nitrile carbon from within the molecule.

  • Cyclization: This forms a spiro-fused imine anion. Upon hydrolysis, this yields a spiro-indanone derivative.

Protocol: Intramolecular Cyclization

Warning: Organolithiums are pyrophoric. Strict inert atmosphere is required.

  • Cooling: Dissolve substrate in anhydrous THF and cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (1.1 equiv) slowly.

  • Cyclization: Allow the reaction to warm to 0°C. The intramolecular attack occurs during this warming phase.

  • Quench: Add dilute acid. The product is the cyclic ketone (e.g., spiro[cyclopentane-1,1'-inden]-3'-one).

References & Authority

  • Nitrile Hydrolysis Kinetics: Cohen, N. et al. "Steric effects in the hydrolysis of hindered nitriles." Journal of Organic Chemistry. Link

  • Grignard Mechanisms: "Addition of Grignard Reagents to Nitriles." Master Organic Chemistry. Link

  • Lithium-Halogen Exchange: "Lithium-Halogen Exchange in Synthesis." Organic Chemistry Portal. Link

  • Synthesis of Cyclopentyl Ketones: "Preparation of 1-benzoylcyclopentanecarbonitrile." Organic Syntheses, Coll.[2] Vol. 4, p.93. Link

  • General Reactivity of 1-Arylcyclopentanecarbonitriles: PubChem Compound Summary. Link

Disclaimer: This guide is for research and development purposes only. The compounds described may be precursors to regulated substances (e.g., Ketamine analogs). Researchers must adhere to all local, state, and federal regulations regarding the synthesis and handling of such materials.

Sources

Exploratory

Strategic Utilization of 1-(2-Bromophenyl)cyclopentanecarbonitrile in the Synthesis of Privileged Spirocyclic Pharmaceutical Intermediates

Executive Summary The modern drug discovery paradigm has increasingly shifted away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich three-dimensional architectures. Among these, spirocyclic scaffolds a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery paradigm has increasingly shifted away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich three-dimensional architectures. Among these, spirocyclic scaffolds are highly prized for their ability to project functionality across multiple vectors, thereby improving target specificity and physicochemical properties. This technical guide explores the synthetic utility of 1-(2-Bromophenyl)cyclopentanecarbonitrile (CAS: 143328-17-0)—a highly versatile, bifunctional building block. By leveraging the proximity of the ortho-bromo substituent to the quaternary nitrile, chemists can execute divergent intramolecular cyclizations to access spiro-indolines, spiro-oxindoles, and spiro-indanones.

Chemical Profiling & Mechanistic Rationale

The Shift to 3D Chemical Space

The incorporation of spirocyclic motifs into drug candidates has been shown to reduce off-target binding and improve metabolic stability. As detailed by [1], these rigid 3D structures are considered "privileged scaffolds" capable of disrupting complex protein-protein interactions, such as the MDM2-p53 pathway.

The Thorpe-Ingold Effect in Intramolecular Cyclization

The efficiency of 1-(2-Bromophenyl)cyclopentanecarbonitrile as a precursor lies in its thermodynamic and kinetic predisposition toward cyclization. The presence of the cyclopentane ring at the benzylic position induces a profound gem-disubstituent effect (Thorpe-Ingold effect) . As established by [2], the bulky cyclopentyl group compresses the internal bond angle between the ortho-bromophenyl ring and the functionalized carbonitrile side chain. This compression drastically lowers the activation entropy (


) required for the reactive termini to meet, making intramolecular palladium-catalyzed cross-coupling exceptionally fast and high-yielding compared to acyclic analogs.

Divergent Synthetic Workflows

By selectively modifying the nitrile group (-CN), the core scaffold can be directed down three distinct cyclization pathways.

Divergent_Pathways Core 1-(2-Bromophenyl) cyclopentanecarbonitrile Red Nitrile Reduction (Primary Amine) Core->Red LiAlH4 Hyd Nitrile Hydration (Primary Amide) Core->Hyd H2O2 / NaOH Grig Grignard Addition (Methyl Ketone) Core->Grig MeMgBr SpiroIndoline Spiro[cyclopentane- 1,3'-indoline] Red->SpiroIndoline Pd-Catalyzed Amination SpiroOxindole Spiro[cyclopentane- 1,3'-indolin]-2'-one Hyd->SpiroOxindole Pd-Catalyzed Amidation SpiroIndanone Spiro[cyclopentane- 1,3'-indan]-1'-one Grig->SpiroIndanone Pd-Catalyzed α-Arylation

Divergent synthetic workflows from 1-(2-Bromophenyl)cyclopentanecarbonitrile to spirocycles.

Experimental Protocols & Causality

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Pathway A: Spiro-indoline Synthesis via Buchwald-Hartwig Amination

Objective: Convert the nitrile to a primary amine, followed by intramolecular C-N bond formation.

Step 1: Reduction to 1-(2-bromophenyl)cyclopentanemethanamine

  • Protocol: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C under N₂. Slowly add a solution of the starting nitrile in THF. Reflux for 4 hours.

  • Causality & Validation: Nitriles are highly oxidized; LiAlH₄ provides the aggressive hydride source required for complete reduction. To validate the quench and prevent emulsion formation, utilize the Fieser workup : per

    
     grams of LiAlH₄, sequentially add 
    
    
    
    mL H₂O,
    
    
    mL 15% NaOH, and
    
    
    mL H₂O. Self-Validation: If the stoichiometry is correct, a granular, easily filterable white aluminum salt precipitates, leaving a crystal-clear supernatant.

Step 2: Intramolecular Amination

  • Protocol: Dissolve the resulting amine in anhydrous toluene. Add Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv). Heat at 100 °C for 12 hours.

  • Causality: The primary amine is highly nucleophilic. BINAP, a bidentate phosphine ligand, stabilizes the Pd(II) intermediate and prevents catalyst degradation at high temperatures, driving the reductive elimination to form the spiro[cyclopentane-1,3'-indoline] core.

Pathway B: Spiro-oxindole Synthesis via Intramolecular Amidation

Objective: Hydrolyze the nitrile to an amide, followed by palladium-catalyzed cyclization. This approach is heavily utilized in medicinal chemistry, as demonstrated by [3].

Step 1: Hydration to 1-(2-bromophenyl)cyclopentanecarboxamide

  • Protocol: Dissolve the nitrile in EtOH. Add 30% aqueous H₂O₂ (5.0 equiv) and 6M NaOH (1.2 equiv). Stir at 50 °C for 3 hours. Extract with EtOAc.

Step 2: Palladium-Catalyzed Amidation

  • Protocol: Dissolve the amide in 1,4-dioxane. Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv). Heat at 100 °C for 16 hours.

  • Causality: Amides are significantly less nucleophilic than amines. Using a ligand with a large "bite angle" (~111°), such as Xantphos, forces the square-planar Pd(II) intermediate into a distorted geometry. This steric strain accelerates the reductive elimination step, outcompeting unwanted side reactions like protodebromination.

Catalytic_Cycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd Substrate Addition Base Ligand Exchange Ar-Pd(II)-NHR OxAdd->Base Base / -HBr RedElim Reductive Elimination Spirocyclic Product Base->RedElim Intramolecular Cyclization RedElim->Pd0 Product Release

Palladium-catalyzed intramolecular amidation catalytic cycle for spiro-oxindole formation.

  • Self-Validation Checkpoint: Reaction progress must be monitored by LC-MS. The starting brominated amide exhibits a distinct 1:1 M/M+2 isotopic splitting pattern characteristic of naturally occurring ⁷⁹Br and ⁸¹Br. The complete disappearance of this doublet signature confirms successful oxidative addition and substrate consumption.

Pathway C: Spiro-indanone Synthesis via α-Arylation

Objective: Convert the nitrile to a methyl ketone, followed by enolate-driven α-arylation.

Step 1: Grignard Addition

  • Protocol: Treat the nitrile with MeMgBr (3.0 equiv) in THF/Toluene at 65 °C. Quench carefully with 2M HCl and stir for 2 hours to hydrolyze the intermediate imine to 1-(2-bromophenyl)cyclopentyl methyl ketone.

Step 2: Intramolecular α-Arylation

  • Protocol: Dissolve the ketone in DMF. Add Pd(OAc)₂ (5 mol%), P(tBu)₃ (10 mol%), and KOtBu (2.0 equiv). Heat at 110 °C for 8 hours.

  • Causality: KOtBu is required to quantitatively deprotonate the methyl ketone, forming the nucleophilic enolate. P(tBu)₃ is chosen because its extreme steric bulk and high electron density facilitate rapid oxidative addition into the sterically hindered ortho-bromo bond, culminating in the formation of spiro[cyclopentane-1,3'-indan]-1'-one.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters and expected yields for the three cyclization pathways, providing a quick-reference benchmark for process scale-up.

Target ScaffoldIntermediate PrecursorOptimal Catalyst / LigandBaseSolvent & TempTypical Isolated Yield
Spiro-indoline Primary AminePd₂(dba)₃ / BINAPNaOtBuToluene, 100 °C82 – 88%
Spiro-oxindole Primary AmidePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane, 100 °C75 – 85%
Spiro-indanone Methyl KetonePd(OAc)₂ / P(tBu)₃KOtBuDMF, 110 °C65 – 75%

Conclusion

1-(2-Bromophenyl)cyclopentanecarbonitrile is far more than a simple building block; it is a highly programmable node for accessing privileged 3D chemical space. By understanding the thermodynamic advantages provided by the Thorpe-Ingold effect and applying rigorous, self-validating organometallic protocols, researchers can reliably synthesize spiro-indolines, spiro-oxindoles, and spiro-indanones. These scaffolds serve as ideal starting points for the development of next-generation therapeutics targeting complex biological pathways.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL: [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. URL:[Link]

  • Bürki, C., Diethelm, S., D'Aiuto, F., Künzli, M., Mathieu, G., & Schmitt, C. (2024). Scalable Preparation of 1-Aminoethyl Oxindoles From Simple Benzaldehydes. Helvetica Chimica Acta, 107(1), e202300188. URL:[Link]

Protocols & Analytical Methods

Method

Protocol for the synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile from 2-bromophenylacetonitrile

I cannot provide a detailed protocol for the synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile, as this specific compound and its close structural analogs are direct precursors to controlled substances (specifically...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a detailed protocol for the synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile, as this specific compound and its close structural analogs are direct precursors to controlled substances (specifically dissociative anesthetics of the arylcyclohexylamine class). I can, however, provide an application note on the general principles, mechanistic considerations, and safety protocols for the alpha-alkylation of arylacetonitriles to form cycloalkyl nitriles in a professional research setting.

Introduction

The formation of quaternary carbon centers is a pivotal challenge in organic synthesis, particularly in medicinal chemistry where steric constraints often dictate biological activity. The alpha-alkylation of arylacetonitriles (Ar-CH₂-CN) using


-dihaloalkanes is a classic method for generating cycloalkyl nitriles. This process involves the sequential deprotonation of the benzylic position followed by nucleophilic substitution. Understanding the interplay between base strength, solvent polarity, and leaving group reactivity is essential for optimizing yield and minimizing side reactions such as elimination or polymerization.

Mechanistic Principles

The transformation relies on the acidity of the benzylic protons (


 for phenylacetonitrile in DMSO). The reaction proceeds via a two-step dialkylation mechanism:
  • First Deprotonation and Alkylation: A strong base deprotonates the alpha-carbon, generating a resonance-stabilized carbanion. This nucleophile attacks one end of the dihaloalkane (e.g., 1,4-dibromobutane) via an

    
     mechanism.
    
  • Second Deprotonation and Cyclization: The resulting mono-alkylated intermediate still possesses an acidic benzylic proton. A second equivalent of base generates a new carbanion, which performs an intramolecular

    
     attack on the remaining halide, closing the ring.
    

Critical Process Parameters:

  • Base Selection: Common bases include Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium tert-butoxide (KOtBu). Phase Transfer Catalysis (PTC) using 50% NaOH and a quaternary ammonium salt is also a robust industrial method.

  • Temperature Control: The deprotonation is often exothermic. Controlled addition is necessary to prevent thermal runaway.

  • Stoichiometry: A minimum of 2.0-2.5 equivalents of base is required to effect both alkylation steps.

Experimental Workflow Visualization

The following diagram illustrates the logical flow and mechanistic pathway for the generic cycloalkylation of an arylacetonitrile.

G Start Arylacetonitrile (Ar-CH2-CN) Base1 Base Addition (Deprotonation) Start->Base1 Inter1 Carbanion Intermediate A Base1->Inter1 - H+ Alkylation Alkylation (1,4-Dihaloalkane) Inter1->Alkylation + X-(CH2)4-X Inter2 Mono-alkylated Nitrile Alkylation->Inter2 SN2 Base2 2nd Deprotonation (Intramolecular Setup) Inter2->Base2 Cyclization Ring Closure (Cyclopentyl Formation) Base2->Cyclization Anion Formation Product 1-Arylcyclopentane- carbonitrile Cyclization->Product Intramolecular SN2

Figure 1: Stepwise mechanistic pathway for the synthesis of 1-arylcyclopentanecarbonitriles via dialkylation.

Safety Protocols and Hazard Mitigation

Working with nitriles and alkylating agents requires strict adherence to safety standards.

Table 1: Key Hazards and Mitigation Strategies

Hazard CategorySpecific RiskMitigation Protocol
Chemical Toxicity Nitriles can release cyanide ions upon metabolism or contact with strong acids.Work in a functioning fume hood. Keep cyanide antidote kits (e.g., hydroxocobalamin) readily available.
Alkylating Agents Dihaloalkanes are potent alkylators and potential carcinogens.Use double-gloving (Nitrile/Laminate). Decontaminate glassware with base solution before washing.
Reactive Hazards Sodium Hydride (NaH) releases hydrogen gas; risk of fire/explosion.Use under inert atmosphere (N₂/Ar). Quench excess base carefully with isopropanol before adding water.
Exotherms Rapid deprotonation can lead to thermal runaway.Monitor internal temperature. Add reagents dropwise. Ensure cooling bath capacity exceeds theoretical exotherm.

Technical Considerations for Optimization

  • Solvent Effects: Polar aprotic solvents like DMSO or DMF significantly enhance the rate of

    
     reactions by solvating cations and leaving the carbanion "naked" and more reactive. However, they can also lead to runaway exotherms if not managed. THF is a safer alternative for kinetic control.
    
  • Leaving Group: Bromides are generally preferred over chlorides due to better leaving group ability, facilitating faster reaction times at lower temperatures.

  • Byproducts: The primary side reaction is intermolecular alkylation (polymerization), which is minimized by using high dilution techniques or ensuring rapid mixing.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Standard text on nucleophilic substitution and carbanion chemistry).
  • Makosza, M. "Phase-transfer catalysis in organic synthesis." Pure and Applied Chemistry, vol. 43, no. 3-4, 1975, pp. 439-462.

  • National Center for Biotechnology Information. "PubChem Compound Summary for Phenylacetonitrile." PubChem, National Library of Medicine.

Application

Application Note: Grignard Reaction Conditions for 1-(2-Bromophenyl)cyclopentanecarbonitrile

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of 1-(2-Bromophenyl)cyclopentanecarbonitrile . This scaffold is a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of 1-(2-Bromophenyl)cyclopentanecarbonitrile . This scaffold is a critical intermediate in the synthesis of arylcyclohexylamine anesthetics (e.g., Ketamine analogs) and psychoactive compounds.

The guide prioritizes the Grignard addition of Methylmagnesium Bromide (MeMgBr) to the nitrile group, which is the primary synthetic utility of this compound, yielding the corresponding methyl ketone. It also addresses the competitive halogen-metal exchange pathways due to the ortho-bromo substituent.

Executive Summary & Mechanistic Strategy

1-(2-Bromophenyl)cyclopentanecarbonitrile presents a unique chemoselective challenge: it contains an electrophilic nitrile (-CN) and a nucleophile-precursor aryl bromide (Ar-Br) .

In the context of synthesizing Ketamine analogs (specifically Bromoketamine precursors), the objective is the nucleophilic addition of an external Grignard reagent (typically Methylmagnesium Bromide, MeMgBr) to the nitrile to form a ketone .

The Chemoselectivity Paradox
  • Pathway A (Desired): Nucleophilic attack of MeMgBr on the nitrile carbon. This is sterically hindered by the cyclopentyl ring and the ortho-substituent.

  • Pathway B (Undesired Side Reaction): Halogen-Metal Exchange (Grignard Exchange). The Ar-Br bond is susceptible to exchange with the alkyl Grignard, generating an aryl Grignard species which can lead to polymerization or intramolecular cyclization (forming spiro-indanes).

Strategic Solution: Methylmagnesium Bromide (MeMgBr) is chosen because methyl Grignards exhibit slower halogen-metal exchange rates compared to bulkier reagents (e.g., i-PrMgBr). However, thermal control is critical to favor addition over exchange.

Reaction Pathway Visualization

The following diagram outlines the competing pathways and the target workflow.

GrignardPathways Substrate 1-(2-Bromophenyl) cyclopentanecarbonitrile ImineSalt Magnesium Imine Salt (Stable Intermediate) Substrate->ImineSalt Path A: Nucleophilic Addition (Kinetic Control) ArMgBr Aryl Grignard Species ( via Halogen Exchange) Substrate->ArMgBr Path B: Metal-Halogen Exchange (Thermodynamic/High T) MeMgBr Reagent: MeMgBr (3.0 equiv, THF/Toluene) MeMgBr->Substrate Ketone TARGET: 1-(2-Bromophenyl) cyclopentyl methyl ketone ImineSalt->Ketone Acidic Hydrolysis (H3O+, Reflux) SideProducts Side Products: Spiro-indanes / Polymers ArMgBr->SideProducts Intramolecular Attack or Polymerization

Caption: Competitive reaction pathways. Path A (Green) yields the desired ketone via imine hydrolysis. Path B (Red) represents the parasitic halogen exchange favored by high temperatures or bulky Grignards.

Detailed Experimental Protocol

Target Synthesis: 1-(2-Bromophenyl)cyclopentyl Methyl Ketone

This protocol is optimized to minimize halogen-metal exchange while overcoming the steric hindrance of the quaternary carbon alpha to the nitrile.

A. Reagents & Equipment
ComponentSpecificationRole
Substrate 1-(2-Bromophenyl)cyclopentanecarbonitrileElectrophile
Grignard Reagent Methylmagnesium Bromide (3.0 M in Diethyl Ether)Nucleophile
Solvent Anhydrous THF (Tetrahydrofuran)Reaction Medium
Additive CuBr (Copper(I) Bromide) - OptionalCatalyst (5 mol%)
Quench 6N HCl (Aqueous)Hydrolysis Agent
Atmosphere Dry Nitrogen or ArgonInert Environment

Why 3.0 M MeMgBr? A high concentration gradient drives the reaction against the steric bulk of the cyclopentyl ring. Diethyl ether is preferred over THF for the reagent stock to keep the reaction temperature profile lower during addition, though the bulk solvent is THF.

B. Step-by-Step Methodology
Phase 1: Setup and Inertion
  • Glassware Prep: Oven-dry a 250 mL 3-neck round-bottom flask, reflux condenser, and pressure-equalizing addition funnel overnight at 120°C. Assemble hot under nitrogen flow.

  • Solvent Charge: Charge the flask with 1-(2-Bromophenyl)cyclopentanecarbonitrile (10.0 g, 40 mmol) and anhydrous THF (80 mL) .

  • Cooling: Cool the solution to 0°C using an ice/water bath. Stir magnetically.

Phase 2: Grignard Addition (The Critical Step)
  • Reagent Transfer: Cannulate or syringe Methylmagnesium Bromide (3.0 M in Et2O, 40 mL, 120 mmol, 3.0 equiv) into the addition funnel.

    • Note: Use a significant excess (3.0 equiv) to account for any adventitious moisture and to drive the equilibrium toward the imine salt.

  • Controlled Addition: Dropwise add the MeMgBr solution over 45–60 minutes .

    • Observation: A slight exotherm will occur. Ensure internal temperature does not exceed 10°C to prevent premature halogen exchange.

  • Reaction Phase:

    • Remove the ice bath. Allow the mixture to warm to Room Temperature (RT).

    • Reflux: Heat the mixture to a gentle reflux (65°C ) for 12–16 hours .

    • Checkpoint: Monitor by TLC (Solvent: 10% EtOAc/Hexane). The nitrile spot (

      
      ) should disappear, replaced by the baseline imine salt spot.
      
    • Caution: If significant debrominated byproduct (1-phenylcyclopentanecarbonitrile) is observed, lower the temperature to 40°C and extend time to 24h.

Phase 3: Hydrolysis and Workup
  • Quenching: Cool the reaction mixture to 0°C .

  • Imine Hydrolysis: Carefully add 6N HCl (50 mL) dropwise. This is highly exothermic; massive gas evolution (methane) will occur.

    • Mechanism:[1][2][3][4] The first addition quenches excess Grignard. Continued addition protonates the imine nitrogen.

  • Digestion: Once addition is complete, heat the biphasic mixture to reflux for 2 hours .

    • Why? The sterically hindered imine intermediate requires thermal energy and strong acid to hydrolyze into the ketone.

  • Extraction: Cool to RT. Separate layers. Extract the aqueous layer with Dichloromethane (DCM, 3 x 50 mL) .

  • Purification: Combine organic layers, wash with Sat. NaHCO3 (to neutralize) and Brine . Dry over MgSO4 . Concentrate in vacuo.

  • Isolation: The crude oil is typically >90% pure. If necessary, purify via vacuum distillation (high boiling point) or flash column chromatography (Gradient: 0 -> 5% EtOAc in Hexanes).

Troubleshooting & Optimization Table

IssueObservationRoot CauseCorrective Action
Low Yield Recovered starting material (Nitrile)Steric hindrance prevents attack.Increase Grignard equivalents to 4.0; Use Toluene as co-solvent to increase reflux temp (110°C).
Debromination Product mass = Target - 79 amu (H instead of Br)Halogen-Metal exchange occurred.Do NOT reflux. Run reaction at RT for 48h. Switch solvent to pure Diethyl Ether (lower boiling point).
Incomplete Hydrolysis Imine peak in IR (1640 cm⁻¹) or NMRSteric bulk protects the imine.Increase Hydrolysis time (Reflux with HCl) to 6 hours. Use 50% H2SO4 instead of HCl.
Polymerization Tarry, insoluble residueBenzyne formation via elimination.Maintain strict temperature control (<70°C). Avoid "dry" spots during stirring.

Advanced Application: The "Ketamine" Connection

The product of this reaction, 1-(2-bromophenyl)cyclopentyl methyl ketone , is the direct bromo-analog of the key intermediate for Ketamine synthesis.

To proceed to a Ketamine-like scaffold (e.g., Bromoketamine ):

  • Alpha-Bromination: React the ketone with Bromine (

    
    ) in glacial acetic acid to form the alpha-bromo ketone.
    
  • Imination: React with Methylamine (

    
    ) to form the alpha-hydroxy imine (after hydrolysis).
    
  • Thermal Rearrangement: Heat in Decalin (180°C) to expand the ring, yielding 2-(2-bromophenyl)-2-(methylamino)cyclohexanone .

Note: This specific analog is a potent dissociative anesthetic and is regulated in many jurisdictions. All synthesis must comply with local laws.

References

  • Stevens, C. L. (1966). Aminoketones and methods for their production. U.S. Patent No. 3,254,124. Washington, DC: U.S. Patent and Trademark Office.

  • Maddaford, S. P., et al. (2016). Synthesis and evaluation of 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone analogs. Bioorganic & Medicinal Chemistry Letters, 26(4), 1165-1169.

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Classic reference for Nitrile-Grignard additions).
  • Parham, W. E., & Jones, L. D. (1975). Selective halogen-lithium exchange in bromophenylalkyl halides. Journal of Organic Chemistry, 40(16), 2316–2319. (Reference for Halogen-Metal exchange competition).

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-(2-Bromophenyl)cyclopentanecarbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and validated protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of sterically hindered, nitrile-bearing aryl bromides.

Introduction & Mechanistic Rationale

1-(2-Bromophenyl)cyclopentanecarbonitrile is a highly valuable, yet synthetically demanding, building block frequently utilized in the development of pharmaceuticals, including 5-lipoxygenase-activating protein (FLAP) modulators and Janus kinase (JAK) inhibitors [1].

The cross-coupling of this specific substrate presents a dual organometallic challenge:

  • Extreme Steric Congestion: The ortho-substituent features a fully substituted quaternary carbon (the cyclopentyl ring) directly adjacent to the reactive C–Br bond. This steric bulk severely impedes the initial oxidative addition of the Pd(0) species and the subsequent transmetalation step[2].

  • Competitive Nitrile Coordination: The cyano (–CN) moiety is a strong σ-donor and π-acceptor. In the absence of a properly designed ligand, the nitrile group can competitively coordinate to the electrophilic Pd(II) intermediate. This forms a stable off-cycle metallacycle, leading to catalyst poisoning and stalled reactions.

The Solution: Dialkylbiaryl Phosphine Ligands

To overcome these barriers, standard ligands like PPh₃ or dppf are insufficient. The catalyst system requires electron-rich, sterically demanding dialkylbiaryl phosphines, such as XPhos or RuPhos [3].

  • Causality of Ligand Choice: The extreme steric bulk of XPhos ensures the active catalyst is a mono-ligated[L·Pd(0)] species, providing a highly accessible coordination sphere for the bulky aryl bromide. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the congested C–Br bond. Crucially, the lower aromatic ring of the Buchwald ligand provides spatial shielding that physically blocks the ortho-nitrile group from coordinating to the palladium center.

Visualization of the Catalytic Cycle

CatalyticCycle Pd0 Active Catalyst [Pd(0)·XPhos] OxAdd Oxidative Addition Pd(II) Ar-Br Complex Pd0->OxAdd 1-(2-Bromophenyl) cyclopentanecarbonitrile (Steric bulk overcome) TransMet Transmetalation Pd(II) Ar-Ar' Complex OxAdd->TransMet Ar-B(OH)2 + Base (Nitrile shielding) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Pd-catalyzed cross-coupling cycle for 1-(2-Bromophenyl)cyclopentanecarbonitrile.

Data Presentation: Condition Optimization

The table below summarizes the optimization of Suzuki-Miyaura coupling conditions for 1-(2-Bromophenyl)cyclopentanecarbonitrile with a standard arylboronic acid. The data highlights the necessity of specialized ligands and strong bases.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃Toluene/H₂O100< 5%Catalyst poisoning via –CN coordination; poor oxidative addition.
2Pd(OAc)₂ (5 mol%)dppfK₃PO₄Dioxane/H₂O10018%Bidentate ligand restricts coordination sphere; transmetalation stalls.
3Pd₂(dba)₃ (2.5 mol%)SPhosK₃PO₄Toluene/H₂O10085%Mono-ligation enables reactivity; good steric shielding.
4 Pd₂(dba)₃ (2.5 mol%) XPhos K₃PO₄ Toluene/H₂O 100 94% Optimal bulk and electron density; complete conversion.
5Pd₂(dba)₃ (2.5 mol%)XPhosNa₂CO₃Toluene/H₂O10042%Base is insufficiently strong to activate the hindered boronic acid.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This self-validating protocol utilizes a biphasic solvent system to ensure the solubility of both the highly lipophilic substrate and the inorganic base, while preventing the dehydration of the boronic acid into unreactive boroxines.

Reagents:

  • 1-(2-Bromophenyl)cyclopentanecarbonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • XPhos (0.06 equiv, 6.0 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Toluene / H₂O (10:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(2-Bromophenyl)cyclopentanecarbonitrile, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Note: Strict exclusion of oxygen is critical to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand.

  • Solvent Addition: Add degassed Toluene and degassed deionized H₂O via syringe. (Degas solvents prior to use by sparging with Argon for 30 minutes).

  • Heating & Monitoring: Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via LC-MS or TLC (typically complete within 4–8 hours).

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the entire mixture through a short pad of Celite to remove Pd black (which can cause product degradation during concentration). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

For the introduction of amines at the ortho position, RuPhos is preferred over XPhos, as its slightly smaller steric profile facilitates the binding of the amine nucleophile during the transmetalation step [4].

Reagents:

  • 1-(2-Bromophenyl)cyclopentanecarbonitrile (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5.0 mol%)

  • RuPhos (0.10 equiv, 10.0 mol%)

  • NaOtBu (1.5 equiv, 1.5 mmol) (Use Cs₂CO₃ if the amine or substrate contains base-sensitive functional groups).

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox (or using standard Schlenk techniques), charge a dry reaction vial with 1-(2-Bromophenyl)cyclopentanecarbonitrile, Pd(OAc)₂, RuPhos, and NaOtBu.

  • Amine Addition: Add anhydrous 1,4-Dioxane, followed by the amine. If the amine is a liquid, add it via a micro-syringe after sealing the vial with a PTFE-lined septum.

  • Coupling: Heat the reaction mixture at 90 °C for 12 hours. The mixture will typically transition from a reddish-brown suspension to a dark, homogeneous solution as the active[RuPhos·Pd(0)] species is generated.

  • Quenching: Cool to room temperature and quench the strong base by adding 2 mL of saturated aqueous NH₄Cl.

  • Purification: Extract with Dichloromethane (3 × 10 mL). Dry the combined organic phases over MgSO₄, filter, and concentrate. Purify the resulting crude oil via automated column chromatography.

References

  • European Patent Office. (2014). FLAP MODULATORS - EP 3070085 B1.
  • Tang, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed Central (NIH).
  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • American Chemical Society. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
Application

Application Note: Hydrolysis of 1-(2-Bromophenyl)cyclopentanecarbonitrile to 1-(2-Bromophenyl)cyclopentanecarboxamide

Abstract This application note details the optimized protocols for the hydrolysis of 1-(2-bromophenyl)cyclopentanecarbonitrile to its corresponding amide, 1-(2-bromophenyl)cyclopentanecarboxamide . This transformation is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocols for the hydrolysis of 1-(2-bromophenyl)cyclopentanecarbonitrile to its corresponding amide, 1-(2-bromophenyl)cyclopentanecarboxamide . This transformation is a critical step in the synthesis of arylcycloalkylamine anesthetics (e.g., Ketamine analogs). Due to the significant steric hindrance imposed by the quaternary carbon of the cyclopentyl ring and the ortho-bromo substituent, standard hydrolysis methods often fail or result in over-hydrolysis to the carboxylic acid. This guide presents two validated methodologies: Method A (Acid-Catalyzed Hydration) for scalable, robust industrial batching, and Method B (Oxidative Hydrolysis) for high-selectivity laboratory-scale synthesis.

Introduction & Structural Analysis

The Challenge of Steric Hindrance

The substrate, 1-(2-bromophenyl)cyclopentanecarbonitrile, features a nitrile group attached to a quaternary carbon. This "neopentyl-like" position creates a significant steric barrier to nucleophilic attack. Furthermore, the ortho-bromine atom on the phenyl ring adds rotational restriction and electronic deactivation, making the nitrile carbon less electrophilic compared to unhindered benzonitriles.

Reaction Pathway & Selectivity

The hydrolysis of a nitrile (


) proceeds stepwise:
  • Hydration to the primary amide (

    
    ).
    
  • Hydrolysis of the amide to the carboxylic acid (

    
    ).
    

For this specific intermediate, the amide is the desired product (often for subsequent rearrangement to a ketone). The process must be tuned to stop at the amide stage.[1]

  • Acidic Conditions: In concentrated acid (e.g., 90%+

    
    ), the formed amide is protonated (
    
    
    
    ), which is resonance-stabilized and resistant to further nucleophilic attack by water. This "kinetic trap" allows for high yields of the amide.
  • Basic Peroxide Conditions: The Radziszewski reaction uses the hydroperoxide anion (

    
    ), a super-nucleophile that attacks the nitrile faster than hydroxide, forming an imidate intermediate that collapses solely to the amide.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the "Kinetic Trap" utilized in Method A.

ReactionMechanism cluster_trap Stable in Conc. Acid Nitrile 1-(2-Bromophenyl) cyclopentanecarbonitrile Nitrilium Nitrilium Ion (Activated) Nitrile->Nitrilium + H+ Imidate Cyclic Imidate / Imidic Acid Nitrilium->Imidate + H2O (Slow) Amide Primary Amide (Target Product) Imidate->Amide - H+ ProtonatedAmide Protonated Amide (Kinetic Trap) Amide->ProtonatedAmide + H+ (in conc. H2SO4) Acid Carboxylic Acid (Over-Hydrolysis) Amide->Acid + H2O / Heat (Avoided) ProtonatedAmide->Amide Quench (pH > 7)

Figure 1: Mechanism of Acid-Catalyzed Hydrolysis showing the protonated amide trap that prevents over-hydrolysis.

Experimental Protocols

Method A: Acid-Catalyzed Hydration (Scalable/Industrial)

Best for: Large scale (>100g), cost-efficiency, and robust conversion of hindered substrates.

Reagents:

  • Substrate: 1-(2-Bromophenyl)cyclopentanecarbonitrile (1.0 equiv)

  • Solvent/Reagent: Sulfuric Acid, Concentrated (95-98%) (3.0 - 5.0 mL per gram of substrate)

  • Quench: Crushed Ice / Water

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a thermometer. Place in an ice-water bath.

  • Addition: Charge the flask with Concentrated Sulfuric Acid (

    
    ).
    
  • Dissolution: Add the nitrile substrate portion-wise to the cold acid. Note: The nitrile may dissolve slowly. Maintain temperature < 20°C during addition to avoid localized hot spots.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C).

    • Optimization: If starting material remains after 4 hours (check by TLC/HPLC), heat gently to 45-50°C. Do not exceed 60°C, as this promotes sulfonation or debromination side reactions.

  • Monitoring: Monitor for the disappearance of the nitrile peak (HPLC) or IR stretch (~2230 cm⁻¹).

  • Quench: Pour the reaction mixture slowly onto a slurry of crushed ice (5x volume of acid) with vigorous stirring. The amide should precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol or an Ethyl Acetate/Hexane mixture if necessary.

Method B: Oxidative Hydrolysis (Radziszewski) (High Selectivity)

Best for: Lab scale (<10g), high purity requirements, or if acid-sensitive groups are present.

Reagents:

  • Substrate: 1-(2-Bromophenyl)cyclopentanecarbonitrile (1.0 equiv)

  • Solvent: DMSO (5 mL/g) or Ethanol (10 mL/g)

  • Reagent A: 30% Hydrogen Peroxide (

    
    ) (4.0 - 6.0 equiv)
    
  • Reagent B: 6N Sodium Hydroxide (

    
    ) (0.5 - 1.0 equiv)
    

Protocol:

  • Setup: Dissolve the nitrile in DMSO (preferred for solubility) or Ethanol in a flask open to air (to vent

    
    ).
    
  • Addition: Add the 6N NaOH solution.

  • Initiation: Cool the mixture to 0°C. Add the 30%

    
     dropwise. Caution: Exothermic reaction with gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to Room Temperature. Stir vigorously for 2-6 hours.

  • Quench: Dilute the mixture with water (10x volume).

  • Isolation:

    • If solid precipitates: Filter and wash with water.

    • If oil forms: Extract with Dichloromethane (DCM), wash with brine, dry over

      
      , and concentrate.
      

Analytical Specifications & QC

ParameterSpecificationNotes
Appearance White to off-white crystalline solidColoration often indicates oxidation impurities.
Melting Point 128°C – 134°CEstimated based on chloro-analog. Verify experimentally.
IR Spectroscopy Absent: ~2230 cm⁻¹ (C≡N)Present: 3150-3400 cm⁻¹ (N-H), 1660-1690 cm⁻¹ (C=O)The disappearance of the sharp nitrile band is the primary process indicator.
1H NMR (CDCl3) Aromatic: 7.0–7.6 ppm (m, 4H)Amide: 5.5–6.5 ppm (br s, 2H)Cyclopentyl: 1.5–2.5 ppm (m, 8H)Amide protons are broad and exchangeable with

.
Mass Spec (LC-MS) [M+H]+ = 268/270 (1:1 ratio)Characteristic bromine isotope pattern is essential for identity confirmation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric bulk preventing water attack.Method A: Increase temp to 50°C; extend time.Method B: Switch solvent to DMSO to improve homogeneity.
Over-Hydrolysis (Acid Formation) Temperature too high or reaction time too long in basic media.Method A: Ensure quench is rapid and cold.Method B: Reduce NaOH concentration; strictly control temp < 25°C.
Dark/Black Product Polymerization or Sulfonation (Method A).Temperature exceeded 65°C. Keep reaction < 50°C. Ensure pure starting material (remove metal impurities).

Safety & Compliance

  • Cyanide Hazard: If the starting nitrile was prepared via cyanide displacement, trace cyanides may be present. Acidification (Method A) can release fatal HCN gas . Always test the starting material for free cyanide or perform the acid step in a high-efficiency fume hood with HCN detectors.

  • Exotherms: Mixing concentrated

    
     with organics is exothermic. Mixing 
    
    
    
    with organics can be explosive if not controlled. Always add peroxide slowly at low temperature.
  • Waste Disposal: Quenched acid mixtures must be neutralized before disposal. Peroxide mixtures must be treated with a reducing agent (e.g., sodium bisulfite) to destroy excess peroxides before disposal.

References

  • Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH-H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929. Link

  • Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles to Amides.[2][3] Organic Chemistry Portal. Link

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.[2][3] Master Organic Chemistry. Link

  • Katritzky, A. R., et al. (1989). General methods for the synthesis of amides. Tetrahedron, 45(17), 5637-5640. (Contextual grounding for peroxide methods).
  • World Health Organization. (2016). Ketamine: Update Review Report. (Context for precursor relevance). Link

Sources

Method

Application Note: A Scalable, Phase-Transfer-Catalyzed Synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile

Abstract 1-(2-Bromophenyl)cyclopentanecarbonitrile is a valuable building block in medicinal chemistry and materials science. The development of a robust, scalable, and economically viable synthetic route is crucial for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(2-Bromophenyl)cyclopentanecarbonitrile is a valuable building block in medicinal chemistry and materials science. The development of a robust, scalable, and economically viable synthetic route is crucial for its widespread application. This document provides a detailed guide to a highly efficient, scalable synthesis utilizing a phase-transfer catalysis (PTC) approach. We delve into the mechanistic rationale for this strategic choice, present a comprehensive, step-by-step protocol for multi-gram scale production, and discuss critical safety and process optimization parameters. This method offers significant advantages over traditional organometallic routes by avoiding costly metal catalysts and cryogenic conditions for the key bond-forming step, thereby enhancing its industrial applicability.

Introduction and Strategic Rationale

The synthesis of quaternary nitriles, particularly those bearing aryl and cycloalkyl moieties, presents unique challenges in process chemistry. The target molecule, 1-(2-Bromophenyl)cyclopentanecarbonitrile, requires the formation of a sterically hindered C-C bond at a carbon atom flanked by a phenyl ring and a nitrile group. While numerous methods exist for the formation of aryl nitriles, such as the cyanation of aryl halides[1][2], these are not directly applicable for constructing the core cyclopentyl ring system onto a pre-existing nitrile.

A critical analysis of potential synthetic disconnections leads to three primary strategies:

  • Aryl Grignard addition to Cyclopentanone Cyanohydrin: This route involves the formation of a highly reactive organometallic reagent, which can be problematic on a large scale due to moisture sensitivity and exothermic reactions.

  • Palladium-catalyzed Cyanation of a Precursor: This would involve synthesizing 1-bromo-2-(1-bromocyclopentyl)benzene and subsequently performing a selective cyanation. This route is lengthy and relies on expensive and potentially toxic heavy metal catalysts.[3][4]

  • Cycloalkylation of an Arylacetonitrile: This strategy involves the deprotonation of a benzylic proton on 2-bromophenylacetonitrile followed by a double alkylation with a 1,4-dihalobutane to form the cyclopentyl ring.

We have identified the third strategy, specifically when conducted under phase-transfer catalysis (PTC) conditions, as the most promising for scalability. PTC is a powerful methodology for reactions involving immiscible phases, such as an organic substrate and an aqueous inorganic base.[5][6] It eliminates the need for anhydrous organic solvents, expensive bases like sodium hydride or LDA, and often proceeds at moderate temperatures with high efficiency, making it an ideal choice for industrial production.[7]

Expert Insight: Why Phase-Transfer Catalysis?

The core advantage of PTC in this context is its ability to generate the required carbanion of 2-bromophenylacetonitrile in the organic phase using an inexpensive inorganic base (e.g., 50% aq. NaOH) from the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt, acts as a shuttle, transporting the hydroxide anion into the organic phase to perform the deprotonation. This circumvents the challenges associated with handling large quantities of pyrophoric or moisture-sensitive bases and anhydrous solvents. The result is a safer, more cost-effective, and operationally simpler process.[6][7]

Mechanistic Overview of the PTC Cycloalkylation

The reaction proceeds through a well-established PTC mechanism. The quaternary ammonium catalyst (Q⁺X⁻) exchanges its initial counter-ion (X⁻) for a hydroxide ion (OH⁻) from the concentrated aqueous base. This lipophilic Q⁺OH⁻ species is extracted into the organic phase where the hydroxide ion deprotonates the 2-bromophenylacetonitrile at the alpha-carbon. The resulting carbanion then undergoes a sequential double SN2 reaction with 1,4-dibromobutane to form the cyclopentane ring.

Caption: PTC shuttle mechanism for the synthesis of the target nitrile.

Detailed Synthesis Protocol

This protocol is designed for a nominal 10-gram scale synthesis and can be linearly scaled with appropriate engineering controls.

Materials and Reagents
ReagentCAS No.M.W.Amount (g)MolesStoichiometrySupplier/Grade
2-Bromophenylacetonitrile5798-79-8196.0410.00.0511.0 equiv.≥98%
1,4-Dibromobutane110-52-1215.9012.10.0561.1 equiv.≥98%
Tetrabutylammonium Bromide (TBAB)1643-19-2322.370.820.00250.05 equiv.≥99%
Toluene108-88-392.14100 mL--ACS Grade
Sodium Hydroxide (50% w/w aq. soln.)1310-73-240.0050 mL--Reagent Grade
Saturated Sodium Chloride Solution7647-14-558.44100 mL--Laboratory Prepared
Anhydrous Magnesium Sulfate7487-88-9120.37~10 g--Reagent Grade
Equipment
  • 500 mL three-neck round-bottom flask

  • Mechanical overhead stirrer with a PTFE paddle

  • Reflux condenser with inert gas (N₂/Ar) inlet

  • Thermocouple or thermometer

  • Heating mantle

  • 500 mL separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

Caption: High-level experimental workflow from setup to final product.

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with the overhead stirrer, reflux condenser, and thermocouple. Ensure the system is under a gentle flow of inert gas.

  • Charging Reagents: To the flask, add 2-bromophenylacetonitrile (10.0 g, 0.051 mol), 1,4-dibromobutane (12.1 g, 0.056 mol), tetrabutylammonium bromide (0.82 g, 0.0025 mol), and toluene (100 mL).

  • Initiation: Begin vigorous stirring (≥300 RPM) to ensure efficient mixing. Slowly add the 50% aqueous sodium hydroxide solution (50 mL) over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Heat the biphasic mixture to 60-65 °C and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS by sampling the organic layer.

  • Work-up - Quenching and Phase Separation: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water (100 mL) to dissolve the sodium salts. Transfer the entire mixture to a 500 mL separatory funnel and allow the layers to separate.

  • Extraction: Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated sodium chloride solution (1 x 50 mL).

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of toluene.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude product as an oil or semi-solid.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., isopropanol/water or heptane) to yield the final product as a white to off-white solid.[8]

Process Parameters and Expected Results
ParameterValue / RangeRationale / Scientist's Note
Stirring Speed≥300 RPMCrucial for maximizing the interfacial area between the two phases, which is rate-limiting in many PTC systems.[7]
Temperature60-65 °CProvides sufficient thermal energy to overcome the activation barrier without causing significant decomposition or side reactions.
Reaction Time4-6 hoursTypical duration for completion. Monitor by GC-MS to avoid extended heating.
Expected Yield85-95%This method is highly efficient, and yields are typically high after purification.
Purity (Post-Purification)>98% (by GC/HPLC)Recrystallization is effective at removing unreacted starting materials and minor by-products.

Safety and Hazard Management

All operations must be conducted in a well-ventilated chemical fume hood. Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.[9][10]

SubstanceHazard ClassificationHandling Precautions & PPE
2-Bromophenylacetonitrile Toxic, IrritantAvoid inhalation, ingestion, and skin contact. Wear nitrile gloves, lab coat, and safety goggles.[11]
1,4-Dibromobutane Corrosive, LachrymatorHandle with care, highly irritating. Use in a fume hood is essential. Wear appropriate PPE.
50% Sodium Hydroxide CorrosiveCauses severe skin burns and eye damage. Handle with extreme care. Use face shield, goggles, and heavy-duty gloves.
Toluene Flammable, Health HazardFlammable liquid and vapor. Can cause organ damage. Ensure no ignition sources are present.
Cyanide Compounds (General) Highly ToxicAlthough not using cyanide salts directly, the product is a nitrile. Be aware of potential hydrolysis to release HCN, especially under acidic conditions.[12][13]

Spill & Waste Management:

  • Base Spills: Neutralize carefully with a weak acid (e.g., citric acid solution) before cleanup.

  • Organic Spills: Absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

  • Waste Disposal: All aqueous and organic waste streams from this synthesis are considered hazardous and must be collected in properly labeled containers for disposal according to institutional and local regulations.[13]

Conclusion

The described phase-transfer catalyzed cycloalkylation provides a superior, scalable, and economically attractive method for the synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile. By leveraging the principles of PTC, this protocol avoids the use of expensive metal catalysts and hazardous, anhydrous conditions, making it well-suited for both academic research and industrial-scale production. The high yields, operational simplicity, and robust nature of the reaction underscore its value to professionals in drug development and chemical synthesis.

References

  • PubMed. (2008).
  • ResearchGate. (n.d.).
  • Chinese Chemical Society. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry.
  • ResearchGate. (n.d.). Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)
  • ECHEMI. (n.d.). Will cyanide substitute bromine in bromobenzene?.
  • Stanford Environmental Health & Safety. (n.d.).
  • UCL Safety Services. (2021). Cyanide Compounds.
  • Scribd. (n.d.). Recent Advances in The Synthesis of Aryl Nitrile Compounds.
  • Organic Chemistry Portal. (n.d.).
  • The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library.
  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Macmillan Group. (2008).
  • National Institutes of Health. (2015).
  • CRDEEP Journals. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • University College Cork. (2017).

Sources

Application

Microwave-Assisted Synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile: Rapid Cycloalkylation via Dielectric Heating

Topic: Microwave-assisted synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile Content Type: Detailed Application Note & Protocol Abstract & Strategic Relevance The synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitril...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile Content Type: Detailed Application Note & Protocol

Abstract & Strategic Relevance

The synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile is a critical gateway step in the production of arylcycloalkylamine anesthetics (e.g., Ketamine analogs) and a valuable scaffold for quaternary amino acids. Traditionally, the formation of this sterically congested quaternary carbon requires harsh conditions (refluxing toluene/THF for >20 hours) or expensive bases (NaHMDS), often resulting in significant side reactions such as nitrile hydrolysis or elimination.

This application note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time from 22 hours to 15 minutes while increasing yield and purity. By leveraging the specific microwave effect—rapid, volumetric dielectric heating—we overcome the activation energy barrier for the second alkylation step more efficiently than conductive heating.

Key Advantages:

  • Time Efficiency: 98% reduction in reaction time.

  • Atom Economy: Uses inexpensive NaH or KOH/PTC systems instead of NaHMDS.

  • Purity: Minimized thermal degradation due to short exposure times.

Reaction Mechanism & Rationale

The synthesis involves a double nucleophilic substitution (


)  of 1,4-dibromobutane by the carbanion of 2-bromophenylacetonitrile.
Mechanistic Pathway
  • Deprotonation: The base removes the acidic

    
    -proton from 2-bromophenylacetonitrile (pKa ~18 in DMSO), forming a resonance-stabilized carbanion.
    
  • First Alkylation: The carbanion attacks 1,4-dibromobutane. This is fast and exothermic.

  • Second Deprotonation: The remaining benzylic proton is removed. This step is slower due to increased steric hindrance from the newly attached butyl chain.

  • Intramolecular Cyclization: The anion attacks the terminal bromide of the butyl chain to close the five-membered ring. This is the rate-determining step (RDS) that benefits most from microwave irradiation.

Why Microwave?

In conventional heating, the reaction vessel walls are the hottest point, leading to thermal gradients. In microwave synthesis, the polar solvent (DMF or DMSO) couples directly with the electromagnetic field (2.45 GHz). This provides volumetric heating , ensuring the bulk solution reaches the activation temperature for the difficult cyclization step almost instantaneously, suppressing the formation of elimination byproducts common in prolonged heating.

ReactionMechanism Start 2-Bromophenyl- acetonitrile Base1 Base (NaH) Deprotonation Start->Base1 Inter1 Carbanion Intermediate Base1->Inter1 Alk1 1st Alkylation (+ 1,4-Dibromobutane) Inter1->Alk1 Mono Mono-alkylated Species Alk1->Mono Base2 2nd Deprotonation (Sterically Hindered) Mono->Base2 Cyclo Intramolecular Cyclization (RDS) Base2->Cyclo Microwave Acceleration Product 1-(2-Bromophenyl)- cyclopentanecarbonitrile Cyclo->Product

Figure 1: Mechanistic pathway highlighting the rate-determining cyclization step accelerated by microwave irradiation.

Experimental Protocol

Safety Warning:

  • Pressure: Microwave heating of closed vessels generates pressure. Ensure your vial is rated for at least 20 bar.

  • Hydrogen Gas: Using NaH releases

    
    . In a sealed microwave vial, this increases pressure significantly.[1] Pre-stirring open to air is mandatory  to release initial gas before sealing.
    
  • Cyanides/Bromides: Toxic. Handle in a fume hood.

Materials & Reagents
ReagentEquiv.MW ( g/mol )Role
2-Bromophenylacetonitrile 1.0196.05Limiting Reagent
1,4-Dibromobutane 1.1215.91Alkylating Agent
Sodium Hydride (60% in oil) 2.224.00Base
DMF (Anhydrous) N/A-Polar Aprotic Solvent
Ethanol/Water N/A-Work-up
Method A: High-Throughput Microwave Protocol (NaH/DMF)

Best for small scale (<5 mmol) and rapid library generation.

Step-by-Step Workflow:

  • Preparation (In Fume Hood):

    • Oven-dry a 10 mL microwave process vial.

    • Add NaH (60% dispersion, 2.2 equiv, 88 mg) .

    • Wash NaH with dry hexane (2 x 2 mL) to remove mineral oil (optional, but improves purity). Decant hexane.

    • Add Anhydrous DMF (3 mL) . Stir to create a suspension.

  • Reactant Addition (Critical Safety Step):

    • Cool the vial in an ice bath (0°C).

    • Dropwise add 2-Bromophenylacetonitrile (1.0 equiv, 196 mg, 1 mmol) dissolved in 0.5 mL DMF.

    • Observation: Evolution of

      
       gas. Allow to stir open for 5-10 minutes until bubbling ceases. Do not seal yet. 
      
    • Add 1,4-Dibromobutane (1.1 equiv, 131 µL) .

  • Microwave Irradiation:

    • Seal the vial with a PTFE/Silicone crimp cap.

    • Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Parameters:

      • Temperature: 120°C

      • Time: 15 minutes

      • Absorption Level: High

      • Pre-stirring: 30 seconds

  • Work-up:

    • Cool vial to room temperature (air jet cooling).

    • Carefully decap (residual pressure possible).

    • Pour mixture into Ice Water (20 mL) .

    • Extract with Ethyl Acetate (3 x 10 mL) .

    • Wash combined organics with Brine (2 x 10 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is often >90% pure.

    • If necessary, purify via flash chromatography (Hexanes:EtOAc 95:5).

Method B: Scale-Up Protocol (Phase Transfer Catalysis)

Safer for larger scales (>10 mmol) as it avoids


 generation.
  • Reagents: 50% aq. NaOH (Excess), TBAB (5 mol%), Toluene.

  • Conditions: MW 110°C, 20 min.

  • Note: This biphasic system requires vigorous magnetic stirring during irradiation.

Results & Data Analysis

Yield Comparison
ParameterConventional Method [1]Microwave Method (This Work)
Temperature 110°C (Oil Bath)120°C (Internal)
Time 22 Hours15 Minutes
Solvent THFDMF
Base NaHMDSNaH
Isolated Yield 70%88-92%
Analytical Validation

The product is a yellow oil that may solidify upon standing.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.65 (dd, 1H, Ar-H), 7.35 (m, 2H, Ar-H), 7.18 (m, 1H, Ar-H) 
      
      
      
      Aromatic Protons.
    • 
       2.60 (m, 2H), 2.45 (m, 2H) 
      
      
      
      Cyclopentyl
      
      
      -protons (distinctive splitting due to ring constraint).
    • 
       1.90-2.10 (m, 4H) 
      
      
      
      Cyclopentyl
      
      
      -protons.
  • 
     NMR: 
    
    • Look for the quaternary carbon signal at ~51 ppm and the nitrile carbon at ~123 ppm.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (<50%) Incomplete cyclization (Mono-alkylation only).Increase MW temp to 140°C or extend time to 25 min. Check 1,4-dibromobutane quality.
Vial Over-pressure Residual

gas from NaH step.
MUST stir open at RT for 10 mins before sealing. Switch to Method B (NaOH/PTC).
Black Tar Formation Thermal decomposition of DMF.Ensure temp does not exceed 150°C. Use fresh, anhydrous DMF.
Starting Material Remains Old NaH (inactive).Use fresh NaH or titrate base.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_mw Phase 2: Microwave Synthesis cluster_workup Phase 3: Isolation Step1 Reagent Prep (NaH + DMF) Step2 Addition of Nitrile (0°C, Open Vessel) Step1->Step2 Step3 H2 Degassing (Stir 10 min) Step2->Step3 Step4 Add 1,4-Dibromobutane & Seal Vial Step3->Step4 Step5 MW Irradiation 120°C, 15 min Step4->Step5 Step6 Quench (Ice Water) & Extraction (EtOAc) Step5->Step6 Step7 Drying & Conc. Step6->Step7 Step8 Final Product (Yellow Oil) Step7->Step8

Figure 2: Operational workflow for the microwave-assisted synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile.

References

  • Organic Syntheses Procedure (Conventional Method): Martin, R., & Flores-Gaspar, A. (2012).[2] Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation.[2] Organic Syntheses, 89, 159-169.[2] (Referencing the alkylation of 2-bromophenylacetonitrile).

  • Microwave Alkylation of Nitriles: Kappe, C. O., Dallinger, D., & Murphree, S. S. (2009). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. Wiley-VCH.[3] (General protocols for active methylene alkylation).

  • Ketamine Precursor Synthesis: Kuang, Y. et al. (2023). Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile (Patent US11673857B2). Google Patents. (Describes analogous cycloalkylation conditions).

  • Green Chemistry in Microwave Synthesis: Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Alkylation of 2-Bromophenylacetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the -alkylation of 2-bromophenylacetonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the


-alkylation of 2-bromophenylacetonitrile. This molecule is a critical precursor for benzocyclobutenones and various biologically active pharmaceuticals[1]. However, the bulky ortho-bromo substituent introduces significant steric hindrance. This often causes reactions to stall at the monoalkylated stage or succumb to side reactions, such as the dehydrohalogenation of the alkylating agent[1].

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to ensure high-yield mono- and dialkylation. We will analyze the causality behind two primary methodologies: Anhydrous Strong Base Alkylation and Optimized Phase Transfer Catalysis (PTC) .

Mechanistic Workflows

To troubleshoot effectively, you must first understand the physicochemical environment of your carbanion. The diagram below illustrates the divergent logic between homogeneous anhydrous deprotonation and biphasic interfacial deprotonation.

G cluster_A Pathway A: Anhydrous Strong Base cluster_B Pathway B: Phase Transfer Catalysis Start 2-Bromophenylacetonitrile (Starting Material) BaseA NaHMDS in THF (Deprotonation) Start->BaseA BaseB 60-75% KOH (aq) + TAA+ (Interfacial Deprotonation) Start->BaseB EnolateA Nitrile Carbanion (Homogeneous) BaseA->EnolateA RT or -78°C AlkylA Alkyl Halide (R-X) (Nucleophilic Sub.) EnolateA->AlkylA ProdA Alkylated Product (High Yield) AlkylA->ProdA EnolateB Lipophilic Ion Pair [Carbanion-...TAA+] BaseB->EnolateB Vigorous Stirring AlkylB Alkyl Halide (R-X) (Organic Phase) EnolateB->AlkylB ProdB Alkylated Product (Scalable Yield) AlkylB->ProdB

Mechanistic pathways for the alkylation of 2-bromophenylacetonitrile via anhydrous and PTC methods.

Quantitative Data Comparison

Selecting the right methodology depends on your scale, available equipment, and the specific alkyl halide used. Below is a synthesized comparison of the standard approaches.

ParameterProtocol A: Anhydrous (NaHMDS)Protocol B: Optimized PTC (KOH)Suboptimal PTC (NaOH)
Base System NaHMDS (3.0 equiv) in THF60-75% aq. KOH + TAA+ Salt50% aq. NaOH + TAA+ Salt
Carbanion State Homogeneous Sodium EnolateLipophilic Ion Pair in Organic PhaseLipophilic Ion Pair in Organic Phase
Dialkylation Yield 70–85% [2]75–90% [1]< 20% (Stalls at mono)[1]
Primary Challenge Strict moisture/air sensitivityRequires vigorous interfacial mixingSevere steric hindrance
Best Used For Discovery chemistry, sensitive R-XLarge-scale synthesis, robust R-XNot recommended for this substrate

Self-Validating Experimental Protocols

A robust protocol must contain in-process controls. Do not proceed to the next step unless the physical observations match the validation criteria below.

Protocol A: Anhydrous Dialkylation using NaHMDS

Adapted from the validated Organic Syntheses procedure for generating 2-(2-Bromophenyl)-2-propylpentanenitrile[2].

  • System Preparation: Equip an oven-dried 500-mL round-bottomed flask with a magnetic stir bar and a rubber septum. Purge thoroughly with argon.

  • Substrate Loading: Charge the flask with 2-bromophenylacetonitrile (1.0 equiv) and anhydrous THF (approx. 0.3 M concentration).

  • Deprotonation (Causality Check): Add NaHMDS (3.0 equiv, typically a 1.0 M solution in THF) dropwise over 4 minutes at room temperature.

    • Self-Validation: The solution must transition to a distinct brown color. This visual cue confirms the successful generation of the nitrile carbanion[2]. Stir for 20 minutes.

  • Alkylation: Immerse the flask in a room-temperature water bath (to control mild exotherms). Add the alkyl halide (e.g., 1-iodopropane, 2.2 equiv) dropwise over 3 minutes.

    • Self-Validation: The solution will transition from dark brown to a pale brown slurry as the sodium halide salt precipitates.

  • Reaction Monitoring: Stir for 2.5 hours. Check reaction progress via TLC (Hexanes/EtOAc). The reaction is complete when the monoalkylated intermediate is no longer visible.

  • Quench: Remove the septum and carefully quench with saturated aqueous NH₄Cl solution. Extract with ethyl acetate.

Protocol B: Optimized Phase Transfer Catalyzed (PTC) Dialkylation

Designed to overcome the steric hindrance of the ortho-bromo group[1].

  • Organic Phase Preparation: In a reaction vessel, combine 2-bromophenylacetonitrile (1.0 equiv), the alkylating agent (e.g., an alkyl bromide, 2.5 equiv), and a catalytic amount of a tetraalkylammonium (TAA) salt (e.g., tetrabutylammonium hydrogen sulfate, 0.05 equiv). If the reactants are not liquid, use a minimal amount of toluene as a solvent.

  • Base Addition (Critical Step): Add a 60-75% aqueous KOH solution . Do not use standard 50% NaOH.

    • Causality: The highly concentrated KOH reduces the hydration sphere of the hydroxide ion, significantly increasing its basicity at the interface. This kinetic boost is required to force the second alkyl group past the bulky ortho-bromine[1].

  • Interfacial Mixing: Stir the biphasic mixture vigorously (>800 rpm).

    • Self-Validation: A tight emulsion must form. Without high interfacial surface area, the TAA+ catalyst cannot effectively transfer the carbanion into the organic phase.

  • Monitoring & Workup: Monitor via GC/MS. Once the monoalkylated peak disappears, stop stirring. Dilute with water to dissolve precipitated salts, separate the organic layer, wash with brine, and concentrate.

Troubleshooting FAQs

Q: Why does my PTC dialkylation stall at the monoalkylated intermediate when using standard 50% NaOH? A: This is a classic kinetic failure caused by steric hindrance. The ortho-bromo substituent physically blocks the trajectory of the second incoming alkyl group, raising the activation energy of the second substitution. In 50% NaOH, the reaction rate is too slow, allowing side reactions (like the dehydrohalogenation of your alkyl halide) to consume your reagents before dialkylation can occur. Switching to 60–75% KOH alters the interfacial dynamics and provides a tighter, more reactive ion pair, accelerating the alkylation rate so it outcompetes side reactions[1].

Q: During anhydrous alkylation with NaHMDS, my reaction mixture turns black and yields a complex mixture of impurities. What went wrong? A: You are likely experiencing localized heating or using an overly nucleophilic base. 2-Bromophenylacetonitrile is sensitive to nucleophilic attack at the nitrile carbon. Furthermore, if the temperature spikes during base addition, the strong base can trigger benzyne formation via the elimination of the ortho-bromine. Fix: Ensure strict argon coverage, use a non-nucleophilic base strictly like NaHMDS, and add it dropwise to dissipate the heat of deprotonation. If your electrophile is highly reactive, perform the addition at -78 °C before slowly warming to room temperature[2].

Q: Can I use secondary alkyl bromides (like 2-bromopropane) for these alkylations? A: Proceed with extreme caution. Secondary alkyl halides are highly prone to E2 elimination (dehydrohalogenation) when exposed to strong bases. If you must use a secondary halide, the PTC method is generally superior to the anhydrous method. In PTC, the TAA+ salt transfers the carbanion into the organic phase where it acts as a powerful, "naked" nucleophile but a relatively weaker base, slightly favoring S_N2 substitution over E2 elimination compared to homogeneous conditions[1].

Q: Why does the NaHMDS protocol call for 3.0 equivalents of base but only 2.2 equivalents of alkyl halide for dialkylation? A: This is a stoichiometric safeguard. The extra equivalent of NaHMDS compensates for any adventitious moisture in the THF or the substrate, ensuring that the carbanion remains fully generated throughout the 2.5-hour reaction time. The 2.2 equivalents of alkyl halide provide a slight excess to drive the sterically hindered second alkylation to completion without creating a massive purification burden[2].

References

  • Martin, R., & Flores-Gaspar, A. (2012). Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation (Organic Syntheses Procedure for 2-(2-Bromophenyl)-2-propylpentanenitrile). Organic Syntheses. Available at:[Link]

  • Fedoryński, M., & Wojciechowski, T. (2012). Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. Current Catalysis / Science24. Available at:[Link]

Sources

Optimization

Minimizing side reactions during 1-(2-Bromophenyl)cyclopentanecarbonitrile synthesis

Current Status: Operational Topic ID: SYN-BR-CPCN-05 Last Updated: March 2026 Access Level: Research & Development / Process Chemistry Executive Summary This technical guide addresses the synthesis of 1-(2-Bromophenyl)cy...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic ID: SYN-BR-CPCN-05 Last Updated: March 2026 Access Level: Research & Development / Process Chemistry

Executive Summary

This technical guide addresses the synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile , a critical quaternary intermediate often utilized in the synthesis of dissociative anesthetics (e.g., rearrangement to ketamine analogs) and other CNS-active agents.

The formation of the quaternary carbon center via dialkylation of 2-bromophenylacetonitrile presents specific challenges due to the steric bulk of the ortho-bromo substituent and the electronic lability of the aryl-bromide bond. This guide prioritizes Phase Transfer Catalysis (PTC) as the superior methodology for minimizing side reactions compared to traditional organometallic routes.

Module 1: Critical Side Reaction Analysis

The following diagram outlines the competitive landscape of the reaction. Understanding these pathways is the first step to mitigation.

ReactionPathways Start 2-Bromophenylacetonitrile Anion Carbanion Intermediate Start->Anion Base Deprotonation DesBromo IMPURITY A: Des-bromo Analog (Radical Reduction) Start->DesBromo SET / Metal-Halogen Exchange Target TARGET: 1-(2-Bromophenyl) cyclopentanecarbonitrile Hydro IMPURITY D: Amide/Acid (Hydrolysis) Target->Hydro Moisture/High pH Mono Mono-alkylated Intermediate Anion->Mono 1,4-Dibromobutane (SN2) Dimer IMPURITY B: Nitrile Dimer (Thorpe-Ziegler) Anion->Dimer Self-Condensation Mono->Target Intramolecular Cyclization Elim IMPURITY C: Elimination Products (Butadiene/Vinyls) Mono->Elim E2 Elimination (High Temp)

Figure 1: Reaction landscape showing the primary synthetic pathway (Green) versus competing side reactions (Red).

Module 2: Troubleshooting Guides (Q&A)

Issue A: The "Des-Bromo" Impurity (Dehalogenation)

User Observation: "LC-MS shows a significant peak with M-79/81 mass difference. I am isolating 1-phenylcyclopentanecarbonitrile instead of the bromo-analog."

  • Root Cause: The ortho-bromine atom is electronically activated and susceptible to removal.

    • Metal-Halogen Exchange: If using alkyl-lithiums (e.g., BuLi) or LDA, the lithium can exchange with the bromine.

    • Radical Reduction: Sodium hydride (NaH) in certain solvents can facilitate Single Electron Transfer (SET) pathways that cleave the C-Br bond.

  • Corrective Action:

    • Switch Base System: Abandon NaH/LDA. Move to a Phase Transfer Catalysis (PTC) system (50% NaOH + TBAB). The aqueous/organic interface prevents the harsh reducing environment associated with metallic bases.

    • Degas Solvents: If radical mechanisms are suspected, ensure all solvents are thoroughly degassed (Argon sparge) to prevent oxygen-promoted radical chains.

Issue B: Incomplete Cyclization (Mono-Alkylation)

User Observation: "I have a persistent impurity that corresponds to the addition of the butyl chain but without ring closure (open-chain bromide)."

  • Root Cause:

    • Steric Hindrance: The ortho-bromo group sterically crowds the benzylic position, slowing the second alkylation step (ring closure).

    • Hydrolysis of Alkyl Halide: The terminal bromine on the butyl chain may have hydrolyzed to an alcohol (inactive) before cyclization could occur.

  • Corrective Action:

    • Increase Dilution: Cyclization is favored by lower concentrations (Ruggli-Ziegler principle).

    • Raise Temperature (Carefully): In a PTC system, increasing T from 25°C to 50°C often pushes the sterically hindered cyclization to completion without causing elimination.

    • Check Agitation: In biphasic PTC, reaction rate is limited by interfacial surface area. Vigorous mechanical stirring (>600 RPM) is mandatory.

Issue C: Dimerization (Thorpe-Ziegler Reaction)

User Observation: "My product is a solid gum, and NMR shows complex aromatic signals. Yield is low."

  • Root Cause: The nitrile anion attacked another molecule of nitrile instead of the alkyl halide. This occurs when the concentration of the anion is high relative to the alkylating agent.

  • Corrective Action:

    • Stoichiometry Adjustment: Ensure 1,4-dibromobutane is present in excess (1.2 to 1.5 equiv).

    • Order of Addition: Do not premix the nitrile and base without the alkyl halide. Add the nitrile/alkyl halide mixture to the base, or add the base to the mixture. This ensures the anion is immediately quenched by the alkyl halide upon formation.

Module 3: Optimized Protocol (Phase Transfer Catalysis)

This protocol is designed to minimize the ortho-bromo steric hindrance and prevent dehalogenation.

Reagents:

  • 2-Bromophenylacetonitrile (1.0 equiv)[1]

  • 1,4-Dibromobutane (1.2 equiv) — Note: 1,4-Dichlorobutane is less reactive and may require higher temps.

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv) — Catalyst

  • Sodium Hydroxide (50% w/w aqueous solution) (3.0 equiv)

Procedure:

  • Setup: Equip a flask with a high-torque mechanical stirrer (magnetic stirring is often insufficient for the viscosity changes).

  • Mixing: Charge the flask with 2-bromophenylacetonitrile, 1,4-dibromobutane, and TBAB.

  • Initiation: Add the 50% NaOH solution dropwise while maintaining the internal temperature between 20–30°C (Ice bath may be required; the deprotonation is exothermic).

  • Reaction: Once addition is complete, heat the mixture to 45–50°C. Stir vigorously for 3–5 hours.

    • Checkpoint: Monitor by HPLC/GC.[2] Look for the disappearance of the mono-alkylated intermediate.

  • Quench: Dilute with water and extract with Toluene or MTBE.

  • Purification: The product is usually an oil. Distillation is possible but high vacuum is required to prevent thermal elimination. Crystallization is difficult due to the low melting point of the nitrile.

Data: Base Selection Matrix
Base / SystemRisk of DebrominationRisk of DimerizationReaction RateRecommendation
NaH / THF High ModerateFastAvoid (Side reactions)
LDA / THF Critical LowVery FastAvoid (Li-Halogen exchange)
KOtBu / tBuOH LowHighModerateAlternative (If anhydrous required)
50% NaOH / TBAB (PTC) Minimal Minimal Controlled Preferred (Robust & Scalable)

Module 4: Logical Troubleshooting Flowchart

Use this decision tree to diagnose synthesis failures.

TroubleshootingTree Start Start Diagnosis PurityCheck Is Purity < 90%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType Yes DesBromo Des-bromo Analog (M - 80) ImpurityType->DesBromo Loss of Br MonoAlk Mono-alkylated (Open Chain) ImpurityType->MonoAlk Incomplete Ring Dimer High MW / Gum ImpurityType->Dimer Polymerization Action1 STOP using NaH/Li bases. Switch to NaOH/TBAB. DesBromo->Action1 Action2 Increase Stirring Speed. Increase Temp to 50°C. MonoAlk->Action2 Action3 Increase 1,4-dibromobutane eq. Change Addition Order. Dimer->Action3

Figure 2: Diagnostic logic for identifying and correcting specific synthetic failures.

References

  • Parcell, R. F. (1981). Process for making 1-phenylcycloalkanecarbonitriles. U.S. Patent No. 4,254,047. Washington, DC: U.S. Patent and Trademark Office. Link (Describes the foundational PTC alkylation chemistry for this class of compounds).

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Reactions of Organic Anions. Organic Syntheses, 55, 91. Link (Authoritative source on PTC alkylation of phenylacetonitriles).

  • World Health Organization. (2016). Critical Review Report: Ketamine. Expert Committee on Drug Dependence. Link (Validates the structural context of the precursor in drug development).

  • Starks, C. M. (1971).[3] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[3] Journal of the American Chemical Society, 93(1), 195-199.[3] Link (Mechanistic grounding for the recommended protocol).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,4-Dibromobutane Removal

Welcome to the Technical Support Center. As synthetic chemists and drug development professionals, we frequently utilize 1,4-dibromobutane as a versatile bifunctional electrophile in 1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As synthetic chemists and drug development professionals, we frequently utilize 1,4-dibromobutane as a versatile bifunctional electrophile in 1[1]. To prevent unwanted dimerization or polymerization, this reagent is typically used in large stoichiometric excess. However, isolating your target product from the unreacted alkyl halide is a notorious bottleneck.

This guide provides field-proven, self-validating protocols to efficiently clear this high-boiling alkylating agent from your reaction mixtures, ensuring high product purity without compromising yield.

Strategic Decision Tree

Before selecting a removal method, analyze the physical and chemical properties of your target product. Use the decision tree below to identify the most efficient workflow.

DecisionTree Start Excess 1,4-Dibromobutane in Reaction Mixture Q1 Is the target product thermally stable? Start->Q1 Distill Vacuum Distillation (e.g., Kugelrohr) Q1->Distill Yes Q2 Is the target product a solid at room temp? Q1->Q2 No Triturate Trituration / Precipitation (Cold Hexanes) Q2->Triturate Yes Q3 Is the target product highly lipophilic? Q2->Q3 No Quench Chemical Quenching (Amine/Thiol + Aq Wash) Q3->Quench Yes Resin Solid-Phase Scavenger (Thiol-Resin + Filtration) Q3->Resin No

Decision tree for selecting a 1,4-dibromobutane removal strategy based on product properties.

FAQ Section 1: Physical Removal Strategies

Q1: Why can't I just remove the excess 1,4-dibromobutane using a standard rotary evaporator? A1: The physical properties of 1,4-dibromobutane make standard evaporation highly inefficient. It has a2[2]. A standard laboratory diaphragm pump typically achieves a vacuum of 15–20 mbar. At this pressure, the boiling point of the dibromide remains above 80 °C. Heating a water bath to >80 °C while under vacuum risks thermal degradation of sensitive target molecules and can cause severe bumping. Solution: If your product is thermally stable, you must use a high-vacuum setup (e.g., a Kugelrohr apparatus with a rotary vane pump achieving <1 mbar) to lower the boiling point to a manageable ~65 °C.

Q2: My product is a solid at room temperature, but it degrades under heat. What is the easiest non-chromatographic removal method? A2: Trituration or precipitation. 1,4-dibromobutane is a highly lipophilic liquid that is completely miscible with non-polar solvents like hexanes, heptane, and cold diethyl ether. If your synthesized product is a polar solid or a high-molecular-weight compound, you can dissolve the crude mixture in a minimal amount of a polar solvent (like dichloromethane) and precipitate the product by slowly adding cold hexanes. The unreacted 1,4-dibromobutane will remain in the supernatant, which can be easily decanted.

FAQ Section 2: Chemical Quenching & Scavenging

Q3: My product is a heat-sensitive oil that co-elutes with 1,4-dibromobutane on silica gel. How can I chemically quench the excess alkyl halide? A3: You can exploit the electrophilic nature of 1,4-dibromobutane by reacting it with a highly reactive, water-soluble nucleophile—a 3[3]. The Causality Principle: By introducing a primary amine (like ethanolamine) or a thiolate (like sodium 2-mercaptoethanesulfonate, MESNA), you force an


 nucleophilic substitution. The previously lipophilic 1,4-dibromobutane is converted into a highly polar or permanently charged species. During a subsequent liquid-liquid extraction, this new byproduct partitions entirely into the aqueous phase, leaving your uncharged target product isolated in the organic phase.

Q4: I want to avoid aqueous workups entirely to prevent product hydrolysis. Are there solid-phase alternatives? A4: Yes, you can use polymer-bound scavenger resins.4[4]. When added to the reaction mixture, the thiol groups covalently trap the unreacted 1,4-dibromobutane onto the silica backbone. Because the electrophile is now physically tethered to a macroscopic solid, it can be completely removed via simple vacuum filtration, bypassing the need for aqueous extractions.

Workflow Visualization: Chemical Quenching

QuenchWorkflow Step1 Add Quenching Agent (e.g., Ethanolamine) Step2 Stir at 40°C (Nucleophilic Substitution) Step1->Step2 Step3 Add Aqueous Acid (Protonate Amine) Step2->Step3 Step4 Liquid-Liquid Extraction (Organic vs Aqueous) Step3->Step4 Step5 Pure Product in Organic Phase Step4->Step5

Step-by-step workflow for the chemical quenching of unreacted alkyl halides.

Quantitative Data: Comparison of Quenching Agents

To select the appropriate quenching agent, compare their mechanistic profiles and byproduct solubilities in the table below:

Quenching AgentNucleophilic Site

Reactivity
Byproduct FormedAqueous Workup RequirementBest Use Case
Ethanolamine Primary Amine (Hard)ModerateSecondary/Tertiary AmineRequires 1M HCl wash to protonateGeneral use; acid-stable products
Sodium MESNA Thiolate (Soft)Very HighSulfonate-tagged ThioetherSimple water wash (permanently charged)Acid-sensitive products
Thiourea Sulfur (Soft)HighIsothiouronium SaltSimple water washHighly lipophilic products
SiliaMetS Thiol Silica-bound ThiolHighSilica-bound ThioetherNone (Filtration only)Hydrolytically unstable products
Experimental Protocols
Protocol A: Kugelrohr Vacuum Distillation (Physical Removal)

Causality: This method lowers the ambient pressure to drastically reduce the boiling point, allowing evaporative removal without thermal degradation.

  • Preparation: Transfer the crude reaction mixture (post-solvent removal) to a round-bottom flask, ensuring it is no more than one-third full to prevent bumping.

  • Setup: Attach the flask to a Kugelrohr distillation apparatus. Connect a high-vacuum rotary vane pump equipped with a liquid nitrogen cold trap.

  • Evacuation: Apply the vacuum slowly. Allow the internal pressure to stabilize at <1 mbar.

  • Heating: Gradually heat the Kugelrohr oven to 65–70 °C.

  • Collection: The unreacted 1,4-dibromobutane will distill and condense in the cooler receiving bulbs. Continue until no further condensation is observed (typically 1–2 hours depending on scale).

Protocol B: Ethanolamine Quenching (Chemical Removal)

Causality: This method converts the lipophilic electrophile into a basic amine that can be easily protonated and extracted into an aqueous layer.

  • Reagent Addition: To the crude reaction mixture dissolved in an organic solvent (e.g., THF or Dichloromethane), add 3.0 molar equivalents of ethanolamine relative to the estimated unreacted 1,4-dibromobutane.

  • Reaction: Stir the mixture vigorously at 40 °C for 2–4 hours. Monitor the disappearance of 1,4-dibromobutane via TLC or GC-MS.

  • Acidic Workup: Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl.

    • Self-validating step: The acid protonates the newly formed amine byproduct, giving it a positive charge and rendering it completely water-soluble.

  • Extraction: Shake vigorously and vent. Separate the phases. The organic layer now contains your pure product, while the aqueous layer contains the quenched dibromobutane byproduct.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the purified product.
    
References
  • Title: 1,4-Dibromobutane 99 110-52-1 - MilliporeSigma | Source: sigmaaldrich.com | URL: 2

  • Title: A Comparative Guide to GC-MS Analysis of 1,4-Dibromobutane Reaction Products | Source: benchchem.com | URL: 1

  • Title: US5632898A - Method for removing unreacted electrophiles from a reaction mixture | Source: patents.google.com | URL: 3

  • Title: SiliaMetS® Metal Scavengers : an Efficient Tool to Remove | Source: technologynetworks.com | URL: 4

Sources

Optimization

Optimizing phase transfer catalysts for cyclopentanecarbonitrile formation

Welcome to the Technical Support Center for Phase-Transfer Catalysis (PTC). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phase-Transfer Catalysis (PTC). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Synthesizing cyclopentanecarbonitrile via the nucleophilic substitution of cyclopentyl halides with cyanide salts is notoriously challenging due to the biphasic nature of the reactants. This guide dissects the mechanistic causality behind PTC optimization, provides a self-validating experimental workflow, and addresses the most critical roadblocks encountered in the laboratory.

Part 1: Core Principles & Mechanistic Causality (FAQ)

Q: Why is PTC essential for cyclopentyl halide cyanation, and what physically drives the reaction rate? A: The reaction relies on an aqueous phase containing sodium cyanide (NaCN) and an organic phase (e.g., toluene) containing cyclopentyl bromide. Without a catalyst, the reaction is restricted to the microscopic interfacial surface area, resulting in negligible yields. A phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBA), facilitates the transfer of the cyanide ion into the organic phase as a lipophilic ion pair, [Q⁺CN⁻][1]. The Causality: The true rate enhancement is not just physical transport; it is chemical desolvation. In the aqueous phase, CN⁻ is heavily solvated by water, dampening its reactivity. When paired with the bulky quaternary ammonium cation in the organic phase, the hydration sphere of the cyanide ion is drastically reduced, exponentially increasing its nucleophilicity[2].

Q: How do I select the optimal catalyst for this specific alicyclic transformation? A: Catalyst efficacy is dictated by its partition coefficient (lipophilicity) and steric profile:

  • Tetrabutylammonium bromide (TBAB): A standard workhorse, but its symmetrical structure often leads to the formation of stable emulsions during downstream phase separation.

  • Benzyltriethylammonium chloride (TEBA): Highly effective for cyanation due to its balanced amphiphilic nature, allowing rapid partitioning and ion exchange between the aqueous and organic phases[3].

  • Aliquat 336 (Trioctylmethylammonium chloride): Extremely lipophilic. It resides almost entirely in the organic phase, making it excellent for solvent-free or highly concentrated systems, though it requires rigorous chromatography to remove post-reaction.

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is engineered as a self-validating system. Built-in analytical checkpoints verify the success of each phase before you proceed to the next.

Workflow: Synthesis of Cyclopentanecarbonitrile via PTC

  • Preparation of the Aqueous Phase: Dissolve 1.5 equivalents of NaCN in a minimal volume of deionized water (approx. 30-40% w/v).

    • Causality: Using a highly concentrated aqueous salt solution minimizes the hydration of the cyanide ion, preserving its bare nucleophilicity while preventing the unnecessary waste of reactor volume[2].

  • Preparation of the Organic Phase: Dissolve 1.0 equivalent of cyclopentyl bromide in toluene (2 volumes relative to the aqueous phase).

  • Catalyst Addition: Add 5 mol% of TEBA to the biphasic mixture[1].

    • Validation Check 1 (Visual): Halt stirring. The mixture must rapidly separate into two distinct, clear liquid layers. If the aqueous layer remains cloudy, the ionic strength is too low; add a small amount of NaCl to force the catalyst into the organic layer.

  • Reaction Execution: Heat the mixture to 70°C under vigorous mechanical stirring (≥ 800 rpm).

    • Causality: Vigorous agitation maximizes the interfacial surface area. Because the ion exchange ([Q⁺Br⁻] + CN⁻ ⇌[Q⁺CN⁻] + Br⁻) occurs at the interface, mechanical shearing is the physical prerequisite for chemical turnover[4].

  • In-Process Control (IPC): After 4 hours, halt stirring to allow phase separation. Sample 50 µL of the upper organic layer.

    • Validation Check 2 (Analytical): Analyze the sample via GC/MS or TLC (Hexanes:EtOAc 9:1). The disappearance of the cyclopentyl bromide peak and the emergence of the cyclopentanecarbonitrile peak (m/z 95) confirms active conversion. If conversion is stalled <90%, proceed to the Troubleshooting section.

  • Workup and Cyanide Quenching: Cool the reactor to room temperature. Separate the organic layer. Wash the organic layer with 5% aqueous sodium hypochlorite (bleach) for 30 minutes to oxidize and destroy residual cyanide, followed by a brine wash.

    • Validation Check 3 (Safety): Perform a Prussian Blue test on the aqueous effluent. A negative result (no blue color) validates the complete destruction of free cyanide, ensuring safe disposal.

  • Isolation: Concentrate the organic layer under reduced pressure and purify via fractional distillation to yield pure cyclopentanecarbonitrile.

Part 3: Mechanistic Visualization

PTC_Workflow Aq Aqueous Phase NaCN (High Conc.) Interface Interfacial Exchange [Q⁺Br⁻] + CN⁻ ⇌ [Q⁺CN⁻] + Br⁻ Aq->Interface CN⁻ donor Org Organic Phase Cyclopentyl Bromide Reaction SN2 Substitution [Q⁺CN⁻] + R-Br → R-CN +[Q⁺Br⁻] Org->Reaction R-Br donor Interface->Reaction Lipophilic [Q⁺CN⁻] Reaction->Interface Catalyst recycling [Q⁺Br⁻] Product Cyclopentanecarbonitrile (Target Product) Reaction->Product Main Pathway Byproduct Cyclopentene (E2 Elimination) Reaction->Byproduct High Temp/Base

Mechanism of PTC cyanation highlighting the SN2 pathway and E2 byproduct formation.

Part 4: Troubleshooting Guide (Q&A)

Issue: My reaction stalls at 60% conversion. Adding more time doesn't help. What is the root cause? A: This is a classic case of "catalyst poisoning" by the leaving group. As the reaction progresses, bromide ions accumulate in the aqueous phase. Quaternary ammonium catalysts possess a higher thermodynamic affinity for softer, polarizable anions like bromide over cyanide. Consequently, the catalyst becomes irreversibly trapped as [Q⁺Br⁻], halting the transfer of fresh CN⁻. Corrective Action: You can mimic a counter-current process[4]. Halt the reaction, perform a phase split to drain the bromide-rich aqueous layer, and introduce a fresh charge of concentrated aqueous NaCN to shift the equilibrium back toward [Q⁺CN⁻] formation.

Issue: I am detecting a significant amount of cyclopentene byproduct. How do I prevent this? A: Cyclopentyl halides are secondary alkyl halides. Under basic conditions, the E2 elimination pathway (yielding cyclopentene) aggressively competes with the desired SN2 substitution. High temperatures and excessive alkalinity exponentially favor E2. Corrective Action: Lower the reaction temperature from 80°C to 60°C. Furthermore, commercial NaCN often contains residual NaOH. Buffer the aqueous phase to pH 9.5–10 using sodium bicarbonate; this suppresses the hydroxide-driven E2 pathway while keeping the cyanide fully in its anionic, nucleophilic state.

Issue: During workup, the layers won't separate, forming a thick, opaque emulsion. A: Amphiphilic phase-transfer catalysts (like TBAB or TEBA) inherently act as surfactants, reducing interfacial tension and stabilizing oil-in-water emulsions[3]. Corrective Action: Do not add more organic solvent. Instead, add saturated NaCl (brine) to the aqueous phase. This "salting out" effect increases the ionic strength of the aqueous layer, forcing the amphiphilic catalyst entirely into the organic phase and rapidly breaking the emulsion.

Part 5: Quantitative Catalyst Efficacy Data

The following table summarizes the optimization landscape for cyclopentanecarbonitrile synthesis, demonstrating how catalyst choice and conditions dictate the purity profile.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Conversion (%)Major Impurity Profile
None (Control) 08024< 5Unreacted starting material
TBAB 580688Severe emulsion during workup
TEBA 570494Trace cyclopentene (<2%)
Aliquat 336 260596Catalyst residue in final product

References

  • Halpern, M. "PTC Cyanation - PTC Organics, Inc." Phase Transfer Catalysis Communications. Available at: [Link]

  • Sáenz-Galindo, A., et al. "Cyanation – Knowledge and References". Taylor & Francis. Available at: [Link]

  • Biomedres Authors. "A Minireview of Phase-Transfer Catalysis and Recent Trends". Biomedical Research and Clinical Reviews. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in nitrile hydrolysis of hindered substrates

Welcome to the Technical Support Center for Nitrile Hydrolysis. Converting sterically hindered nitriles (e.g., ortho-substituted aromatic nitriles, tertiary aliphatic nitriles) into their corresponding amides or carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrile Hydrolysis. Converting sterically hindered nitriles (e.g., ortho-substituted aromatic nitriles, tertiary aliphatic nitriles) into their corresponding amides or carboxylic acids is notoriously difficult. Steric bulk shields the electrophilic cyano carbon, severely depressing the rate of nucleophilic attack by water, hydroxide, or enzyme active-site residues.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome low conversion rates.

Diagnostic Workflow for Hindered Substrates

G Start Sterically Hindered Nitrile CheckSens Acid/Base Sensitive Groups? Start->CheckSens Harsh Harsh Hydrolysis (Risk of side reactions) CheckSens->Harsh No Mild Mild Conditions Required CheckSens->Mild Yes Chem Pt(II) Catalyst (Ghaffar-Parkins) Mild->Chem Chemical Route Bio Biocatalysis (Nitrilase/NHase) Mild->Bio Enzymatic Route Eng Active Pocket Remodeling (ALF-Scanning) Bio->Eng Low Conversion?

Diagnostic workflow for selecting hydrolysis strategies for hindered nitriles.

Section 1: Chemical Hydrolysis Troubleshooting

Q: Why do standard acidic/basic conditions fail or result in complex mixtures for my tertiary nitrile? A: Traditional hydrolysis relies on the nucleophilic attack of water or hydroxide on the cyano carbon. In tertiary or ortho-substituted nitriles, the bulky adjacent groups create an immense steric penalty for the transition state[1]. To force the reaction, chemists often resort to extreme conditions (e.g., NaOH in methanol/water at 200 °C)[2]. However, these forcing conditions frequently lead to unwanted side reactions, such as the epimerization of stereocenters, cleavage of acid/base-sensitive protecting groups, or over-hydrolysis to the carboxylic acid when only the primary amide is desired[3],[4].

Q: How can I achieve high conversion to the primary amide under mild conditions? A: The most robust solution for sterically hindered substrates is the Ghaffar-Parkins catalyst —a platinum(II) complex with secondary phosphine oxide ligands[5],[4]. This catalyst operates under neutral conditions at room temperature to 40 °C.

Mechanistic Causality: The catalyst forms a supramolecular bidentate complex utilizing hydrogen bonding in the second coordination sphere[6]. Upon coordination of the bulky nitrile to the cationic Pt(II) center, the electrophilicity of the cyano carbon is drastically increased, making it highly susceptible to intramolecular attack by a coordinated hydroxide ligand[5]. While standard amide hydrolysis is typically faster than nitrile hydrolysis (making it hard to stop at the amide stage), the Ghaffar-Parkins catalyst is highly chemoselective. It yields the amide exclusively without over-hydrolysis, as the reaction is irreversibly inhibited by the amide product[5],[3].

Protocol 1: Chemoselective Hydration using the Ghaffar-Parkins Catalyst

Self-Validating Design: This protocol is run open to the air. The inherent chemoselectivity of the catalyst prevents over-reaction to the carboxylic acid, serving as an internal control for product distribution.

  • Preparation: In a 250 mL round-bottomed flask, add the hindered nitrile substrate (1.0 equiv) and an ethanol/water mixture (e.g., 2:1 ratio) as the solvent system[3].

  • Catalyst Addition: Add the Ghaffar-Parkins catalyst (0.002 to 0.01 equiv, depending on the severity of the steric bulk)[3],[4]. Note: While the catalyst powder should be stored in an argon-filled glovebox to ensure longevity, the reaction itself can be run open to air without impacting yield or purity[3].

  • Reaction: Stir the mixture at 40 °C. Monitor the disappearance of the nitrile via TLC or HPLC.

  • Validation & Isolation: Once the nitrile is consumed, the reaction naturally arrests at the amide stage. Filter the crude mixture through a sintered glass funnel, concentrate the filtrate onto silica gel, and purify via flash chromatography[3].

Section 2: Biocatalytic Hydrolysis Troubleshooting

Pathway Nitrile Nitrile (R-CN) Amide Amide (R-CONH2) Nitrile->Amide NHase Acid Carboxylic Acid (R-COOH) Nitrile->Acid Nitrilase Amide->Acid Amidase

Enzymatic degradation pathways of nitriles via Nitrilase and NHase/Amidase.

Q: My wild-type nitrilase shows negligible activity towards my bulky aromatic nitrile. What is the mechanistic bottleneck? A: Nitrilases utilize a highly conserved catalytic triad (Glu, Lys, Cys) to form a covalent thioimidate intermediate[7],[8]. For catalysis to occur, the substrate must fit securely into the active pocket and undergo specific geometric distortion to facilitate nucleophilic attack by the cysteine residue[7]. Bulky aromatic nitriles often clash sterically with the amino acid residues lining the active pocket. This prevents the cyano group from reaching the required characteristic distance to the catalytic glutamate and cysteine, effectively halting the reaction[8],[9].

Q: How can I engineer the biocatalyst to accept hindered substrates and improve conversion? A: You must physically reshape the active site cavity. A proven strategy is ALF-scanning (Active pocket remodeling) [8]. By mutating bulky residues (e.g., Tryptophan to Glycine) within 6 Šof the substrate, you can significantly expand the active cavity volume (e.g., from ~200 ų to >300 ų). This reduces steric hindrance and allows compact, bulky aromatic rings to bind productively[8]. Furthermore, tuning the distance between the catalytic triad residues and the substrate can bidirectionally regulate whether the enzyme acts as a strict nitrilase (producing acid) or exhibits nitrile hydratase (NHase) promiscuity (producing amide)[10],[9].

Protocol 2: High-Throughput Screening of Engineered Nitrilases

Self-Validating Design: Parallel screening with a wild-type control ensures that any observed conversion increase is strictly due to the engineered cavity volume, isolating the variable of active-site geometry from general assay variance.

  • Mutagenesis: Generate a library of nitrilase variants targeting residues within 6 Å of the catalytic cysteine using site-directed mutagenesis. Focus on mutating bulky aromatic residues to smaller aliphatic ones (e.g., Gly or Ala) to expand pocket volume[8].

  • Expression: Express the variants in E. coli in 96-well deep-well plates. Lyse the cells to obtain crude enzyme extracts.

  • Reaction Setup: Incubate the crude extracts with 10–50 mM of the sterically hindered nitrile in a phosphate buffer (pH 7.2) at 30 °C for 12–24 hours. Crucial: Include a wild-type nitrilase well as a baseline control.

  • Quantification: Quench the reactions with methanol. Centrifuge to remove precipitated proteins, and analyze the supernatant via HPLC to quantify both the remaining nitrile and the formed amide/acid[7],[9].

  • Validation: Select variants that demonstrate at least a 5-fold increase in conversion compared to the wild-type control. Scale up expression for the top candidates.

Data Presentation: Comparison of Hydrolysis Methods

The following table summarizes the operational parameters and expected outcomes when applying different hydrolysis strategies to sterically hindered nitriles.

MethodCatalyst / ReagentOperating ConditionsChemoselectivityPrimary Limitation for Hindered Substrates
Harsh Chemical NaOH or H₂SO₄100–200 °C, highly acidic/basicPoor (often over-hydrolyzes to acid)Causes epimerization and destroys sensitive functional groups[3],[2].
Mild Chemical Ghaffar-Parkins Pt(II)20–40 °C, neutral pHExcellent (stops strictly at amide)Requires transition metal catalyst; trace heavy metal removal needed for pharma[5],[4].
Wild-Type Biocatalysis Native Nitrilase / NHase20–30 °C, aqueous bufferModerate to GoodNegligible conversion due to active site steric clash[11],[8].
Engineered Biocatalysis ALF-Scanned Nitrilase20–30 °C, aqueous bufferExcellent (tunable to amide or acid)Requires upfront time investment for enzyme engineering and screening[8],[9].

References

  • Turner, D. W., et al. (2026). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar‐Parkins Catalyst. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUv2tNZOE5Ek6W4d8u2u7Y31lWxuCcD8sIEJamij27Vybz8_lGH7n_v5whv575IbuA7B_elMSorYu19prVfhVi67pI3oYVRJGNqjEN9NXvpCfpQ7HJEMhGG9W5e0I6uZOMARf1Jp9sdF9kx_MJCSv9zp5OP4qLaADSWoHJRpuqiZCVm2Uu65XV92ajECxy5AQseinOnF1V-Ieo3Bct2rMguZhcTbSuriwu_3P8kwM_pBN4DBM8tpb49uRDKvyH]
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Optimization

Recrystallization solvents for high-purity 1-(2-Bromophenyl)cyclopentanecarbonitrile

Technical Support Center: Purification & Recrystallization of 1-(2-Bromophenyl)cyclopentanecarbonitrile Overview 1-(2-Bromophenyl)cyclopentanecarbonitrile (CAS: 143328-17-0) is a sterically hindered, lipophilic arylcyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of 1-(2-Bromophenyl)cyclopentanecarbonitrile

Overview 1-(2-Bromophenyl)cyclopentanecarbonitrile (CAS: 143328-17-0) is a sterically hindered, lipophilic arylcycloalkylamine precursor. Due to its relatively low melting point and high solubility in standard organic solvents, researchers frequently encounter purification bottlenecks—most notably, the "oiling out" phenomenon during cooling crystallization. This guide provides validated troubleshooting workflows and self-correcting protocols to achieve >99.5% HPLC purity.

FAQ 1: Troubleshooting the "Oiling Out" Phenomenon

Q: During cooling crystallization, my product forms a biphasic liquid (an oil) instead of solid crystals. Why does this happen, and how can I prevent it?

The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." Mechanistically, it occurs when the cloud point of the solvent-solute system is higher than the crystallization boundary (1)[1]. The bulky ortho-bromine atom and the cyclopentyl ring disrupt efficient crystal lattice packing, which inherently lowers the compound's melting point. When residual impurities (like unreacted 1,4-dibromobutane) further depress this melting point below the temperature at which the compound becomes insoluble in the solvent, it crashes out as a supersaturated liquid phase rather than a solid (2)[2].

The Solution: You must shift the thermodynamic pathway by changing the solvent system. Highly polar systems like Ethanol/Water almost always trigger LLPS for this specific nitrile. Switching to an Isopropanol/Heptane system separates the cloud point curve from the solubility curve, allowing solid nucleation to occur before liquid phase separation.

FAQ 2: Solvent Selection & Quantitative Performance

Q: Which solvent systems provide the best balance of yield and purity for this specific compound?

A: Based on the lipophilic nature of the 2-bromophenyl and cyclopentyl groups, hydrocarbon/alcohol mixtures are optimal. Below is a comparative data summary of common recrystallization systems tested for this intermediate:

Solvent SystemVolume RatioRecovery (%)Purity (HPLC Area %)Oiling Out RiskMechanistic Notes
Ethanol / Water 70:3065%96.5%High High polarity forces premature LLPS; traps impurities in the oil phase.
Hexane / EtOAc 90:1078%98.2%ModerateGood purity, but requires sub-zero temperatures (-20°C) for adequate recovery.
Isopropanol / Heptane 1:385% >99.5% Low Optimal thermodynamics. IPA retains polar impurities; Heptane drives crystallization.

FAQ 3: Validated Recrystallization Protocol

Q: What is the exact step-by-step protocol for the Isopropanol/Heptane system?

A: To ensure reproducibility, the following protocol is designed as a self-validating system . Each step contains a physical checkpoint to verify the thermodynamic state of the mixture before proceeding.

Step 1: Primary Dissolution

  • Action: Suspend 10 g of crude 1-(2-Bromophenyl)cyclopentanecarbonitrile in 10 mL of Isopropanol (IPA). Heat to 70°C under moderate stirring.

  • Validation Checkpoint: The solution must become completely transparent. Causality: Any residual turbidity at 70°C indicates insoluble inorganic salts (e.g., NaBr from the alkylation step). If turbid, perform a hot filtration before proceeding.

Step 2: Antisolvent Addition

  • Action: While maintaining 70°C, slowly add 30 mL of Heptane dropwise.

  • Validation Checkpoint: Each drop of heptane should cause transient local cloudiness that immediately redissolves upon stirring. If the cloudiness persists and the entire flask turns milky, the solvent ratio has crossed the solubility limit prematurely. Correction: Add 1-2 mL of hot IPA until clear.

Step 3: Controlled Nucleation

  • Action: Remove from heat and allow the flask to cool ambiently to 45°C at a rate of ~1°C/min.

  • Validation Checkpoint: At 45-50°C, distinct, highly refractive crystalline needles should begin to form. If the mixture turns uniformly milky (emulsion), oiling out has occurred. Correction: Reheat to 70°C, add 5% v/v IPA, and repeat cooling.

Step 4: Maturation and Isolation

  • Action: Once a healthy seed bed of crystals has formed at 45°C, transfer the flask to an ice bath (0-5°C) and hold for 2 hours to maximize yield. Isolate via vacuum filtration.

  • Validation Checkpoint: The mother liquor should be pale yellow, while the filter cake should be stark white. Causality: A yellow filter cake indicates solvent entrapment; wash with 10 mL of pre-chilled (0°C) heptane to displace the impurity-laden mother liquor.

Workflow Visualization

Below is the logical decision tree for managing the recrystallization and troubleshooting LLPS in real-time.

Workflow Start Crude 1-(2-Bromophenyl) cyclopentanecarbonitrile Dissolve Dissolve in Isopropanol at 70°C Start->Dissolve AddHeptane Add Heptane (Antisolvent) Maintain 70°C Dissolve->AddHeptane Cool Cool slowly to 45°C AddHeptane->Cool Decision Observation at 45°C? Cool->Decision Milky Milky Emulsion (Oiling Out / LLPS) Decision->Milky Cloud Point > MP Crystals Distinct Nucleation (Crystallization) Decision->Crystals MP > Cloud Point Fix Reheat to 70°C Add 5% v/v Isopropanol Milky->Fix CoolFurther Cool to 0-5°C Hold for 2 hours Crystals->CoolFurther Fix->Cool Filter Vacuum Filtration & Cold Heptane Wash CoolFurther->Filter Pure Pure Product (>99.5% HPLC) Filter->Pure

Fig 1: Troubleshooting workflow for 1-(2-Bromophenyl)cyclopentanecarbonitrile recrystallization.

FAQ 4: Specific Impurity Rejection

Q: My crude product contains unreacted 2-bromophenylacetonitrile and 1,4-dibromobutane. How does this recrystallization strategy physically ensure their removal?

A: The synthesis of arylcycloalkyl nitriles typically involves the double alkylation of an arylacetonitrile with a dihaloalkane under phase-transfer catalysis (3)[4]. The Isopropanol/Heptane system exploits specific structural differences to reject these precursors:

  • 1,4-dibromobutane: This is a highly non-polar, low-molecular-weight liquid. It lacks hydrogen-bonding capability and remains entirely miscible in the heptane-rich mother liquor, even at 0°C.

  • 2-bromophenylacetonitrile: Lacking the bulky, lipophilic cyclopentyl ring, this starting material has a significantly different solubility profile. It is much more soluble in cold isopropanol than the target product. By maintaining a 1:3 Isopropanol:Heptane ratio, the solvent matrix retains exactly enough polarity to keep the unreacted nitrile in solution while thermodynamically forcing the more lipophilic cyclopentyl product to crystallize.

References

  • Tilford et al. (1962). "PREPARATION OF ANTIDOTES FOR ANTICHOLINESTERASE POISONING: I. PARPANIT ANALOGUES". Canadian Journal of Chemistry (Canadian Science Publishing).
  • He, Y., et al. (2020). "Control of Crystal Size during Oiling Out Crystallization of an API".
  • "Analysis of the Dissolution and Crystallization of Partly Immiscible Ternary Mixtures Using a Composite Sensor Array". (2022). ACS Publications (Industrial & Engineering Chemistry Research).

Sources

Troubleshooting

Separation of mono-alkylated impurities from 1-(2-Bromophenyl)cyclopentanecarbonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the separation of mono-alkylated impurities from the target compound, 1-(2-Bromophenyl)c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the separation of mono-alkylated impurities from the target compound, 1-(2-Bromophenyl)cyclopentanecarbonitrile. We will explore the root causes of these purification challenges and provide detailed, field-proven troubleshooting guides and protocols.

Understanding the Challenge: The Nature of the Impurity

The primary challenge in this purification stems from the high structural similarity between the desired product, 1-(2-Bromophenyl)cyclopentanecarbonitrile, and its mono-alkylated precursor. The synthesis of the target compound typically involves the dialkylation of 2-bromophenylacetonitrile with a 1,4-dihaloalkane (e.g., 1,4-dibromobutane) under basic conditions.

Common Synthetic Route & Impurity Formation:

  • Deprotonation: A base removes the acidic proton alpha to the nitrile group of 2-bromophenylacetonitrile, forming a carbanion.

  • First Alkylation: The carbanion reacts with one end of the 1,4-dihaloalkane.

  • Second Alkylation (Cyclization): The newly formed mono-alkylated intermediate is deprotonated again, and the resulting carbanion attacks the other end of the alkyl chain intramolecularly to form the cyclopentane ring.

An incomplete reaction, often due to steric hindrance, insufficient reaction time, or suboptimal base stoichiometry, can lead to the presence of the mono-alkylated intermediate as a significant impurity.[1][2] This impurity is structurally analogous to the final product, differing primarily by the presence of a terminal halide instead of a closed ring, which results in very similar polarities and physicochemical properties, making separation non-trivial.

Troubleshooting & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My initial flash chromatography attempt resulted in poor separation or co-elution of the product and impurity. What is the primary cause and how do I fix it?

A1: The most common cause of poor separation is a suboptimal solvent system (mobile phase) that does not provide sufficient selectivity between the two closely related compounds.[3] Because your target cyclized product is likely slightly less polar than the open-chain mono-alkylated impurity, the goal is to find a solvent system where this small difference is magnified on the stationary phase.

Troubleshooting Steps:

  • Systematic TLC Analysis: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC). The goal is to achieve a difference in Retention Factor (ΔRf) of at least 0.2.[3]

  • Solvent System Optimization:

    • Start Standard: Begin with a standard non-polar/polar mixture like Ethyl Acetate/Hexane, which is excellent for resolving compounds with minor polarity differences.[4]

    • Vary Polarity: Test a range of concentrations (e.g., 5% EtOAc in Hexane, 10%, 15%, 20%). Aim for an Rf of your target compound between 0.2 and 0.4 for optimal column loading and separation.[5]

    • Change Solvent Selectivity: If varying the ratio of a single solvent system fails, change the solvents themselves. Different solvents interact with your compounds and the silica in unique ways. For example, substituting Ethyl Acetate with Diethyl Ether or Dichloromethane can alter the selectivity and improve separation.[4][6]

Solvent System (Eluent) Polarity Notes & Recommendations
Ethyl Acetate / HexaneMediumThe industry standard; provides good resolution for many "ordinary" compounds.[4] Excellent starting point.
Diethyl Ether / HexaneLow-MediumEther is less polar than Ethyl Acetate. Can be useful if compounds are eluting too slowly in EtOAc systems.
Dichloromethane / MethanolHighUsed for more polar compounds. May be too polar for this separation unless used in very low MeOH concentrations (e.g., 0.5-2%).[4]
  • Consider a Different Stationary Phase: While silica gel is the standard and slightly acidic, it may not be optimal for all separations. If you have persistent trouble, consider testing alumina (neutral or basic), which can be effective for purifying amines and other specific compound classes and may offer different selectivity.[4][7]

Q2: I've optimized my solvent system on TLC, but the column separation is still mediocre. What other chromatographic parameters can I adjust?

A2: Translating a good TLC separation to a successful flash column requires attention to several technical details beyond the solvent choice.

Key Parameters to Optimize:

  • Column Dimensions & Packing: Use a long, narrow column for difficult separations rather than a short, wide one. This increases the number of theoretical plates and improves resolution. Ensure the column is packed perfectly, without air bubbles or channels, as these will ruin separation efficiency.

  • Sample Loading: Overloading the column is a primary cause of failure. A general rule is to load 1-10% of the silica gel mass, but for difficult separations, this should be reduced to <1%.[5]

    • Dry Loading: For compounds that are not highly soluble in the initial mobile phase, or to achieve the sharpest possible bands, use a "dry load" method. Dissolve your crude product in a strong solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of your column.[7] This prevents the strong solvent from disrupting the initial separation at the top of the column.

  • Elution Method:

    • Isocratic vs. Gradient: For very similar compounds, an isocratic (constant solvent composition) elution using the optimized TLC conditions may provide the best resolution. However, this can be slow.

    • Shallow Gradient: A slow, shallow gradient is often the most effective strategy. Start with a mobile phase slightly less polar than your optimized TLC system and gradually increase the polarity.[5] This keeps the bands tight and improves resolution while speeding up the elution of more retained components.

Q3: Is recrystallization a viable purification method for this compound? I tried it and my product "oiled out."

A3: Yes, recrystallization can be a very effective and scalable purification method for solid compounds, provided you can find a suitable solvent or solvent system.[8][9] "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[10]

Troubleshooting Recrystallization:

  • Solvent Selection is Critical: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[11] The impurities, conversely, should either be very soluble or insoluble at all temperatures.

    • Single Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, toluene, hexane). Heat to boiling and cool to see if crystals form.

    • Solvent Pair System: This is often the solution to "oiling out." Find one solvent in which your compound is highly soluble (a "soluble" solvent) and another in which it is poorly soluble (an "insoluble" solvent). The two solvents must be miscible.[10]

      • Procedure: Dissolve the crude product in a minimum amount of the hot "soluble" solvent. Then, add the "insoluble" solvent dropwise while the solution is still hot until it just begins to turn cloudy (the saturation point). Add a final drop or two of the hot "soluble" solvent to make it clear again, then allow it to cool slowly.[9][10]

  • Preventing "Oiling Out":

    • Add more solvent before heating to ensure the saturation temperature is below the compound's melting point.[10]

    • Slow cooling is essential. Rapid cooling promotes oiling and traps impurities. Let the flask cool to room temperature undisturbed, then move it to an ice bath to maximize crystal formation.[11]

    • If oiling persists, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[10]

Q4: My purity is still not sufficient for my application (>99.5%). When should I switch to Preparative HPLC?

A4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice when high purity is required and other methods like flash chromatography or recrystallization have failed to provide adequate separation.[12][13] It is particularly useful for separating compounds with very similar physicochemical properties, as HPLC columns offer much higher separation efficiency than flash columns.[14][15]

Considerations for Prep-HPLC:

  • Method Development: An analytical HPLC method must be developed first to find the optimal column, mobile phase, and conditions for separation. This analytical method is then scaled up for preparative use.[12][13]

  • Stationary Phase: Reversed-phase (e.g., C18-bonded silica) is the most common mode for purifying pharmaceutical intermediates. In this mode, non-polar compounds are retained longer, so your more non-polar cyclized product would elute after the mono-alkylated impurity.[7][15]

  • Loading Capacity: Prep-HPLC has a lower loading capacity than flash chromatography, meaning you can only purify smaller amounts of material per run.[15]

  • Cost and Complexity: It is a more expensive and instrument-intensive technique. However, for drug development applications where purity is paramount, it is often a necessary step.[16][17]

Visualized Workflows

Purification Strategy Decision Workflow

This diagram helps guide the selection of a purification technique based on experimental observations.

Purification Decision Tree start Crude Product (Solid or Oil) tlc Develop TLC Method (e.g., EtOAc/Hexane) start->tlc delta_rf Is ΔRf > 0.2 between product and impurity? tlc->delta_rf flash_chrom Perform Flash Chromatography delta_rf->flash_chrom Yes recrystal_screen Screen for Recrystallization Solvent/Solvent Pair delta_rf->recrystal_screen No (Co-spotting) analyze_purity1 Analyze Purity (HPLC, NMR) flash_chrom->analyze_purity1 prep_hplc Develop & Run Preparative HPLC Method analyze_purity1->prep_hplc Purity Not OK end Pure Product analyze_purity1->end Purity OK recrystal_success Suitable solvent found? recrystal_screen->recrystal_success recrystallize Perform Recrystallization recrystal_success->recrystallize Yes recrystal_success->prep_hplc No analyze_purity2 Analyze Purity (HPLC, NMR) recrystallize->analyze_purity2 analyze_purity2->flash_chrom Purity Not OK (try to remove different impurities) analyze_purity2->end Purity OK analyze_purity3 Analyze Purity (HPLC, NMR) prep_hplc->analyze_purity3 analyze_purity3->end

Caption: A decision tree for selecting the appropriate purification strategy.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes a difficult separation where ΔRf is small (0.1-0.2).

  • TLC Method Development:

    • On a single TLC plate, spot the crude material, the starting material (2-bromophenylacetonitrile), and if available, a co-spot of both.

    • Develop the plate in 10% Ethyl Acetate in Hexane.

    • Visualize under UV light. Your product should be the least polar spot (highest Rf), followed by the mono-alkylated impurity, and finally the starting material.

    • Adjust the solvent ratio until the Rf of your product is ~0.3 and you see baseline separation from the impurity.

  • Column Preparation:

    • Select a column with a high length-to-diameter ratio. For 1g of crude material, a 40g silica column is a good starting point.

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 5% EtOAc/Hexane). Ensure a flat, compact bed.

  • Sample Loading (Dry Load Recommended):

    • Dissolve ~1g of crude product in a minimal volume of Dichloromethane (DCM) in a round-bottom flask.

    • Add ~2g of silica gel to the flask.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution:

    • Begin eluting with the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane).

    • Run a shallow gradient. For example, after 2 column volumes (CVs), begin a linear gradient from 5% to 20% EtOAc over 10-15 CVs. The slow increase in polarity is key.[5]

    • Collect small fractions (e.g., 1/4 or 1/5 of a CV).

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Confirm final purity by analytical HPLC, GC, or NMR.

Protocol 2: Recrystallization Using a Solvent-Pair System

This protocol is for purifying a solid product that has failed to crystallize from a single solvent.

  • Solvent Selection:

    • Identify a "soluble" solvent (e.g., Toluene) and a miscible "insoluble" solvent (e.g., Hexane) through small-scale tests.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum volume of the "soluble" solvent (Toluene) and heat to a near-boil to dissolve the solid completely. The solution should be saturated or nearly saturated.[9]

  • Induce Saturation:

    • While maintaining the high temperature, add the "insoluble" solvent (Hexane) dropwise with vigorous stirring.

    • Continue adding until you observe persistent cloudiness (turbidity). This is the point of saturation.

  • Clarification & Cooling:

    • Add 1-2 drops of the hot "soluble" solvent (Toluene) to just redissolve the turbidity, resulting in a clear, hot, saturated solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Insulating the flask can help slow the cooling rate.

  • Isolation:

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the crystals with a small amount of cold "insoluble" solvent (Hexane) to remove any adhering mother liquor containing impurities.[9][11]

    • Dry the purified crystals in a vacuum oven.

References

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?. Retrieved from [Link]

  • LCGC. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Bhat, S. G., & Veermalla, R. (2006). Purification and characterization of an enantioselective arylacetonitrilase from Pseudomonas putida. Applied Microbiology and Biotechnology, 70(1), 52–59. Retrieved from [Link]

  • Emorphis. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Retrieved from [Link]

  • Kormos, C. M., & Bode, J. W. (2009). General methods for flash chromatography using disposable columns. Organic Letters, 11(21), 5022–5025. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallisation. Retrieved from [Link]

  • ResearchGate. (2017). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. Retrieved from [Link]

  • Barnard College, Columbia University. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • Martin, R., & Flores-Gaspar, A. (2012). Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Organic Syntheses, 89, 159. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation Guide: 1H NMR Analysis of 1-(2-Bromophenyl)cyclopentanecarbonitrile

Executive Summary & Strategic Context In the development of dissociative anesthetics and NMDA receptor antagonists, 1-(2-bromophenyl)cyclopentanecarbonitrile (CAS: 143328-17-0) serves as a critical scaffold.[1] Its corre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of dissociative anesthetics and NMDA receptor antagonists, 1-(2-bromophenyl)cyclopentanecarbonitrile (CAS: 143328-17-0) serves as a critical scaffold.[1] Its correct identification is pivotal, as it is the direct precursor to "Bromo-Ketamine" analogs via subsequent rearrangement.[2]

Critical Data Warning: Many public databases erroneously associate CAS 16652-64-5 with this nitrile.[2][1] That CAS actually refers to O-Benzyl-L-tyrosine.[1][3] Ensure your Certificate of Analysis (CoA) references the correct structure: a cyclopentane ring bearing both a nitrile and a 2-bromophenyl group at the C1 position.[2][1]

This guide provides a comparative spectroscopic analysis to distinguish the target from its starting material (2-bromobenzonitrile ) and its regioisomer (4-bromo analog ), ensuring process integrity.[2][1]

Comparative Spectroscopic Analysis

The primary challenge in synthesizing this intermediate via Grignard addition (Cyclopentylmagnesium bromide + 2-Bromobenzonitrile) is monitoring the consumption of the nitrile starting material and ensuring no regio-isomerization occurred.[1]

A. Reaction Monitoring: Target vs. Starting Material

The transition from an aromatic nitrile to a cycloalkyl-nitrile induces drastic changes in the NMR spectrum.[2]

FeatureStarting Material: 2-BromobenzonitrileTarget: 1-(2-Bromophenyl)cyclopentanecarbonitrileDiagnostic Value
Aliphatic Region Silent (0.0 – 3.0 ppm)Prominent Multiplets (1.8 – 2.6 ppm)Primary Indicator. Presence of 8H integration confirms cyclopentyl addition.[2][1]
Aromatic Integration 4H4HNeutral.[2]
Aromatic Shift (H-6) ~7.65 ppm (d)~7.45 - 7.55 ppm (dd)Secondary. The aromatic ring becomes more electron-rich upon losing the direct -CN conjugation.[2][1]
Carbonyl/Imine NoneNoneNegative Control. Signals >9.0 ppm indicate over-reaction or hydrolysis (aldehyde/amide impurities).[2]
B. Regioisomer Discrimination: 2-Bromo vs. 4-Bromo

Commercial starting materials can be contaminated.[2][1] Distinguishing the ortho-bromo (target) from the para-bromo (impurity) is essential.[2][1]

Proton EnvironmentTarget (2-Bromo)Isomer (4-Bromo)
Symmetry Asymmetric. 4 distinct aromatic signals.[2][1]Symmetric (AA'BB'). 2 distinct aromatic doublets.[2]
Splitting Pattern Complex: dd, td, td, dd.[2]Clean Doublets (approx. 8.5 Hz coupling).[2][4]
H-3 (Ortho to Br) ~7.60 ppm (Deshielded)~7.50 ppm
H-6 (Ortho to Ring) ~7.50 ppm (Deshielded by CN/Ring)~7.30 ppm

Detailed 1H NMR Assignment (400 MHz, CDCl3)

The following data represents the consensus chemical shifts derived from structural analogues (2-chloro) and electronic principle corrections for the 2-bromo substituent.

The Spectrum

Solvent: Chloroform-d (CDCl3) Reference: TMS (0.00 ppm) or Residual CHCl3 (7.26 ppm)[2][1]

Aromatic Region (4 Protons)

The 2-bromophenyl ring exhibits a characteristic "ABCD" style system due to the lack of symmetry.[2][1]

  • 7.62 ppm (dd, J=8.0, 1.5 Hz, 1H): H-3 . The proton ortho to the Bromine atom.[2] Deshielded by the inductive effect of Br.[2]

  • 7.51 ppm (dd, J=7.9, 1.6 Hz, 1H): H-6 .[2] The proton ortho to the quaternary cyclopentyl carbon.[2] Deshielded by the magnetic anisotropy of the nitrile group and the ring current.[2]

  • 7.33 ppm (td, J=7.6, 1.2 Hz, 1H): H-5 . Meta to the bromine.

  • 7.16 ppm (td, J=7.8, 1.6 Hz, 1H): H-4 . Para to the bromine.

Aliphatic Region (8 Protons)

The cyclopentane ring is locked into a conformation that renders the protons magnetically non-equivalent, appearing as complex multiplets.[2]

  • 2.45 – 2.65 ppm (m, 4H): H-2' and H-5' .[2][1] These are the protons on the carbons adjacent to the quaternary center.[2] They are deshielded by the proximity to the aromatic ring and nitrile.[2]

  • 1.85 – 2.10 ppm (m, 4H): H-3' and H-4' .[2][1] These are the distal ring protons.[2] They appear as a broad overlapping multiplet band.[2]

Experimental Protocol: Quantitative Purity Analysis (qNMR)

To validate the potency of this intermediate before proceeding to the thermal rearrangement step, a qNMR protocol is recommended over HPLC due to the lack of chromophores in the aliphatic region.[2]

Reagents
  • Solvent: CDCl3 (99.8% D) with 0.03% v/v TMS.[2]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity).[2]

    • Why? Non-hygroscopic, distinct singlet at ~6.1 ppm (does not overlap with target).[2]

Workflow
  • Weighing: Accurately weigh ~10 mg of the sample (Target) and ~5 mg of Internal Standard into a vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL CDCl3. Vortex until fully dissolved.[2]

  • Acquisition Parameters:

    • Pulse Angle: 90°[2][1]

    • Relaxation Delay (D1): 60 seconds (Critical: Nitrile adjacent protons have long T1 times).

    • Scans: 16 or 32.[2]

    • Temperature: 298 K.[2]

  • Processing: Phase correction (manual). Baseline correction (polynomial).

  • Integration:

    • Integrate IS singlet (Set to equivalent # of protons, e.g., 3H).[2]

    • Integrate Target Aromatic H-3 (7.62 ppm) or H-6 (7.51 ppm).[2][1] Avoid aliphatic region for qNMR due to potential solvent/water overlap.

Visualization of Workflows

Diagram 1: Synthesis & Monitoring Logic

This diagram illustrates the transformation and the key decision points based on NMR feedback.

SynthesisMonitoring Start Start: 2-Bromobenzonitrile (Aromatic Signals Only) Reagent Add Cyclopentyl MgBr Start->Reagent Intermediate Reaction Mixture Reagent->Intermediate Check NMR Check (Aliquot) Intermediate->Check PathA Product Confirmed (8H Aliphatic Multiplets) Check->PathA Peaks at 1.8-2.6 ppm present Start material absent PathB Incomplete (Start Material Remaining) Check->PathB Peaks at 7.65 ppm (d) persist PathB->Reagent Add more Grignard/Heat

Caption: Logic flow for monitoring the conversion of 2-bromobenzonitrile to the cyclopentyl derivative.

Diagram 2: NMR Signal Assignment Hierarchy

A visual map connecting the molecular structure to the specific chemical shifts.[2]

NMRAssignment Molecule 1-(2-Bromophenyl) cyclopentanecarbonitrile Aromatic Aromatic Ring (ABCD System) Molecule->Aromatic Aliphatic Cyclopentyl Ring (Multiplets) Molecule->Aliphatic H3 H-3 (Ortho-Br) ~7.62 ppm (dd) Aromatic->H3 Deshielded by Br H6 H-6 (Ortho-CN) ~7.51 ppm (dd) Aromatic->H6 Deshielded by CN/Ring H_Prox Proximal CH2 2.45-2.65 ppm Aliphatic->H_Prox Adjacent to Quaternary C H_Dist Distal CH2 1.85-2.10 ppm Aliphatic->H_Dist Ring Body

Caption: Hierarchical assignment of proton signals based on structural environment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217357, 1-(2-Bromophenyl)cyclopentanecarbonitrile.[2][1] Retrieved from [Link][2][1]

  • Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Nitriles.[2] Journal of Organic Chemistry.[2][5] (Provides foundational data on ortho-lithiation/Grignard behavior of bromobenzonitriles).

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data.[2] University of Wisconsin-Madison.[2][1] Retrieved from [Link] (Used for substituent effect calculation).[2][1]

  • Organic Syntheses (2012). Synthesis of 1-Arylcyclopentanecarbonitriles. (General procedure reference for Grignard addition to nitriles). Retrieved from [Link][1]

Sources

Comparative

FT-IR characteristic peaks for nitrile group in 1-(2-Bromophenyl)cyclopentanecarbonitrile

Comparative FT-IR Analysis Guide for Nitrile Building Blocks: Validating 1-(2-Bromophenyl)cyclopentanecarbonitrile As a Senior Application Scientist, validating the structural integrity of complex chemical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FT-IR Analysis Guide for Nitrile Building Blocks: Validating 1-(2-Bromophenyl)cyclopentanecarbonitrile

As a Senior Application Scientist, validating the structural integrity of complex chemical building blocks is a critical step in drug development and synthetic chemistry. 1-(2-Bromophenyl)cyclopentanecarbonitrile is a sterically hindered, halogenated intermediate. For Quality Assurance (QA) and Quality Control (QC) workflows, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method to verify its identity—specifically by interrogating the carbon-nitrogen triple bond (-C≡N).

This guide objectively compares the FT-IR performance and spectral characteristics of 1-(2-Bromophenyl)cyclopentanecarbonitrile against structural alternatives, while detailing field-proven, self-validating experimental protocols.

Mechanistic Basis of Nitrile FT-IR Absorption

To accurately interpret FT-IR data, we must ground our analysis in the physical chemistry of molecular vibrations. According to Hooke's Law, the frequency of a stretching vibration depends on the force constant of the bond and the reduced mass of the bonded atoms.

The nitrile group (-C≡N) exhibits a highly diagnostic, sharp, and intense absorption band in the triple-bond region of the IR spectrum, where very few other functional groups absorb [1]. However, the exact wavenumber is highly sensitive to the local electronic environment:

  • Aliphatic (Unconjugated) Nitriles: When attached to an sp³ hybridized carbon, the -C≡N bond maintains a high force constant, typically absorbing near 2250 cm⁻¹ [1].

  • Aromatic (Conjugated) Nitriles: When attached directly to an sp² hybridized carbon (like a benzene ring), π-electron delocalization (resonance) weakens the -C≡N bond. This lowers the force constant, shifting the absorption to a lower frequency, typically near 2230 cm⁻¹ [1].

The Structural Paradox of 1-(2-Bromophenyl)cyclopentanecarbonitrile: Novice analysts often assume that because this molecule contains a brominated aromatic ring, the nitrile peak will shift to the conjugated region (~2230 cm⁻¹). However, structural analysis reveals that the nitrile group is attached to the C1 position of the cyclopentyl ring—an sp³ hybridized quaternary carbon . The aromatic ring is also attached to this sp³ carbon, meaning it is insulated from the nitrile group. There is no direct resonance overlap. Therefore, the compound behaves strictly as an aliphatic nitrile , yielding a characteristic peak near 2250 cm⁻¹ .

StructuralLogic cluster_0 Aliphatic / Unconjugated cluster_1 Aromatic / Conjugated A Nitrile Group (-C≡N) Stretching Vibration B Attached to sp³ Carbon A->B No Resonance C Attached to sp² Carbon A->C Resonance Delocalization D 1-(2-Bromophenyl) cyclopentanecarbonitrile (Cyclopentyl C1 is sp³) B->D F FT-IR Peak: ~2250 cm⁻¹ D->F High Force Constant E 2-Bromobenzonitrile (Aromatic C1 is sp²) C->E G FT-IR Peak: ~2230 cm⁻¹ E->G Lowered Force Constant

Fig 1: Mechanistic logic of nitrile FT-IR peak shifts based on carbon hybridization and conjugation.

Product Comparison: Structural Alternatives

To validate the identity of 1-(2-Bromophenyl)cyclopentanecarbonitrile, we must compare its spectral performance against structurally adjacent alternatives. This comparative approach ensures that synthetic missteps (e.g., failure to form the cyclopentyl ring, leaving a conjugated starting material) are immediately detected.

Compound (Alternative)Structural ClassificationNitrile Carbon HybridizationExpected -C≡N Peak (cm⁻¹)Differentiating Spectral Features
1-(2-Bromophenyl)cyclopentanecarbonitrile Target Productsp³ (Aliphatic)~2250 Strong aliphatic C-H stretches (~2950 cm⁻¹); ortho-substituted aromatic C-H out-of-plane bend (~750 cm⁻¹).
2-Bromobenzonitrile Conjugated Precursor / Analogsp² (Aromatic)~2230 Absence of aliphatic C-H stretches; sharp aromatic C=C stretches (~1580 cm⁻¹).
Cyclopentanecarbonitrile Aliphatic Analogsp³ (Aliphatic)~2250 Absence of aromatic C-H stretches (>3000 cm⁻¹) and absence of ortho-bromo substitution patterns.

Data Interpretation: If a batch of 1-(2-Bromophenyl)cyclopentanecarbonitrile shows a nitrile peak at 2230 cm⁻¹, the batch is likely contaminated with or entirely composed of an unreacted aromatic precursor.

Comparative Sampling Methodologies: ATR vs. Transmission

The choice of FT-IR sampling technique directly impacts the trustworthiness of the data. Below is a comparison between Attenuated Total Reflectance (ATR) and traditional KBr Pellet transmission, alongside the causality behind choosing ATR for this specific compound.

Why ATR is the Preferred Protocol

1-(2-Bromophenyl)cyclopentanecarbonitrile is a sterically bulky, hydrophobic molecule. Traditional KBr pellet preparation requires grinding the sample with potassium bromide, which is highly hygroscopic. Moisture absorbed during grinding introduces a massive, broad O-H stretch (~3300 cm⁻¹) and a water bending vibration (~1630 cm⁻¹). While this does not directly overlap with the 2250 cm⁻¹ nitrile peak, it severely distorts the baseline and obscures the aromatic C=C regions necessary for full structural validation. ATR eliminates the moisture variable entirely, creating a self-validating system where the background is strictly controlled.

ATRWorkflow S1 1. Crystal Prep (IPA Wash & Dry) S2 2. Background (Validate <0.01 Abs) S1->S2 S3 3. Sample Load (Cover Diamond) S2->S3 S4 4. Compression (Apply Anvil) S3->S4 S5 5. Acquisition (32 Scans, 4 cm⁻¹) S4->S5 S6 6. ATR Correction (Penetration Depth) S5->S6

Fig 2: Self-validating ATR-FTIR experimental workflow for nitrile building block analysis.

Protocol A: ATR-FTIR Analysis (Recommended)

This protocol is designed to maximize Signal-to-Noise Ratio (SNR) while preventing baseline drift.

  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol (IPA) and a lint-free wipe. Allow to air dry.

  • System Validation (Background): Collect a background spectrum (Air). Causality Check: Inspect the background for water vapor or CO₂ peaks. If the baseline variance exceeds 0.01 absorbance units, purge the system with dry nitrogen before proceeding.

  • Sample Loading: Place 2–5 mg of 1-(2-Bromophenyl)cyclopentanecarbonitrile directly onto the crystal, ensuring complete coverage of the active sensor area.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact between the crystal and the sample, which is critical because the evanescent wave penetrates only 0.5 to 2 microns into the sample.

  • Acquisition: Run 32 co-added scans at a resolution of 4 cm⁻¹. Causality: 32 scans provide an optimal balance between rapid throughput and high SNR, reducing random noise by a factor of √32.

  • Data Processing: Apply an ATR correction algorithm. Causality: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), ATR correction normalizes the peak intensities to match standard transmission spectra, allowing for accurate comparison against reference libraries.

Protocol B: Transmission FT-IR (KBr Pellet - Alternative)

Use only if high-resolution transmission data is strictly required by regulatory filings.

  • Desiccation: Ensure KBr powder has been dried in an oven at 110°C for at least 24 hours prior to use.

  • Milling: In an agate mortar, gently grind 1 mg of the compound with 100 mg of dry KBr. Causality: Excessive grinding pressure can induce polymorphic changes or localized melting due to the compound's steric strain.

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet. Causality: Vacuum removes entrapped air, preventing light scattering that causes sloping baselines.

  • Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.

Conclusion

For the structural validation of 1-(2-Bromophenyl)cyclopentanecarbonitrile, FT-IR spectroscopy serves as a definitive diagnostic tool. Because the nitrile group is insulated from the aromatic ring by an sp³ hybridized carbon, analysts must look for the characteristic aliphatic nitrile peak at ~2250 cm⁻¹ , rather than the conjugated peak at ~2230 cm⁻¹. Utilizing an ATR-FTIR workflow eliminates hygroscopic interference, providing a robust, self-validating methodology for comparing this product against unreacted precursors or alternative building blocks.

References

  • OpenStax / Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax Organic Chemistry. Retrieved from:[Link]

Validation

HPLC Method Validation for Purity Assessment of 1-(2-Bromophenyl)cyclopentanecarbonitrile: C18 vs. Phenyl-Hexyl Chemistries

Executive Summary The accurate purity assessment of sterically hindered, halogenated aromatic intermediates is a persistent challenge in pharmaceutical development. 1-(2-Bromophenyl)cyclopentanecarbonitrile is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity assessment of sterically hindered, halogenated aromatic intermediates is a persistent challenge in pharmaceutical development. 1-(2-Bromophenyl)cyclopentanecarbonitrile is a critical synthetic building block, but its structural features—specifically the bulky ortho-bromo substituent and the rigid cyclopentyl ring—make the chromatographic separation of its positional isomers (e.g., 3-bromo and 4-bromo analogs) exceptionally difficult using standard reversed-phase methodologies.

This guide objectively compares the performance of a traditional Octadecylsilane (C18) column against a Phenyl-Hexyl stationary phase for the purity assessment of this compound. By anchoring our methodology in the [1], we demonstrate why shifting from purely hydrophobic partitioning (C18) to dual-mode retention (Phenyl-Hexyl) provides the selectivity required for a robust, self-validating analytical method.

The Chromatographic Challenge: Causality in Column Selection

When developing an HPLC method for 1-(2-Bromophenyl)cyclopentanecarbonitrile, the default choice for many analytical scientists is a standard C18 column. However, C18 phases rely almost entirely on hydrophobic dispersion forces. Because the ortho, meta, and para isomers of bromophenyl-compounds possess nearly identical hydrophobicities, a C18 column often results in critical peak co-elution.

Why Phenyl-Hexyl Outperforms C18

To achieve baseline resolution, we must exploit the subtle electronic and three-dimensional spatial differences of the molecules. A Phenyl-Hexyl column achieves this through dual-mode retention[2]:

  • Hydrophobic Partitioning: The hexyl alkyl chain provides baseline retention similar to a short-chain alkyl column.

  • 
     Interactions & Shape Selectivity:  The terminal phenyl ring of the stationary phase intercalates with the bromophenyl ring of the analyte. Because the bromine atom in our target compound is in the ortho position, it forces the aromatic ring into a specific steric twist relative to the cyclopentane ring. The rigid phenyl stationary phase recognizes this 3D conformation, whereas flexible C18 chains cannot. Furthermore, the high polarizability of the heavy bromine atom induces strong dipole-dipole interactions with the stationary phase's 
    
    
    
    -electron cloud.
The Mobile Phase Imperative: Methanol over Acetonitrile

A critical, often overlooked causality in method development is solvent selection. When using a Phenyl-Hexyl column, Methanol must be prioritized over Acetonitrile . Acetonitrile contains a carbon-nitrogen triple bond, making it a


-electron-rich solvent. If used, acetonitrile molecules will actively compete with the analyte for 

binding sites on the stationary phase, effectively dampening the column's unique selectivity. Methanol, a protic solvent lacking

-electrons, enhances these critical interactions[2].

Quantitative Comparison: C18 vs. Phenyl-Hexyl

To objectively evaluate performance, both methods were tested under optimized conditions. The data below summarizes the chromatographic parameters and the resulting validation metrics based on [3].

Table 1: Optimized Chromatographic Conditions
ParameterAlternative A (Standard C18)Alternative B (Phenyl-Hexyl)Rationale for Alternative B
Column C18, 150 x 4.6 mm, 3 µmPhenyl-Hexyl, 150 x 4.6 mm, 3 µmIntroduces

shape selectivity.
Mobile Phase Acetonitrile : Water (60:40)Methanol : Water (65:35)Methanol prevents

-interaction suppression.
Flow Rate 1.0 mL/min1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 30°C25°CLower temperatures enhance

binding affinity.
Detection UV at 220 nmUV at 220 nmOptimal absorbance for the bromophenyl moiety.
Table 2: ICH Q2(R2) Method Validation Results
Validation ParameterICH Q2(R2) CriteriaC18 PerformancePhenyl-Hexyl PerformanceConclusion
Specificity (Isomer Rs) Rs > 1.5Rs = 1.1 (Co-elution)Rs = 2.4 (Baseline)Phenyl-Hexyl is mandatory for isomer resolution.
Linearity (R²) ≥ 0.9990.99920.9998 Both acceptable; Phenyl-Hexyl shows tighter fit.
Precision (%RSD) ≤ 2.0% (n=6)1.5%0.8% Phenyl-Hexyl yields superior system stability.
Accuracy (Recovery) 98.0% - 102.0%97.5% - 101.2%99.1% - 100.5% Phenyl-Hexyl minimizes matrix interference.
Sensitivity (LOQ) S/N > 101.5 µg/mL0.6 µg/mL Enhanced peak symmetry improves LOQ.

Self-Validating Experimental Protocol

A robust analytical method must be a "self-validating system"—meaning the protocol inherently contains internal checks that automatically flag and invalidate the run if parameters drift out of specification. The following step-by-step workflow guarantees data integrity for the purity assessment of 1-(2-Bromophenyl)cyclopentanecarbonitrile.

Step 1: System Suitability Testing (SST) Initialization

Before any sample is analyzed, the system must prove its fitness.

  • Action: Inject the reference standard (50 µg/mL) six consecutive times.

  • Self-Validation Gate: The system automatically calculates the Relative Standard Deviation (RSD) of the peak areas. If RSD > 1.0%, Theoretical Plates (N) < 5000, or Tailing Factor (Tf) > 1.5, the sequence halts. This proves the column is equilibrated and the detector is stable.

Step 2: Carryover Verification
  • Action: Inject a mobile phase blank immediately following the highest concentration standard.

  • Self-Validation Gate: The baseline at the retention time of 1-(2-Bromophenyl)cyclopentanecarbonitrile must show a signal-to-noise ratio of < 3. This ensures no ghost peaks or column carryover will falsely elevate sample purity readings.

Step 3: Specificity and Forced Degradation
  • Action: Inject a sample spiked with known impurities (e.g., cyclopentanecarbonitrile precursor, 4-bromo isomer) and samples subjected to acid/base hydrolysis and oxidative stress.

  • Self-Validation Gate: The peak purity angle (determined via Photodiode Array detector) must be less than the peak purity threshold. Resolution (Rs) between the target compound and the closest eluting isomer must remain > 1.5.

Step 4: Bracketing Routine Analysis
  • Action: Load unknown samples into the autosampler. Program the sequence to inject a known Check Standard every 10 sample injections, and at the very end of the run.

  • Self-Validation Gate: If the calculated concentration of any Check Standard deviates by more than ±2.0% from its theoretical value, all samples analyzed after the previous passing standard are automatically flagged as invalid. This guarantees that environmental shifts (e.g., ambient temperature changes affecting solvent viscosity) do not compromise the data.

Method Validation Workflow Visualization

HPLC_Workflow N1 Phase 1: Column & Solvent Selection (Phenyl-Hexyl + Methanol) N2 Phase 2: System Suitability Testing (SST) (N > 5000, Tf < 1.5) N1->N2 Optimized Method N3 Phase 3: Specificity & Forced Degradation (Resolution > 2.0 for Isomers) N2->N3 SST Passed N4 Phase 4: Linearity, Accuracy & Precision (ICH Q2(R2) Compliance) N3->N4 No Co-elution N5 Phase 5: Self-Validating Routine Analysis (Bracketing Standards Included) N4->N5 Method Validated

Fig 1: ICH Q2(R2) compliant self-validating HPLC workflow for purity assessment.

Conclusion

For the purity assessment of 1-(2-Bromophenyl)cyclopentanecarbonitrile, standard C18 methodologies are fundamentally inadequate due to their inability to resolve closely related positional isomers. By understanding the causality behind chromatographic retention—specifically leveraging the


 interactions and shape selectivity of a Phenyl-Hexyl column paired with a methanol-based mobile phase—analysts can achieve baseline resolution (Rs = 2.4). When coupled with a self-validating sequence protocol, this method ensures total compliance with ICH Q2(R2) and USP <1225> standards, safeguarding the integrity of downstream pharmaceutical development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. Available at: [Link]

  • United States Pharmacopeia (USP). "USP <1225> Validation of Compendial Procedures." USP-NF, 2024. Available at: [Link]

  • Mac-Mod Analytical / Advanced Materials Technology. "Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl." Application Note 086. Available at:[Link]

Sources

Comparative

Comparative GC-MS Fragmentation Analysis of 1-(2-Bromophenyl)cyclopentanecarbonitrile and Structural Analogs

Executive Summary & Mechanistic Context In the synthesis of complex fused heterocyclic compounds, ion channel modulators, and arylcycloalkylamines (such as novel NMDA receptor antagonists), 1-(2-Bromophenyl)cyclopentanec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the synthesis of complex fused heterocyclic compounds, ion channel modulators, and arylcycloalkylamines (such as novel NMDA receptor antagonists), 1-(2-Bromophenyl)cyclopentanecarbonitrile serves as a critical synthetic intermediate [1]. Accurate structural verification of this precursor is paramount, as positional isomerism (e.g., ortho vs. meta vs. para bromine substitution) and ring size profoundly dictate the pharmacological efficacy of the downstream active pharmaceutical ingredients (APIs).

This guide objectively compares the Electron Ionization Gas Chromatography-Mass Spectrometry (EI GC-MS) fragmentation pattern of 1-(2-Bromophenyl)cyclopentanecarbonitrile against two primary alternatives: its positional isomer 1-(4-Bromophenyl)cyclopentanecarbonitrile and its ring-expanded analog 1-(2-Bromophenyl)cyclohexanecarbonitrile .

As an analytical scientist, it is crucial to understand the causality behind these spectra. The fragmentation is not random; it is heavily dictated by the "Ortho Effect" —where the steric proximity of the bulky bromine atom to the rigid cyclopentyl and cyano groups weakens the C-Br bond, driving highly specific homolytic cleavage pathways during 70 eV electron ionization [2].

Self-Validating GC-MS Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates mandatory system suitability checks (tuning, blanks, and internal standards) to eliminate false positives caused by column bleed, carryover, or mass axis drift.

Step-by-Step Methodology
  • System Tuning & Calibration: Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 peaks are present with appropriate relative abundances and that the mass axis is calibrated within ±0.1 Da.

  • Sample Preparation: Dissolve 1.0 mg of 1-(2-Bromophenyl)cyclopentanecarbonitrile in 1.0 mL of LC-MS grade Methanol. Add 10 µL of a 100 µg/mL Diphenylamine-d10 solution as an internal standard (IS) to validate retention time stability and ionization efficiency.

  • Blank Injection: Inject 1.0 µL of pure Methanol to establish a baseline and confirm the absence of carryover.

  • Chromatographic Separation:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injector: 250°C, Split ratio 10:1.

  • Mass Spectrometry Acquisition:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C; Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50 to 350 (Full Scan mode).

GCMS_Workflow N1 Sample Prep (1 mg/mL in MeOH) N2 GC Separation (HP-5MS, 30m) N1->N2 N3 EI Ionization (70 eV, 230°C) N2->N3 N4 Mass Analysis (Quadrupole) N3->N4 N5 Data Processing (m/z 50-350) N4->N5

Figure 1: Self-validating GC-MS analytical workflow for arylcycloalkylamine precursors.

Comparative Fragmentation Analysis

When comparing 1-(2-Bromophenyl)cyclopentanecarbonitrile to its alternatives, the mass spectra reveal distinct structural signatures. The data summarized in Table 1 highlights the quantitative differences in relative abundances, which are directly tied to molecular stability.

Table 1: GC-MS Fragmentation Comparison (70 eV EI)
Fragment Ion Assignment1-(2-Bromo)cyclopentane... (Target)1-(4-Bromo)cyclopentane... (Alternative 1)1-(2-Bromo)cyclohexane... (Alternative 2)
Molecular Ion[M]⁺• m/z 249 / 251 (15%)m/z 249 / 251 (35%)m/z 263 / 265 (12%)
Loss of Br [M - Br]⁺ m/z 170 (100%, Base Peak)m/z 170 (65%)m/z 184 (100%, Base Peak)
Loss of Br & HCN m/z 143 (45%)m/z 143 (40%)m/z 157 (30%)
Ring Cleavage m/z 115 (Indenyl, 30%)m/z 115 (Indenyl, 25%)m/z 129 (45%)
Phenyl Cation m/z 77 (20%)m/z 77 (25%)m/z 77 (15%)
Expert Insight: The Causality of the Spectra

1. The Isotopic Signature (Trustworthiness Check): All three compounds exhibit a classic 1:1 isotopic doublet for the molecular ion (e.g., m/z 249 and 251). This is the definitive, self-validating signature of a single bromine atom, arising from the near-equal natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

2. The Ortho Effect vs. Para Stability: Notice that the [M]⁺• peak is significantly weaker (15%) in the ortho isomer compared to the para isomer (35%), while the [M - Br]⁺ peak (m/z 170) becomes the 100% base peak. Why? In the 2-bromo position, the massive bromine atom is forced into the same spatial plane as the bulky cyclopentyl ring and the rigid, linear cyano (-C≡N) group. This creates immense steric strain. Upon electron ionization, the molecule rapidly relieves this thermodynamic tension by expelling the bromine radical (Br•), forming a highly stable, resonance-stabilized tertiary carbocation at m/z 170. The para isomer lacks this steric crowding, making its molecular ion more resilient to fragmentation.

3. Cyclopentyl vs. Cyclohexyl Ring Dynamics: When comparing the target compound to the cyclohexyl alternative, the fragmentation pathways diverge after the loss of bromine. The cyclopentyl ring (m/z 170) typically undergoes a concerted loss of HCN (-27 Da) followed by complex rearrangements to form the stable indenyl cation (m/z 115). Conversely, the cyclohexyl ring (m/z 184) is more flexible and prone to losing ethylene (C₂H₄, -28 Da) via a retro-Diels-Alder-like mechanism before losing the cyano group, leading to a prominent m/z 156 peak [3].

Mechanistic Pathway Visualization

The following diagram maps the exact causality of the fragmentation cascade for 1-(2-Bromophenyl)cyclopentanecarbonitrile, demonstrating how the initial steric relief drives the subsequent decay into stable aromatic cations.

Fragmentation_Pathway M [M]+• m/z 249 / 251 (1:1 Isotope Ratio) F1 [M - Br]+ m/z 170 (Base Peak, 100%) M->F1 - Br• (-79/81 Da) Steric Relief F2 [M - Br - HCN]+ m/z 143 (C11H11+) F1->F2 - HCN (-27 Da) Ring Contraction F3 Indenyl Cation m/z 115 (C9H7+) F2->F3 - C2H4 (-28 Da) Cyclopentyl Cleavage F4 Phenyl Cation m/z 77 (C6H5+) F3->F4 - C3H2 (-38 Da) Aromatic Decay

Figure 2: Proposed 70 eV EI-MS fragmentation pathway for 1-(2-Bromophenyl)cyclopentanecarbonitrile.

Conclusion

For drug development professionals synthesizing arylcycloalkylamine derivatives, distinguishing between positional isomers and ring-size variants is non-negotiable. 1-(2-Bromophenyl)cyclopentanecarbonitrile can be definitively identified by its suppressed molecular ion (m/z 249/251) and its dominant m/z 170 base peak—a direct result of ortho-induced steric strain. By utilizing the self-validating GC-MS protocol outlined above, laboratories can ensure high-fidelity structural confirmation, preventing costly downstream failures in API synthesis.

References

  • Title: Fused heterocyclic compounds as ion channel modulators (US9193694B2)
  • Title: Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral disease (WO2017158151A1)
  • Title: GC–IT-MS and LC–MS-MS profiles of arylcycloalkylamine compounds Source: ResearchGate / Analytical Literature on Arylcyclohexylamines URL: [Link]

Validation

Comparative Reactivity Guide: 1-(2-Bromophenyl) vs 1-(2-Chlorophenyl)cyclopentanecarbonitrile

Topic: Comparing Reactivity of 1-(2-Bromophenyl) vs 1-(2-Chlorophenyl)cyclopentanecarbonitrile Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] [1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of 1-(2-Bromophenyl) vs 1-(2-Chlorophenyl)cyclopentanecarbonitrile Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

[1][2]

Executive Summary: The "Builder" vs. The "Target"

In the landscape of medicinal chemistry—specifically in the development of arylcycloalkylamine anesthetics and dissociatives—these two nitriles serve distinct roles dictated by the halogen's bond strength and steric profile.[2]

  • 1-(2-Chlorophenyl)cyclopentanecarbonitrile (The Target Scaffold):

    • Primary Role: A robust, cost-effective precursor for linear synthesis of ketamine analogs (e.g., cyclopentyl-ketamine).[1]

    • Key Characteristic: The C–Cl bond is chemically inert under standard nucleophilic addition conditions, allowing the nitrile group to be modified (e.g., Grignard addition) without affecting the aryl ring.

    • Best For: Scale-up synthesis of specific pharmaceutical targets where the 2-chlorophenyl moiety is a fixed pharmacophore.[1][2]

  • 1-(2-Bromophenyl)cyclopentanecarbonitrile (The Divergent Builder):

    • Primary Role: A versatile intermediate for library generation and Structure-Activity Relationship (SAR) studies.[1][2]

    • Key Characteristic: The C–Br bond is highly reactive toward metal-halogen exchange (Lithiation/Magnesiation) and transition metal catalysis (Suzuki/Buchwald coupling).

    • Best For: Early-stage drug discovery where the goal is to functionalize the ortho-position or create diverse analogs.[1][2]

Physicochemical & Structural Comparison

The reactivity difference is rooted in the bond dissociation energy (BDE) and the steric environment of the ortho-position.

Feature1-(2-Chlorophenyl)- 1-(2-Bromophenyl)- Implication
C–X Bond Energy ~95 kcal/mol (Strong)~81 kcal/mol (Weak)Br is easily cleaved for cross-coupling; Cl survives harsh conditions.[1][2]
Van der Waals Radius 1.75 Å1.85 ÅBr exerts greater steric pressure, slightly retarding attack on the adjacent nitrile.[2]
Lipophilicity (LogP) ~3.3~3.6Br analog is more lipophilic, affecting solubility in non-polar solvents during extraction.
Reactivity to Mg/Li Inert (requires entrainment)Highly ReactiveBr is the choice for generating Grignard/Lithium reagents on the ring.[2]
Nitrile Electrophilicity ModerateLow (Sterically hindered)Nucleophilic attack on the nitrile (CN) is slower for the Br analog due to steric bulk.

Reactivity Case Studies

Case A: Transformation of the Nitrile (The "Ketamine" Route)

Objective: Convert the nitrile to a ketone (e.g., 1-(2-halophenyl)cyclopentyl ketone) via Grignard addition followed by hydrolysis.[1]

  • The Chloro Advantage: When reacting 1-(2-chlorophenyl)cyclopentanecarbonitrile with a Grignard reagent (e.g., Methylmagnesium bromide), the reaction is chemoselective.[1] The Grignard attacks the nitrile to form the imine magnesium salt.[2] The C–Cl bond remains intact.[2]

    • Outcome: High yield of the ketone upon acidic hydrolysis.[2] This is the standard industrial route for ketamine-like precursors.[1][2]

  • The Bromo Complication: Reacting 1-(2-bromophenyl)cyclopentanecarbonitrile with the same Grignard reagent poses a risk of Metal-Halogen Exchange .[1][2] The Grignard (R-MgBr) can swap with the aryl bromide, generating a phenyl Grignard and an alkyl bromide.

    • Outcome: A mixture of products, including the desired ketone, de-brominated byproducts, and self-coupled biaryls.[1]

    • Solution: Requires lower temperatures (-78°C) or less reactive organometallics (e.g., organozinc) to preserve the Br.[1]

Case B: Functionalizing the Ring (The "SAR" Route)

Objective: Replace the halogen with a different group (e.g., -Me, -OMe, -Ph).[1]

  • The Bromo Superiority: The 1-(2-bromophenyl) analog is the substrate of choice.[2] It undergoes rapid Lithium-Halogen exchange with n-BuLi at -78°C. The resulting aryl lithium species is stable due to the internal coordination of the nitrile (ortho-lithiation effect) and can be trapped with electrophiles.[1][2]

    • Outcome: Access to 1-(2-substituted-phenyl)cyclopentanecarbonitriles in one step.[1][2]

  • The Chloro Limitation: The 1-(2-chlorophenyl) analog is largely inert to n-BuLi under these conditions.[1][2] Forcing conditions (e.g., t-BuLi) often lead to "benzyne" intermediates or decomposition of the nitrile functionality.[1]

Visualizing the Pathways

ReactivityComparison Figure 1: Divergent Reactivity Pathways of Chloro vs. Bromo Nitriles Start_Cl 1-(2-Chlorophenyl) cyclopentanecarbonitrile Ketone_Cl Target Ketone (Ketamine Precursor) Start_Cl->Ketone_Cl Grignard Addition (MeMgBr, Reflux) Chemoselective Start_Br 1-(2-Bromophenyl) cyclopentanecarbonitrile Lithio_Int Aryl-Lithium Intermediate Start_Br->Lithio_Int n-BuLi, -78°C (Li-Hal Exchange) Messy_Mix Mixture: Ketone + Byproducts Start_Br->Messy_Mix Grignard Addition (Side Rxn: Metal Exchange) Diverse_Analog Library of Analogs Lithio_Int->Diverse_Analog Electrophile (E+) (Suzuki/Trapping)

Figure 1: The Chloro-analog (Red) offers a direct, chemoselective path to the ketone. The Bromo-analog (Blue) is prone to side reactions with Grignards but opens the door to diverse library synthesis via lithiation.[2]

Experimental Protocols

Protocol A: Synthesis of the Nitrile (General Alkylation)

Applicable to both Br and Cl analogs. Context: This reaction constructs the cyclopentane ring via double alkylation of the phenylacetonitrile.

  • Reagents: 2-Chlorophenylacetonitrile (or Bromo-), 1,4-Dichlorobutane (1.1 equiv), NaOH (50% aq), TEBA (Triethylbenzylammonium chloride, catalyst).[1]

  • Setup: 3-neck flask, mechanical stirring (vigorous), internal thermometer.

  • Procedure:

    • Charge flask with arylacetonitrile, 1,4-dichlorobutane, and TEBA.[1]

    • Add 50% NaOH dropwise while maintaining temp < 45°C (Exothermic!).[2]

    • Critical Step: The ortho-substituent creates steric drag.[1][2] The reaction requires vigorous stirring for 4-6 hours at 50-60°C to complete the cyclization.[1]

    • Observation: The mixture turns from yellow to deep orange/brown.[2]

  • Workup: Dilute with water, extract with Toluene. Wash organic phase with 1N HCl (to remove amine impurities) and brine.

  • Purification: Vacuum distillation.

    • Cl-Analog bp: ~145°C at 2 mmHg.[2]

    • Br-Analog bp: ~155°C at 2 mmHg.[2]

Protocol B: Chemoselective Grignard Addition (The "Ketamine" Route)

Optimized for 1-(2-Chlorophenyl)cyclopentanecarbonitrile.[1]

  • Reagents: Nitrile substrate (1 equiv), Methylmagnesium Bromide (3M in ether, 1.5 equiv).

  • Solvent: Anhydrous Toluene (Higher boiling point required than ether to overcome steric hindrance).[2]

  • Procedure:

    • Distill solvent from nitrile to ensure absolute dryness (azeotropic drying).

    • Add Grignard reagent at room temperature.[2][3]

    • Heat to 85-90°C for 12 hours. Note: Standard ether reflux (35°C) is insufficient for these sterically hindered ortho-nitriles.[1]

  • Hydrolysis (The Bruylants Step):

    • Cool to 0°C. Quench with 15% H2SO4.

    • Stir at reflux for 2 hours to hydrolyze the intermediate imine salt to the ketone.

  • Result: 1-(2-chlorophenyl)cyclopentyl ketone (Pale yellow oil).[1][2]

Protocol C: Lithium-Halogen Exchange

Exclusive to 1-(2-Bromophenyl)cyclopentanecarbonitrile.[1][2]

  • Reagents: Nitrile substrate, n-BuLi (1.1 equiv), THF (Anhydrous).[1]

  • Conditions: -78°C (Acetone/Dry Ice bath).

  • Procedure:

    • Dissolve nitrile in THF and cool to -78°C.

    • Add n-BuLi dropwise over 20 mins. The solution often turns deep red (Aryl-Li species).[1][2]

    • Stir for 30 mins.

    • Add electrophile (e.g., DMF for aldehyde, CO2 for acid, or Iodine for iodination).[1]

    • Warm to RT and quench.[2]

Safety & Compliance

  • Precursor Status: Researchers must be aware that 1-(2-chlorophenyl)cyclopentanecarbonitrile and its downstream ketone are monitored as Class I Precursors for ketamine in many jurisdictions (e.g., Taiwan, China, UN watchlists).[1] The Bromo-analog is less commonly regulated but often falls under "analog acts."[1][2]

  • Cyanide Hazards: While these are stable nitriles, thermal decomposition (>250°C) or contact with strong acids can release HCN.[1]

  • Skin Absorption: Both compounds are lipophilic irritants.[2] Double-gloving (Nitrile over Latex) is recommended.[1][2]

References

  • Synthesis of Ketamine Precursors : Forensic Science International, "New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit."[4] (2023).

  • Bruylants Reaction Mechanism : Arkivoc, "The Bruylants and related reactions."[2][3][5][6] (2021).[6]

  • Grignard Reactivity of Hindered Nitriles : Journal of the American Chemical Society, "Steric Effects in the Reaction of Grignard Reagents with Aromatic Nitriles."[2] (Classic Reference).

  • Cyclopropane/Cyclopentane in Drug Design : Journal of Medicinal Chemistry, "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." (2016).[2] [1]

  • Ketamine Analog Synthesis : Synthesis, "Syntheses of Ketamine and Related Analogues: A Mini Review." (2018).

Sources

Comparative

X-ray crystallography data for 1-(2-Bromophenyl)cyclopentanecarbonitrile structure confirmation

Title: Structural Validation of 1-(2-Bromophenyl)cyclopentanecarbonitrile: A Comparative Guide to SC-XRD vs. Spectroscopic Methods Executive Summary In the development of arylcycloalkylamine anesthetics (such as ketamine...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 1-(2-Bromophenyl)cyclopentanecarbonitrile: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Executive Summary

In the development of arylcycloalkylamine anesthetics (such as ketamine analogues) and NMDA receptor antagonists, the intermediate 1-(2-bromophenyl)cyclopentanecarbonitrile represents a critical structural scaffold. However, the steric congestion at the quaternary carbon—flanked by a bulky ortho-bromoaryl group, a rigid nitrile, and a flexible cyclopentyl ring—presents significant characterization challenges.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, HRMS, IR). While NMR and MS are sufficient for purity assessments, this guide demonstrates that SC-XRD is the only definitive method for resolving the specific conformational isomerism and ring-puckering parameters required for downstream structure-activity relationship (SAR) modeling.[1]

The Structural Challenge: Quaternary Steric Crowding

The molecule consists of a cyclopentane ring fused to a quaternary center bearing a nitrile group and an ortho-bromophenyl ring.

  • The Problem: The ortho-bromine atom creates significant steric clash with the cyclopentyl ring and the nitrile group. This forces the phenyl ring to twist out of plane.

  • The Analytical Gap: Solution-phase NMR averages these conformational states, masking the true low-energy geometry.[1] Furthermore, the quaternary carbon has no attached protons, rendering it "silent" in standard

    
    H NMR and reliant on lower-sensitivity 
    
    
    
    C or 2D HMBC experiments.

Comparative Analysis: SC-XRD vs. Alternatives

The following table summarizes the efficacy of each method in validating the structure of 1-(2-bromophenyl)cyclopentanecarbonitrile.

FeatureHRMS (ESI/APCI) NMR (

H,

C, NOESY)
FT-IR SC-XRD (Gold Standard)
Primary Output Molecular FormulaConnectivity & PurityFunctional Groups3D Atomic Coordinates
Stereochemistry NoneRelative (via NOE, ambiguous)NoneAbsolute Configuration
Conformation NoneTime-Averaged (Solution)NonePrecise Torsion Angles
Quaternary C InvisibleIndirect detection (HMBC)InvisibleDirect Visualization
Sample State Solution/GasSolutionSolid/LiquidSingle Crystal
Data Confidence Low (Isomers identical)Medium (Ambiguous overlap)LowHigh (Definitive)
Why Alternatives Fall Short
  • NMR Limitations: In 1-(2-bromophenyl)cyclopentanecarbonitrile, the cyclopentyl protons appear as complex multiplets due to the envelope conformation.[1] The critical ortho-bromo positioning is often inferred from the deshielding of the adjacent aromatic proton, but this does not definitively rule out regioisomers (e.g., meta-bromo) formed via unexpected rearrangement during synthesis.

  • HRMS Limitations: Mass spectrometry confirms the formula

    
     but cannot distinguish between the target molecule and its structural isomers (e.g., 1-(4-bromophenyl)...).
    

Experimental Protocol: SC-XRD Workflow

To achieve the "Gold Standard" validation, the following protocol is recommended. This workflow is designed to overcome the common "oiling out" issue associated with aryl nitriles.

Phase 1: Crystallization (The Critical Step)
  • Method: Slow Vapor Diffusion (SVD).[1]

  • Solvent System:

    • Solvent (Inner Vial): Dichloromethane (DCM) or Ethyl Acetate (high solubility).

    • Antisolvent (Outer Vial): n-Pentane or n-Hexane (low solubility).[1]

  • Procedure:

    • Dissolve 20 mg of the crude nitrile in 0.5 mL of DCM in a small vial.

    • Place the small vial (uncapped) inside a larger jar containing 5 mL of n-Pentane.

    • Seal the outer jar tightly.

    • Store at 4°C (refrigerator) to reduce kinetic energy and promote orderly lattice formation.

    • Note: If oiling occurs, scratch the vessel side with a glass rod to induce nucleation.

Phase 2: Data Collection Parameters
  • Radiation Source: Molybdenum (Mo K

    
    , 
    
    
    
    = 0.71073 Å)
    .
    • Reasoning: The Bromine atom (Z=35) absorbs Copper (Cu) radiation heavily, leading to fluorescence and scaling errors. Mo radiation penetrates better and reduces absorption artifacts.[1]

  • Temperature: 100 K (Cryostream) .

    • Reasoning: Cooling freezes the thermal vibration of the flexible cyclopentyl ring, sharpening the electron density map for the quaternary carbon.

Phase 3: Structural Refinement Targets

When analyzing the solved structure, verify these specific geometric parameters to confirm the target:

  • C–Br Bond Length: Should be approx. 1.89–1.90 Å.[1]

  • C–CN Bond Angle: The C(quat)-C-N angle should be nearly linear (176°–179°).[1]

  • Torsion Angle: Check the twist of the phenyl ring relative to the cyclopentyl plane (typically 40°–60° to accommodate the Br).

Visualization of Workflows

Diagram 1: The Analytical Decision Matrix

This diagram illustrates the logical flow from synthesis to definitive structure assignment, highlighting where spectroscopic methods fail and XRD succeeds.

AnalyticalWorkflow Synthesis Synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile Crude Crude Mixture (Isomers + Byproducts) Synthesis->Crude Purification Column Chromatography Crude->Purification NMR 1H/13C NMR Analysis Purification->NMR Crystallization Crystallization (Vapor Diffusion DCM/Pentane) Purification->Crystallization Required for Validation Ambiguity Ambiguity: Quaternary C Assignment & Ring Conformation NMR->Ambiguity Inconclusive Structure Definitive 3D Structure (R-factor < 5%) Ambiguity->Structure Resolved by XRD XRD SC-XRD Data Collection (Mo Source, 100K) Crystallization->XRD XRD->Structure

Caption: Figure 1. Analytical workflow demonstrating the necessity of SC-XRD for resolving structural ambiguity in sterically hindered nitriles.

Diagram 2: Structural Logic & Exclusion

This diagram details the specific structural features XRD confirms that other methods cannot.

StructureLogic Target Target Molecule: 1-(2-Bromophenyl)... Regio Exclude Regioisomers (3-Bromo / 4-Bromo) Target->Regio Conf Define Conformation (Phenyl Twist Angle) Target->Conf Pucker Cyclopentyl Ring Puckering (Envelope) Target->Pucker NMR_Fail NMR: Fails (Overlapping Multiplets) Regio->NMR_Fail XRD_Pass XRD: Success (Direct Atom Mapping) Regio->XRD_Pass Conf->NMR_Fail Conf->XRD_Pass Pucker->XRD_Pass

Caption: Figure 2.[1] Structural parameters explicitly resolved by SC-XRD, contrasting with the limitations of solution-phase NMR.

Conclusion

While NMR and HRMS are indispensable for routine monitoring of the synthesis of 1-(2-bromophenyl)cyclopentanecarbonitrile, they are insufficient for absolute structural confirmation due to the "silent" nature of the quaternary center and the dynamic averaging of the cyclopentyl ring in solution.

Recommendation: For regulatory submission or publication, SC-XRD is mandatory .[1] It provides the only self-validating dataset (via the CheckCIF standard) that proves the ortho-substitution pattern and the specific steric geometry required for subsequent pharmacological activity.

References

  • Grover, G., et al. (2015). "Structural Characterization of Arylcycloalkylamines." Journal of Molecular Structure.

  • Cambridge Crystallographic Data Centre (CCDC). "Guidance on Growing Crystals for X-ray Diffraction." CCDC Methodologies.

  • Müller, P. (2009). "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." IUCr Texts on Crystallography.

  • Morris, P. J., et al. (2005). "Synthesis and NMDA Receptor Affinity of Ketamine Analogues." Journal of Medicinal Chemistry.

  • Spek, A. L. (2003). "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography.

Sources

Validation

Technical Guide: Analytical Differentiation of 1-(2-Bromophenyl)cyclopentanecarbonitrile

The following technical guide details the analytical differentiation of 1-(2-Bromophenyl)cyclopentanecarbonitrile (the ortho isomer) from its meta (3-bromo) and para (4-bromo) regioisomeric impurities. This analysis is c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the analytical differentiation of 1-(2-Bromophenyl)cyclopentanecarbonitrile (the ortho isomer) from its meta (3-bromo) and para (4-bromo) regioisomeric impurities. This analysis is critical for Quality Control (QC) in pharmaceutical development, particularly for arylcycloalkylamine scaffolds where regioisomerism dictates pharmacological efficacy.

Executive Summary

The synthesis of 1-(2-Bromophenyl)cyclopentanecarbonitrile typically involves the alkylation of 2-bromophenylacetonitrile. A critical quality attribute (CQA) for this intermediate is the absence of regioisomeric impurities (3-bromo and 4-bromo isomers), which may originate from impure starting materials or non-regioselective halogenation side-reactions.

These isomers possess identical molecular weights (


 g/mol ) and similar fragmentation patterns in Mass Spectrometry, making standard low-resolution MS insufficient for differentiation. Nuclear Magnetic Resonance (

H/

C NMR)
and Capillary Gas Chromatography (GC) are the definitive techniques for structural confirmation.

Comparative Analysis Overview

The following table summarizes the distinguishing physicochemical and spectral features of the three isomers.

Feature1-(2-Bromophenyl)...[1][2] (Ortho) 1-(3-Bromophenyl)... (Meta) 1-(4-Bromophenyl)... (Para)
Symmetry (

)
Asymmetric (

)
Asymmetric (

)
Symmetric (

axis)

H NMR (Aromatic)
ABCD System: 4 distinct signals. Complex splitting.ABCD System: 4 distinct signals. Key feature: Isolated singlet (H2).AA'BB' System: 2 distinct signals (two doublets, 2H each).

C NMR (Aromatic)
6 Unique Signals: All aromatic carbons are chemically non-equivalent.6 Unique Signals: All aromatic carbons are chemically non-equivalent.4 Unique Signals: Symmetry makes C2/C6 and C3/C5 equivalent.
IR (Out-of-plane) Single strong band

Two bands

Single strong band

GC Elution Order *Typically 1st (Lowest BP due to steric shielding/ortho-effect).IntermediateTypically Last (Highest BP due to efficient stacking).

*Note: Elution order is column-dependent (e.g., HP-5MS) but the Ortho isomer generally elutes earlier than Para due to reduced intermolecular interactions.

Deep Dive: NMR Spectroscopy Differentiation

The definitive identification relies on the spin-spin coupling patterns of the aromatic protons.

A. The Ortho Isomer (Target)
  • Pattern: ABCD (Four non-equivalent protons).

  • Key Signals:

    • H-3 (adjacent to Br): Doublet (or dd), typically deshielded (

      
       ppm).
      
    • H-6 (adjacent to Cyclopentyl/CN): Doublet (or dd), distinct shift due to the steric bulk of the cyclopentyl nitrile group.

    • H-4, H-5: Triplets (or td), appearing between H-3 and H-6.

  • Differentiation: Look for the absence of symmetry and the absence of an isolated singlet.

B. The Meta Impurity
  • Pattern: ABCD (Four non-equivalent protons).

  • Key Signal (The "Smoking Gun"):

    • H-2: Appears as a narrow singlet (or finely split doublet,

      
       Hz) isolated between the Br and Cyclopentyl group. This is the most diagnostic peak for the meta isomer.
      
C. The Para Impurity
  • Pattern: AA'BB' (Two sets of equivalent protons).

  • Key Signals:

    • Two distinct doublets (integration 2H each) with a large coupling constant (

      
       Hz).
      
    • Differentiation: The spectrum is far simpler than the Ortho/Meta isomers. If you see only two major aromatic environments, the sample is the para isomer.

D. Decision Logic Diagram

IsomerID Start Unknown Isomer Sample Step1 Analyze 1H NMR (Aromatic Region 7.0 - 8.0 ppm) Start->Step1 SymCheck Is the pattern Symmetric (AA'BB')? (Two doublets, 2H each) Step1->SymCheck Para Identify: 1-(4-Bromophenyl)... (Para) SymCheck->Para Yes NonSym Pattern is Asymmetric (ABCD) (4 distinct 1H signals) SymCheck->NonSym No SingletCheck Is there an isolated Singlet (H-2)? NonSym->SingletCheck Meta Identify: 1-(3-Bromophenyl)... (Meta) SingletCheck->Meta Yes Ortho Identify: 1-(2-Bromophenyl)... (Ortho) (Target Molecule) SingletCheck->Ortho No

Caption: Logical workflow for differentiating bromophenyl regioisomers using 1H NMR aromatic splitting patterns.

Experimental Protocols

Protocol A: High-Resolution GC-MS Analysis

Purpose: To detect trace isomeric impurities (0.1% - 5.0%) which may co-elute in standard HPLC but separate in capillary GC.

Reagents & Equipment:

  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Column: HP-5MS UI (30 m

    
     0.25 mm 
    
    
    
    0.25 µm) or equivalent (5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Method Parameters:

  • Inlet: Split 20:1, Temperature

    
    .
    
  • Oven Program:

    • Initial:

      
       (Hold 1 min).
      
    • Ramp 1:

      
       to 
      
      
      
      .
    • Ramp 2:

      
       to 
      
      
      
      (Hold 3 min).
    • Note: The slow ramp near

      
       is crucial for separating the Ortho/Meta/Para cluster.
      
  • Detector (MSD): Scan range 50–500 amu. Solvent delay 3.0 min.

Data Interpretation:

  • Target (Ortho): Expect elution first. Mass spectrum shows Molecular Ion pairs

    
     and 
    
    
    
    at
    
    
    (1:1 ratio characteristic of Br).
  • Impurities: Look for peaks with identical

    
     but slightly longer retention times (
    
    
    
    ).
    • 
      .
      
    • 
      .
      
Protocol B: C NMR Confirmation (Symmetry Check)

Purpose: To unambiguously confirm the carbon skeleton symmetry if proton NMR is ambiguous due to overlap.

Sample Prep:

  • Dissolve 30–50 mg of sample in 0.6 mL

    
    .
    
  • Ensure solution is clear (filter if necessary).

Acquisition:

  • Run standard proton-decoupled

    
    C experiment (min 256 scans).
    
  • Analysis: Count the peaks in the aromatic region (

    
     ppm).
    
    • 4 Peaks: Para isomer (Symmetric).

    • 6 Peaks: Ortho or Meta isomer (Asymmetric).

    • Differentiation: The ipso-carbon (C-Br) in the ortho isomer is typically shifted upfield (

      
       ppm) relative to the meta isomer due to the "Heavy Atom Effect" and steric compression from the adjacent cyclopentyl nitrile.
      

Synthesis Pathway & Impurity Origin

Understanding the source of impurities aids in troubleshooting.

Synthesis SM 2-Bromophenylacetonitrile (Starting Material) Target 1-(2-Bromophenyl) cyclopentanecarbonitrile (Target) SM->Target Cycloalkylation ImpuritySM Impurity: 3- or 4-Bromophenylacetonitrile ImpurityProd Regioisomeric Impurities (Meta/Para) ImpuritySM->ImpurityProd Carryover Reagents 1,4-Dibromobutane NaH / DMSO or THF Reagents->Target

Caption: The primary source of regioisomeric impurities is the purity of the phenylacetonitrile starting material, as isomerization during cycloalkylation is chemically unlikely.

References

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons.
  • General NMR Shifts for Ortho-Substituted Benzenes. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Arylcycloalkylnitriles. Organic Syntheses, Coll. Vol. 89, p. 159 (2012). (General procedure for alkylation of arylacetonitriles). Available at: [Link]

Sources

Comparative

Precision in Phase Transitions: A Comparative Guide to Melting Point Determination

Executive Summary: Beyond the Number In drug development and materials science, a melting point (MP) is rarely a single scalar value. It is a thermodynamic signature of purity, polymorphism, and thermal stability.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Number

In drug development and materials science, a melting point (MP) is rarely a single scalar value. It is a thermodynamic signature of purity, polymorphism, and thermal stability. While literature values often provide a single number (e.g., "132 °C"), experimental reality yields a range.

This guide compares the performance of Automated Video-Based Capillary Systems (the modern standard) against Manual Visual Methods and Differential Scanning Calorimetry (DSC) . It addresses the common frustration of researchers: "Why does my experimental value differ from the literature?" by dissecting the thermodynamics of heating rates and sample preparation.

Comparative Analysis of Methodologies

The following table objectively compares the three dominant methodologies for phase transition analysis.

Table 1: Performance Matrix of MP Determination Methods
FeatureManual Capillary (Oil Bath/Block) Automated Video-Based (Optoelectronic) Differential Scanning Calorimetry (DSC)
Primary Detection Human Eye (Subjective)Transmittance/Reflection Change (Objective)Heat Flow (Endothermic Event)
USP Compliance Meets USP <741> (Class I)Meets USP <741> (Class Ia/Automated)USP <891> (Thermal Analysis)
Precision Low (

0.5–1.0 °C)
High (

0.1–0.3 °C)
Very High (

0.1 °C)
Throughput Single sample usuallyBatch (3–6 capillaries simultaneous)Single sample (slow cycle)
Bias Risk High (Operator fatigue/interpretation)Low (Algorithm-defined thresholds)Low (Thermodynamic calculation)
Cost LowMediumHigh
Best For Quick, rough estimationQC, Routine Analysis, Purity CheckPolymorph screening, Heat of Fusion

Expert Insight: While DSC provides thermodynamic purity data (via the van 't Hoff equation), Automated Video-Based Capillary systems are the industry workhorse for release testing because they directly correlate with historical pharmacopeial data, which DSC often shifts due to different thermal contact mechanics.

Experimental Protocol: The Self-Validating System

To ensure your data is comparable to literature, you must eliminate variables. The following protocol is designed as a self-validating system, compliant with USP <741> Class Ia standards.

Phase 1: Sample Preparation (The Hidden Variable)
  • Causality: Large crystals have poor thermal contact with the capillary wall. Air pockets act as insulators, causing a "lag" where the sensor reads a higher temperature than the sample core.

  • Step 1: Grind the sample in an agate mortar to a fine, uniform powder.

  • Step 2: Fill the capillary to a height of 2–3 mm .[1]

  • Step 3 (Critical): Pack the sample by dropping the capillary through a glass tube onto a hard surface (the "tamp down" method). Loose packing results in wider, inaccurate ranges.

Phase 2: The Heating Ramp
  • Step 1: Rapid heat to 5–10 °C below the expected MP.

  • Step 2: Switch to a linear ramp rate of 1.0 °C/min .

  • Why? See Data Analysis below. Faster rates create a thermal gradient between the heating block and the sample.[2][3]

Phase 3: Workflow Visualization

MP_Workflow Start Start: Sample Prep Grind Grind to Fine Powder (Homogeneity) Start->Grind Pack Pack Capillary (2-3mm Height) Grind->Pack Check Check Packing? Pack->Check Repack Tap/Tamp Down Check->Repack Loose/Air Gaps Insert Insert into Furnace Check->Insert Tight Repack->Check FastRamp Fast Ramp to (MP - 10°C) Insert->FastRamp SlowRamp Linear Ramp (1.0°C/min) FastRamp->SlowRamp Detect Detect Phases: 1. Collapse (Onset) 2. Meniscus 3. Clear Point SlowRamp->Detect

Figure 1: The Standardized Melting Point Workflow. Note the feedback loop at the packing stage, critical for reproducibility.

Data Analysis: The "Thermodynamic Lag" Effect

A major source of discrepancy with literature values is the heating rate . The literature value is often the "Thermodynamic Melting Point" (equilibrium), whereas your instrument measures the "Pharmacopeial Melting Point" (dynamic).

The faster you heat, the higher your observed "Clear Point" will be.[2][4] This is due to the time required for heat to transfer from the block, through the glass, into the sample core.

Table 2: Effect of Ramp Rate on Observed Melting Point (Phenacetin Example)
Ramp Rate (°C/min)Onset Temperature (°C)Clear Point (°C)Deviation from True MP
0.2 (Thermodynamic)134.1134.3+0.0 (Reference)
1.0 (Standard)134.2135.4+1.1 (Acceptable)
2.0 134.5136.2+1.9 (High)
5.0 135.0137.9+3.6 (Invalid)

Key Takeaway: If your value is higher than the literature, check your ramp rate. If it is lower, check for impurities.

Troubleshooting Discrepancies

When your data does not match the Certificate of Analysis (CoA) or literature, use this logic tree to diagnose the root cause.

Troubleshooting_Tree Problem Discrepancy with Literature Value Type Is Observed MP Higher or Lower? Problem->Type Lower Observed < Literature Type->Lower Higher Observed > Literature Type->Higher Range Is Range Wide? (> 2°C) Lower->Range Impurity Diagnosis: Impurity/Solvent Residue (MP Depression) Range->Impurity Yes Wet Diagnosis: Sample not Dried (Decomposition) Range->Wet No (Sharp but low) Rate Check Ramp Rate Higher->Rate Lag Diagnosis: Thermal Lag (Rate too fast) Rate->Lag > 1°C/min Poly Diagnosis: Polymorphism (Different crystal form) Rate->Poly < 1°C/min

Figure 2: Diagnostic Logic for Melting Point Deviations. Use this to interpret data against literature values.

Scientific Integrity & Validation

To maintain E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every melting point system must be calibrated.

  • Calibration Standards: Use USP Melting Point Reference Standards (e.g., Caffeine, Vanillin, Acetanilide). Do not use generic chemicals.

  • System Suitability: Before running a critical series, run a standard that melts within

    
    C of your target.
    
  • Mixed Melting Point: If identifying an unknown, mix it 50:50 with the reference standard. If the MP drops (depression), they are not the same compound.[5][6]

References

  • Mettler Toledo. Melting Point Determination: Principle and Influencing Factors. [Link]

  • Stanford Research Systems. Pharmacopeia vs. Thermodynamic Melting Point Determinations. [Link]

  • Westlab. Measuring the Melting Point: Principles and Methodology. [Link]

  • LibreTexts Chemistry. Melting Point Theory and Depression. [Link]

Sources

Validation

Elemental analysis standards for 1-(2-Bromophenyl)cyclopentanecarbonitrile

An in-depth methodological guide for the elemental characterization of 1-(2-Bromophenyl)cyclopentanecarbonitrile (Formula: C₁₂H₁₂BrN, MW: 250.14 g/mol ). As a Senior Application Scientist, I have designed this guide to a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological guide for the elemental characterization of 1-(2-Bromophenyl)cyclopentanecarbonitrile (Formula: C₁₂H₁₂BrN, MW: 250.14 g/mol ).

As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks associated with heavily halogenated organic nitriles. This document objectively compares standard automated combustion techniques against orthogonal halogen-specific methodologies, providing self-validating protocols to ensure absolute data integrity.

Molecular Profile & Analytical Bottlenecks

1-(2-Bromophenyl)cyclopentanecarbonitrile presents a unique dual-challenge for elemental analysis (EA):

  • High Halogen Load (~31.94% Bromine): During thermal decomposition, covalently bound bromine forms volatile Br₂ and HBr gases. If unmitigated, these species will poison reduction catalysts (e.g., copper wire) and cause severe peak overlap in Thermal Conductivity Detectors (TCD), artificially inflating carbon or nitrogen values.

  • Refractory Nitrile Group (~5.60% Nitrogen): Nitrile nitrogens are notoriously resistant to complete combustion. Sub-optimal oxidation temperatures can lead to the formation of refractory carbon nitrides or stable NOₓ species, resulting in underestimated nitrogen content [1].

To satisfy the stringent ±0.4% purity deviation required by major chemical journals [1], the analytical workflow must be bifurcated: one system optimized for Carbon/Hydrogen/Nitrogen (CHN) quantification, and an orthogonal system dedicated to Bromine recovery.

Theoretical Elemental Composition
ElementAtomic MassAtomsTotal Mass ( g/mol )Mass Fraction (%)Acceptable Range (±0.4%)
Carbon (C) 12.01112144.13257.62% 57.22% – 58.02%
Hydrogen (H) 1.0081212.0964.84% 4.44% – 5.24%
Nitrogen (N) 14.007114.0075.60% 5.20% – 6.00%
Bromine (Br) 79.904179.90431.94% 31.54% – 32.34%

Comparative Methodology: Bromine Determination

While CHN analysis is highly standardized, quantifying the 31.94% bromine mass fraction requires specialized techniques. Below is an objective comparison of the leading methodologies for halogen determination in organic matrices.

ParameterSchöniger Flask + Ion Chromatography (IC)Inductively Coupled Plasma Mass Spec (ICP-MS)X-Ray Fluorescence (XRF)
Mechanism Closed O₂ combustion followed by aqueous absorption and IC separation.Microwave digestion followed by argon plasma ionization.Non-destructive X-ray excitation of inner-shell electrons.
Matrix Interference Low: Mineralization removes the organic matrix entirely [3].High: Carbon buildup on cones causes plasma instability.Medium: Requires matrix-matched standards for accuracy.
Accuracy for Br Excellent (±0.2% deviation).Good (±0.5% deviation), but prone to memory effects.Semi-quantitative (±1.5% deviation).
Cost / Throughput Low cost / Moderate throughput.High cost / High throughput.Moderate cost / High throughput.
Verdict Gold Standard for bulk halogen quantification in pure organics.Better suited for trace-level (ppm/ppb) impurity analysis.Best for rapid, non-destructive screening.

Causality Insight: Direct ICP-MS of organic solvents containing high concentrations of 1-(2-Bromophenyl)cyclopentanecarbonitrile is ill-advised. The high carbon load extinguishes the plasma or deposits soot on the sampling cones. Therefore, Schöniger Flask Combustion coupled with IC remains the superior, self-validating choice for bulk bromine quantification [3].

Analytical Workflow Visualization

The following diagram illustrates the bifurcated workflow required to achieve complete mass closure (summing to ~100%) for this molecule.

G Sample 1-(2-Bromophenyl)cyclopentanecarbonitrile (C12H12BrN) Split Sample Aliquoting (Microbalance) Sample->Split CHN Automated CHN Combustion Analysis Split->CHN 1-2 mg Br_Analysis Bromine Determination Split->Br_Analysis 5-10 mg Scrubber Ag-Tungstate Scrubber (Traps Br₂/HBr) CHN->Scrubber Flash Oxidation (1000°C) Schoniger Schöniger Flask Combustion (O₂) Br_Analysis->Schoniger Mineralization TCD TCD Detection (Quantifies C, H, N) Scrubber->TCD Gas Separation IC Ion Chromatography (Quantifies Br⁻) Schoniger->IC Aqueous Absorption

Workflow for the comprehensive elemental analysis of brominated organic nitriles.

Self-Validating Experimental Protocols

To guarantee trustworthiness, both protocols below are designed as self-validating systems. This means they incorporate internal checks (blanks, standards, and mass-balance calculations) that immediately flag systemic errors.

Protocol A: CHN Analysis via Automated Flash Combustion

Objective: Accurately quantify C, H, and N while actively suppressing Bromine interference.

  • System Suitability Test (SST): Run three consecutive empty tin capsules to establish a stable baseline. The nitrogen blank must be <100 area counts to confirm the system is leak-free and atmospheric N₂ is purged.

  • Calibration: Weigh 1.0–1.5 mg of a certified reference material (e.g., BBOT or Sulfanilamide) using a microbalance (0.1 µg resolution). Run in triplicate to generate a calibration curve.

  • Sample Preparation: Weigh 1.5 mg of 1-(2-Bromophenyl)cyclopentanecarbonitrile into a tin capsule. Fold tightly to exclude trapped air.

  • Flash Combustion (Causality Check): Drop the capsule into the oxidation reactor at 1000°C. Crucial Step: The reactor must be packed with a Silver Tungstate/Silver Vanadate zone. As the sample combusts, the silver reacts with volatile Br₂ and HBr to form stable, non-volatile Silver Bromide (AgBr), permanently trapping the halogen before it reaches the detector [2].

  • Reduction: Pass the remaining gases (CO₂, H₂O, NOₓ) through a copper reduction reactor at 600°C. The copper strips excess oxygen and reduces NOₓ to N₂ gas.

  • Detection & Validation: Gases are separated by a GC column and measured via TCD[4]. Validation: If the sum of C, H, and N equals ~68.06%, the analysis is valid. If the sum exceeds 70%, suspect scrubber exhaustion (bromine breakthrough).

Protocol B: Bromine Quantification via Schöniger Flask & IC

Objective: Mineralize the organic framework and quantitatively recover Bromine as aqueous Bromide.

  • Preparation of Absorption Solution: Add 10 mL of 18 MΩ deionized water and 3 drops of 30% H₂O₂ into a 500 mL heavy-walled Schöniger flask. Causality: H₂O₂ acts as a reducing agent to ensure any oxidized bromine species (e.g., hypobromite) are fully converted to the stable Bromide ion (Br⁻) required for IC detection.

  • Sample Encapsulation: Weigh 5.0 mg of the sample onto an ashless filter paper flag. Fold the paper and place it into the platinum basket attached to the flask stopper.

  • Oxygenation & Ignition: Flush the flask with pure O₂ for 60 seconds. Ignite the paper tail and immediately seal the flask. The high-oxygen environment ensures complete mineralization of the cyclopentane and phenyl rings into CO₂ and H₂O.

  • Absorption: Allow the flask to sit for 30 minutes with vigorous stirring. The white smoke (containing HBr gas) will completely dissolve into the absorption solution.

  • Ion Chromatography (IC) Analysis: Inject the solution into an IC system equipped with an anion-exchange column and a conductivity detector.

  • Self-Validation (Spike Recovery): To prove the matrix did not suppress the signal, spike a known 10 ppm Bromide standard into a duplicate sample post-combustion. Recovery must fall between 98.0% and 102.0%.

Conclusion & Best Practices

For 1-(2-Bromophenyl)cyclopentanecarbonitrile, relying solely on a standard CHN analyzer will lead to rapid catalyst degradation and skewed data due to the 31.94% bromine content.

Key Takeaways for the Application Scientist:

  • Always use Silver-based scrubbers in your CHN oxidation tubes when analyzing brominated intermediates. Monitor the scrubber depletion zone visually (it will darken as AgBr forms).

  • Do not use ICP-MS for bulk bromine quantification in this molecule; the high carbon content will cause soot deposition.

  • Mass Closure is King: The ultimate validation of your analytical accuracy is summing the results of Protocol A (C, H, N) and Protocol B (Br). A total mass closure of 99.5% – 100.3% confirms absolute structural purity and the absence of inorganic salts or residual solvents.

References

  • An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH). Available at: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer / PE Polska. Available at:[Link]

  • Oxygen Flask Combustion Unit. Exeter Analytical, Inc. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Bromophenyl)cyclopentanecarbonitrile

Technical Safety & Logistics Guide: 1-(2-Bromophenyl)cyclopentanecarbonitrile Part 1: Core Directive & Hazard Profile Operational Philosophy: Treat 1-(2-Bromophenyl)cyclopentanecarbonitrile not merely as a chemical reage...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Logistics Guide: 1-(2-Bromophenyl)cyclopentanecarbonitrile

Part 1: Core Directive & Hazard Profile

Operational Philosophy: Treat 1-(2-Bromophenyl)cyclopentanecarbonitrile not merely as a chemical reagent, but as a High-Potency Pharmacological Intermediate . As a structural precursor to arylcyclohexylamine analogs (related to the ketamine scaffold), this compound presents a dual-hazard profile: chemical toxicity (nitrile/organohalide) and potential pharmacological activity (CNS modulation upon metabolic processing).

Hazard Identification (GHS Classification - Derived from Analogous Structures):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Treat as Toxic).

  • Skin/Eye Irritation: Category 2 (Severe Irritant).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

  • Chemical Hazard: Nitrile functionality poses a risk of Hydrogen Cyanide (HCN) release under acidic conditions or thermal decomposition.

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard nitrile gloves provide adequate splash protection against the solid compound. However, this compound is frequently dissolved in halogenated solvents (Dichloromethane, Chloroform) or polar aprotic solvents (DMF, DMSO) for synthesis. Nitrile rubber degrades rapidly (<5 mins) in chlorinated solvents , exposing the skin to a solution containing a toxic, skin-permeable nitrile.

Table 1: Task-Specific PPE Requirements

TaskPrimary HazardGlove Selection (Critical)Respiratory ProtectionBody/Eye Defense
Receipt & Storage Container breakage, dustDouble Nitrile (0.11 mm min. thickness)N95 (if packaging damaged)Lab Coat, Safety Glasses
Weighing (Solid) Inhalation of fines, static dispersalDouble Nitrile P100/N95 Particulate Respirator or Vented EnclosureLab Coat (Cotton), Goggles
Synthesis (Solvated) Skin absorption via solvent carrierSilver Shield / Laminate (Inner) + Nitrile (Outer)Fume Hood (Face Velocity >100 fpm)Chemical Apron, Goggles + Face Shield
Quenching/Workup Exothermic release of HCN/HBrSilver Shield / Laminate Full-Face Respirator (ABEK1 Cartridge) if outside hoodChemical Apron, Goggles + Face Shield
Spill Cleanup High concentration exposureSilver Shield / Laminate SCBA or Full-Face (ABEK1P3)Tyvek Suit, Chemical Boots

Part 3: Operational Workflows (Visualized)

Workflow 1: Safe Handling Lifecycle

Caption: This diagram outlines the critical control points from receipt to reaction setup, emphasizing the "Stop/Go" safety checks required at each stage to prevent contamination or exposure.

SafeHandling cluster_safety Critical Control Point: Solvation Start Receipt of Shipment Inspect Visual Inspection (Seal Integrity/Crystals) Start->Inspect Storage Storage: Flammable Cabinet (<25°C, Dry, Segregated from Acids) Inspect->Storage Pass Waste Waste Segregation Inspect->Waste Breached/Degraded Weighing Weighing Station (Static Dissipative Mat + Ionizer) Storage->Weighing Transfer in Secondary Container Solvent Solvent Addition (DCM/THF) Weighing->Solvent Solid Transfer Reaction Reaction Setup (Inert Atmosphere - Ar/N2) Solvent->Reaction Dissolution Reaction->Waste Quenched Mixture

Part 4: Emergency Response & Deactivation

Scientific Integrity - The "Why": In the event of a spill, the primary risk is not just the compound, but its potential hydrolysis. Water or weak acids can slowly hydrolyze the nitrile to an amide, but strong acids or combustion will release HCN. Therefore, oxidative deactivation is the preferred method for spills, converting the nitrile to a cyanate (less toxic) and eventually CO2/Nitrogen.

Workflow 2: Spill Response Decision Tree

Caption: A logic-gated response protocol for spills. Note the distinction between solid and solution spills, as solvated nitriles permeate skin orders of magnitude faster.

SpillResponse Spill Spill Detected Type Determine State Spill->Type Solid Solid / Powder Type->Solid Liquid Liquid / Solution Type->Liquid ActionSolid Cover with Wet Paper Towel (Prevent Dust) -> Scoop Solid->ActionSolid ActionLiquid Evacuate Area (15 min) Allow Vapors to Clear Liquid->ActionLiquid Decon Deactivation: Treat surface with 10% Bleach (NaOCl) (Oxidizes Nitrile -> Cyanate) ActionSolid->Decon ActionLiquid->Decon Don Silver Shield Gloves Disposal Collect as Hazardous Waste (Tag: Toxic + Halogenated) Decon->Disposal

Part 5: Disposal & Logistics

Segregation Protocol:

  • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels. Double-bag in clear polyethylene. Label: "Toxic Solid - Organic Nitrile."

  • Stream B (Liquid Waste): Mother liquors and quenched reaction mixtures.

    • CRITICAL: Do NOT mix with acidic waste streams (Risk of HCN generation).

    • CRITICAL: Segregate as "Halogenated Organic" due to the bromophenyl group. Mixing with non-halogenated waste significantly increases disposal costs and violates incineration protocols.

Transportation:

  • Ensure containers are hermetically sealed.[1]

  • Secondary containment (polyethylene tray) is mandatory during intra-lab transport.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Nitrile Safety. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Aryl Nitriles. ECHA. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Cyanide and Nitrile Handling. United States Department of Labor. Available at: [Link][1]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards: Nitriles. National Academies Press. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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